molecular formula C9H16N5Cl<br>C9H16ClN5 B092685 Propazine CAS No. 139-40-2

Propazine

Numéro de catalogue: B092685
Numéro CAS: 139-40-2
Poids moléculaire: 229.71 g/mol
Clé InChI: WJNRPILHGGKWCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Propazine is a selective chlorotriazine herbicide that serves as a critical standard and tool in environmental and toxicological research. Its primary documented application is as a pre- and post-emergence herbicide for the control of broadleaf weeds and annual grasses, historically used in crops like sorghum and in greenhouse ornamentals . Its mechanism of action involves absorption through roots and leaves, leading to the inhibition of photosynthesis in target plants . For researchers, this compound is highly valuable for studying environmental fate, as it is structurally stable and persistent in water and soil, with a half-life of several months, making it a model compound for investigating leaching potential, biodegradation, and long-term ecological impact . Furthermore, this compound and its metabolites are recognized as subjects of interest in endocrine disruption research. The US Environmental Protection Agency (EPA) has deemed certain metabolites, such as 2-hydroxy-propazine, as endocrine disruptors . Recent analytical research has successfully identified and quantified these metabolites in complex biological matrices like human seminal plasma, opening new avenues for investigating the bioaccumulation and potential reproductive health effects of environmental contaminants . This compound is also used in the development of advanced analytical methods, including as a template for molecularly imprinted polymers (MIPs). These MIPs are employed in solid-phase extraction to achieve selective recognition and cleanup of triazine herbicides and their hydroxylated and dealkylated metabolites from environmental samples such as water, soil, and corn .

Propriétés

IUPAC Name

6-chloro-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)
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InChI Key

WJNRPILHGGKWCK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C
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Molecular Formula

C9H16N5Cl, C9H16ClN5
Record name PROPAZINE
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DSSTOX Substance ID

DTXSID3021196
Record name 2,4-Bis(isopropylamino)-6-chloro-1,3,5-triazine
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Molecular Weight

229.71 g/mol
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Physical Description

Colorless solid; [ICSC], COLOURLESS CRYSTALLINE POWDER.
Record name Propazine
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Solubility

6.2 benzene; 6.2 toluene; 2.5 carbon tetrachloride; 5 diethyl ether (all in g/kg at 20 °C, Difficult to dissolve in organic solvents, In water, 8.6 mg/L at 22 °C, Solubility in water at 22 °C: very poor
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Density

1.162 g/cu cm at 20 °C, 1.162 g/cm³
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Vapor Pressure

0.00000013 [mmHg], 1.31X10-7 mm Hg at 25 °C, negligible
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Color/Form

Colorless powder, Crystals

CAS No.

139-40-2
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Melting Point

229.7 °C, 213 °C
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Foundational & Exploratory

Propazine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of propazine. The information is curated to support research, scientific analysis, and drug development endeavors. All quantitative data is presented in easily comparable tables, and detailed methodologies for key experiments are provided. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's characteristics and applications.

Chemical and Physical Properties of this compound

This compound is a triazine herbicide characterized as a colorless, crystalline solid.[1] It is stable under neutral, slightly acidic, or slightly alkaline conditions.[2][3]

PropertyValueReference
IUPAC Name 6-chloro-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine[4]
CAS Number 139-40-2[5]
Molecular Formula C₉H₁₆ClN₅[6][5]
Molar Mass 229.71 g/mol [5][7]
Appearance Colorless crystalline solid/powder[1][2][7]
Melting Point 212-214 °C[1][7][8]
Boiling Point 368.7 °C (rough estimate)[7]
Water Solubility 8.6 mg/L at 20-22 °C[2][8][9]
5 mg/L at 20 °C[1]
Vapor Pressure 2.9 x 10⁻⁸ mmHg at 20 °C[8]
0.004 mPa at 20 °C[1]
Density 1.162 g/cm³ at 20 °C[2][7][8]
pKa 1.7 at 21 °C[2]
Log Kow (Octanol-Water Partition Coefficient) 2.93[2]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on internationally recognized OECD guidelines.

Melting Point Determination (Adapted from OECD Guideline 102)

The melting point of this compound can be determined using the capillary tube method.

Apparatus:

  • Melting point apparatus with a heated block and thermometer

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pushed into the powdered this compound. The tube is then tapped gently to pack the sample into the sealed end, achieving a sample height of 2-3 mm.

  • Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 10°C/min initially, then 1-2°C/min near the expected melting point).

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

Water Solubility Determination (Adapted from OECD Guideline 105 - Flask Method)

The shake-flask method is suitable for determining the water solubility of this compound.

Apparatus:

  • Mechanical shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge

  • Analytical balance

  • Glass flasks with stoppers

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Equilibration: An excess amount of this compound is added to a flask containing deionized water.

  • Shaking/Stirring: The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). Preliminary tests should be conducted to determine the optimal equilibration time.

  • Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the aqueous solution.

  • Sample Analysis: A known volume of the clear supernatant is carefully removed, filtered, and the concentration of this compound is determined using a validated analytical method such as HPLC.

  • Calculation: The water solubility is expressed in mg/L.

Vapor Pressure Determination (Adapted from OECD Guideline 104 - Knudsen Effusion Method)

The Knudsen effusion method is suitable for substances with low vapor pressures like this compound.

Apparatus:

  • Knudsen effusion cell with a small orifice

  • High-vacuum system

  • Thermostatically controlled chamber

  • Microbalance

Procedure:

  • Sample Preparation: A known mass of this compound is placed in the Knudsen effusion cell.

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a constant temperature. The rate of mass loss through the orifice due to sublimation is measured by the microbalance.

  • Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molar mass of the substance.

Octanol-Water Partition Coefficient (Log Kow) Determination (Adapted from OECD Guideline 107 - Shake-Flask Method)

The shake-flask method is a common technique for determining the octanol-water partition coefficient.

Apparatus:

  • Mechanical shaker

  • Centrifuge

  • Glass vessels with stoppers

  • Analytical instrumentation (e.g., HPLC) for concentration determination

Procedure:

  • Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

  • Partitioning: A known amount of this compound is dissolved in either water or n-octanol. The two phases are then mixed in a vessel in a defined volume ratio.

  • Equilibration: The vessel is shaken until equilibrium is reached, as determined by preliminary experiments.

  • Phase Separation: The mixture is centrifuged to achieve a clear separation of the two phases.

  • Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method.

  • Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of this value is reported as Log Kow.

pKa Determination (Potentiometric Titration Method)

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stirrer

  • Beaker

Procedure:

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Signaling Pathway and Experimental Workflows

Herbicidal Mechanism of Action: Inhibition of Photosystem II

This compound, like other triazine herbicides, acts by inhibiting photosynthesis in susceptible plants. It specifically targets Photosystem II (PSII) in the chloroplasts. This compound binds to the D1 protein of the PSII complex, blocking the electron transport chain and leading to a buildup of reactive oxygen species, which ultimately causes cell death.

G cluster_chloroplast Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains Plastoquinone Plastoquinone (PQ) D1->Plastoquinone Electron Transfer Inhibition Inhibition D1->Inhibition Leads to ETC Electron Transport Chain Plastoquinone->ETC Electron Carrier ROS Reactive Oxygen Species (ROS) Buildup Plastoquinone->ROS Blocked Electron Flow This compound This compound This compound->D1 Binds to CellDeath Cell Death ROS->CellDeath Causes

Caption: this compound inhibits photosynthesis by blocking the electron transport chain in Photosystem II.

Experimental Workflow: Industrial Synthesis of this compound

The industrial synthesis of this compound typically involves the sequential substitution of chlorine atoms on a cyanuric chloride ring with isopropylamine.

G cluster_synthesis This compound Synthesis Start Cyanuric Chloride Step1 Reaction with Isopropylamine (1st equivalent) Start->Step1 Intermediate 2-chloro-4-isopropylamino-6-amino-s-triazine Step1->Intermediate Step2 Reaction with Isopropylamine (2nd equivalent) Intermediate->Step2 Product This compound Step2->Product Purification Purification (e.g., Crystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Industrial synthesis of this compound from cyanuric chloride and isopropylamine.

Experimental Workflow: Analysis of this compound in Soil Samples

A common workflow for the analysis of this compound in soil involves extraction, cleanup, and instrumental analysis.

G cluster_analysis This compound Analysis in Soil Sample Soil Sample Collection Extraction Solvent Extraction (e.g., with acetonitrile/water) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis Instrumental Analysis (e.g., LC-MS/MS) Cleanup->Analysis Quantification Data Processing and Quantification Analysis->Quantification Result This compound Concentration Quantification->Result

References

Propazine (CAS No. 139-40-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propazine, identified by the Chemical Abstracts Service (CAS) number 139-40-2, is a triazine herbicide primarily used for the selective pre-emergence control of broadleaf and grassy weeds in sorghum crops.[1][2][3] Its herbicidal activity stems from the inhibition of photosynthesis in susceptible plants.[4][5] This technical guide provides an in-depth overview of this compound, including its molecular structure, physicochemical properties, toxicological profile, and established analytical methodologies. Detailed experimental protocols for its detection and a visualization of its primary mechanism of action are also presented to support further research and development.

Chemical Identity and Molecular Structure

This compound is chemically known as 6-chloro-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine.[1] It belongs to the triazine class of herbicides.[4]

Molecular Formula: C₉H₁₆ClN₅[6][7]

Molecular Weight: 229.71 g/mol [3][7][8][9]

SMILES String: CC(C)Nc1nc(Cl)nc(NC(C)C)n1[9][10]

InChI Key: WJNRPILHGGKWCK-UHFFFAOYSA-N[6][9][10]

Molecular Structure:

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

This compound is a colorless, crystalline solid.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Melting Point212-214 °C[1][2]
Water Solubility5 - 8.6 mg/L at 20-22 °C[1][2][8]
Vapor Pressure2.9 x 10⁻⁸ mmHg at 20 °C[2]
Octanol/Water Partition Coefficient (logP)2.93[10]
Adsorption Coefficient (Koc)154[1]

Mechanism of Action and Signaling Pathways

Herbicidal Activity: Inhibition of Photosynthesis

The primary mechanism of action for this compound as a herbicide is the inhibition of photosynthesis at Photosystem II (PSII) in plants.[4][5] this compound binds to the D1 protein in the PSII complex, specifically at the QB binding site. This binding blocks the electron transport chain, preventing the transfer of electrons from plastoquinone (B1678516) A (QA) to plastoquinone B (QB). The disruption of electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation, ultimately leading to plant death.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA Plastoquinone A (QA) Pheo->QA QB Plastoquinone B (QB) on D1 Protein QA->QB PQ_Pool Plastoquinone Pool QB->PQ_Pool Light Light Energy Light->P680 Excites This compound This compound This compound->QB Binds and Inhibits Cyt_b6f Cytochrome b6f Complex PQ_Pool->Cyt_b6f

Caption: this compound's Inhibition of Photosynthetic Electron Transport.

Toxicological Pathways: Neuroendocrine Disruption

In mammals, this compound is considered a potential endocrine-disrupting chemical.[2] It shares a common mechanism of toxicity with other chlorotriazines, such as atrazine (B1667683) and simazine, involving the disruption of the hypothalamic-pituitary-gonadal (HPG) axis.[2][8] The primary effect is an attenuation of the luteinizing hormone (LH) surge, which can lead to reproductive and developmental effects.[8]

Neuroendocrine_Disruption This compound This compound Exposure Hypothalamus Hypothalamus This compound->Hypothalamus Disrupts LH LH Surge This compound->LH Attenuates Pituitary Anterior Pituitary Hypothalamus->Pituitary Stimulates (via GnRH) GnRH GnRH Release Hypothalamus->GnRH Gonads Gonads Pituitary->Gonads Stimulates (via LH) Pituitary->LH Hormone_Production Sex Hormone Production Gonads->Hormone_Production

Caption: Conceptual Diagram of this compound's Neuroendocrine Disruption.

Metabolism

While detailed metabolism studies for this compound are limited, it is known to undergo metabolic transformation.[4] The primary routes of metabolism involve N-dealkylation of the isopropyl side chains and hydrolysis, where the chlorine atom is replaced by a hydroxyl group.[11] This results in metabolites such as 2-hydroxythis compound and desisopropyl hydroxythis compound.[2]

Toxicological Summary

This compound exhibits low acute oral and dermal toxicity.[4] The available toxicological data is summarized in Table 2.

EndpointSpeciesValueReference
Acute Oral LD50Rat>3,840 mg/kg[1]
Acute Dermal LD50Rabbit>2,000 mg/kg[1]
Acute Inhalation LC50Rat>2.04 mg/L[1]
CarcinogenicityRatEvidence of mammary gland tumors in females at high doses[2]
GenotoxicityIn vitroNo evidence of genotoxicity[4]

Experimental Protocols

Analytical Method for this compound in Water by GC-MS

This protocol is based on established methods for triazine pesticide analysis.[4][9][12]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) and 5 mL of deionized water.

  • Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

  • Dry the cartridge by passing air or nitrogen through it for 10 minutes.

  • Elute the trapped analytes with 5-10 mL of a suitable solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 229, 214, 186).

3. Quantification

  • Prepare a series of calibration standards of this compound in the final extraction solvent.

  • Analyze the standards and samples under the same GC-MS conditions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

General Protocol for this compound Detection by ELISA

This is a general protocol that can be adapted for a competitive ELISA to detect this compound.

1. Plate Coating

  • Coat the wells of a 96-well microtiter plate with a this compound-protein conjugate (e.g., this compound-BSA) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4 °C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking

  • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS).

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate as described above.

3. Competitive Reaction

  • Add the standards or samples and a limited amount of anti-propazine antibody to the wells.

  • Incubate for 1-2 hours at room temperature. During this incubation, free this compound in the sample will compete with the coated this compound-protein conjugate for binding to the antibody.

4. Detection

  • Wash the plate to remove unbound antibodies and sample components.

  • Add an enzyme-conjugated secondary antibody that recognizes the primary anti-propazine antibody (e.g., HRP-conjugated anti-rabbit IgG).

  • Incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

5. Substrate Addition and Measurement

  • Add a suitable substrate for the enzyme (e.g., TMB for HRP).

  • Allow the color to develop.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal will be inversely proportional to the concentration of this compound in the sample.

Conclusion

This compound remains a significant compound in agricultural applications and environmental monitoring. This guide provides a comprehensive technical overview of its chemical nature, mechanism of action, and analytical detection methods. The detailed information and protocols are intended to serve as a valuable resource for researchers and professionals engaged in the study and management of this herbicide. Further research into its metabolic pathways and the precise molecular mechanisms of its endocrine-disrupting effects is warranted.

References

The Environmental Fate and Transport of Propazine in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propazine (6-chloro-N,N'-bis(isopropyl)-1,3,5-triazine-2,4-diamine) is a triazine herbicide used for the pre-emergent control of broadleaf weeds and annual grasses in specific crops, most notably sorghum.[1][2][3] Its efficacy is linked to its persistence in the soil, which also raises concerns about its environmental fate, potential for transport into water bodies, and long-term ecological impact. Understanding the physicochemical properties, degradation pathways, and mobility of this compound is critical for assessing its environmental risk and developing sustainable management practices. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in terrestrial and aquatic systems, supported by quantitative data, detailed experimental protocols, and process visualizations.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally governed by its physical and chemical properties. These characteristics determine its solubility in water, potential for volatilization, and affinity for soil particles. Key properties of this compound are summarized in Table 1.

PropertyValueSource
Chemical Formula C₉H₁₆ClN₅[4]
Molecular Weight 229.71 g/mol [2][4]
CAS Number 139-40-2[1][3]
Appearance Colorless crystalline solid/powder[1][2][3]
Water Solubility 5 - 8.6 mg/L at 20-22°C[1][2][3][5]
Vapor Pressure 2.9 x 10⁻⁸ to 4 x 10⁻⁹ mPa at 20°C[1][3]
Log Kow (Octanol-Water Partition Coeff.) 2.93[2]
Koc (Soil Organic Carbon-Water (B12546825) Partition Coeff.) 84 - 500 (Avg. ~154-160)[1][2]
pKa (Dissociation Constant) 1.7 at 21°C (weak base)[2]
Melting Point 212 - 214°C[1][3]
Henry's Law Constant 4.6 x 10⁻⁹ atm-cu m/mole (estimated)[2]

Fate and Transport in the Soil Environment

Once applied to land, this compound is subject to a variety of processes that determine its persistence, mobility, and ultimate fate. These processes include degradation (biotic and abiotic), sorption to soil particles, and transport through the soil profile.

Degradation in Soil

The primary mechanism for this compound degradation in soil is microbial metabolism.[1][2] Chemical degradation plays a lesser role. Its persistence is significant, with reported field half-lives ranging widely depending on environmental conditions.

  • Biodegradation: Soil microorganisms, such as bacteria from the genus Arthrobacter, can break down this compound.[6] The degradation process typically involves hydrolysis of the chlorine atom to form hydroxythis compound, followed by dealkylation of the isopropyl side chains and subsequent opening of the triazine ring to produce ammonia (B1221849) and carbon dioxide.[2][6]

  • Factors Influencing Degradation: this compound's persistence is enhanced in conditions that inhibit microbial activity, such as low soil moisture (dry conditions) and low temperatures.[1][2] The time required for its decomposition can range from a few months to over two years.[2]

ParameterValueConditionsSource
Field Half-Life (DT₅₀) 35 to 231 daysVaries with soil type, climate[1][6]
Aerobic Soil Half-Life (DT₅₀) ~80 to 131 daysLaboratory conditions[2][5]
Sorption and Mobility in Soil

This compound's movement within the soil is largely controlled by its adsorption to soil components.

  • Sorption Mechanism: this compound exhibits moderate mobility in soil.[2] It readily adsorbs to soils with high clay and organic matter content.[2] The soil organic carbon-water partition coefficient (Koc) values, ranging from 84 to 500, confirm this moderate sorption potential.[2] Adsorption is influenced by soil pH, with maximum adsorption occurring when the soil pH is near the pKa of this compound (1.85).[2]

  • Mobility and Leaching Potential: Due to its moderate sorption and slight water solubility, this compound has the potential to leach through the soil profile and contaminate groundwater.[1][3] One study found it to be mobile in sandy loam, loam, and clay loam soils, and very mobile in loamy sand.[1] Its presence has been detected in groundwater samples, albeit typically at low concentrations.[1]

Volatilization

Volatilization is not considered a significant dissipation pathway for this compound.[1] Its low vapor pressure and low estimated Henry's Law constant indicate that it is not expected to volatilize from either moist or dry soil surfaces.[2]

Environmental_Fate_of_this compound cluster_degradation Degradation Pathways Application This compound Application (Pre-emergent Spray) Soil Soil Surface Application->Soil Water Surface Water (Runoff) Soil->Water Runoff Groundwater Groundwater (Leaching) Soil->Groundwater Leaching Sorption Sorption (Bound to Soil Particles) Soil->Sorption Adsorption Biodegradation Microbial Degradation Soil->Biodegradation Hydrolysis Chemical Hydrolysis Soil->Hydrolysis PlantUptake Plant Uptake Soil->PlantUptake Volatilization Volatilization (Insignificant) Soil->Volatilization Water->Hydrolysis Photolysis Photolysis Water->Photolysis Sorption->Soil Desorption Metabolites Metabolites (e.g., Hydroxythis compound) Biodegradation->Metabolites Hydrolysis->Metabolites Photolysis->Metabolites

Figure 1: Environmental Fate Pathways of this compound.

Fate and Transport in the Aquatic Environment

This compound can enter aquatic systems through surface runoff and leaching from treated soils.[7] Its behavior in water is characterized by its resistance to hydrolysis and its susceptibility to photolysis under certain conditions.

Degradation in Water
  • Hydrolysis: this compound is generally resistant to breakdown by hydrolysis, particularly in neutral to alkaline conditions. One study showed that after 28 days, 92% of the initial amount remained at pH 7 and 100% remained at pH 9.[1] Hydrolysis is faster in acidic conditions.[8]

  • Photolysis: Photodegradation can be a more significant dissipation pathway in water. The aqueous photolysis half-life has been reported to be as short as 0.8 days.[5] In the presence of a photocatalyst like TiO₂, degradation is rapid, with half-lives ranging from minutes to hours under simulated solar light.[9]

ParameterValueConditionsSource
Aqueous Hydrolysis DT₅₀ 83 dayspH 7, 20°C[5]
Aqueous Photolysis DT₅₀ 0.8 dayspH 7[5]
Water-Sediment DT₅₀ 77 days-[5]
Photocatalytic Degradation DT₅₀ ~10 - 40 minTiO₂ suspension, simulated solar light[9]
Bioconcentration

The potential for this compound to bioconcentrate in aquatic organisms is considered low.[2] An estimated Bioconcentration Factor (BCF) of 17 was calculated based on its log Kow, suggesting it is unlikely to accumulate significantly in the food chain.[2]

Experimental Protocols

Standardized methods are crucial for accurately determining the environmental fate of pesticides. Below are outlines of typical experimental protocols for soil degradation studies and sample analysis.

Protocol for Aerobic Soil Degradation Study

This protocol is a generalized workflow based on common methodologies for assessing pesticide degradation in soil, such as those adapted from OECD guidelines.

  • Soil Collection and Preparation:

    • Collect fresh soil from a relevant agricultural field, avoiding previous pesticide contamination.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

    • Characterize the soil, determining its texture (% sand, silt, clay), organic carbon content, pH, and water holding capacity (WHC).[10]

  • Incubation Setup:

    • Weigh a standardized amount of moist soil (e.g., 50 g dry weight equivalent) into individual incubation flasks or jars.[10][11]

    • Fortify the soil samples with a this compound solution (often using analytical grade standard) to achieve a desired, environmentally relevant concentration.[10]

    • Adjust the soil moisture to a specific level, typically 40-60% of WHC, using sterile deionized water.[10]

    • Seal the flasks (e.g., with Teflon-lined lids) and incubate in the dark at a constant temperature (e.g., 20-25°C).[11]

  • Sampling and Extraction:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16, 30, 60, 90 days), destructively sample replicate flasks.[10][11]

    • Extract this compound from the soil subsamples using an appropriate organic solvent or solvent mixture (e.g., methanol (B129727):water, acetonitrile).[10][12]

    • Agitate the soil-solvent mixture (e.g., on a rotary shaker for 1 hour) to ensure efficient extraction.[10]

    • Separate the liquid extract from the soil solids by centrifugation or filtration.[10]

  • Analysis and Data Interpretation:

    • Analyze the concentration of this compound in the extracts using a suitable analytical technique like HPLC or GC-MS.[10][11]

    • Plot the concentration of this compound versus time and use the data to calculate the degradation rate and the half-life (DT₅₀) by fitting to a kinetic model (e.g., first-order kinetics).

Soil_Degradation_Workflow start Start soil_prep Soil Preparation (Sieve, Characterize) start->soil_prep fortify Fortify Soil with this compound soil_prep->fortify incubate Incubate Samples (Constant Temp. & Moisture) fortify->incubate sampling Periodic Sampling (Time Intervals) incubate->sampling extract Solvent Extraction sampling->extract analyze Instrumental Analysis (HPLC / GC-MS) extract->analyze calculate Calculate DT₅₀ (Half-Life) analyze->calculate end End calculate->end

Figure 2: Workflow for a Soil Degradation Experiment.
Analytical Methods for Environmental Samples

Accurate quantification of this compound in complex matrices like soil and water requires sensitive and selective analytical methods.

  • Extraction: Solid-phase extraction (SPE) is commonly used to extract and concentrate triazines from water samples. For soil samples, solvent extraction with acetonitrile (B52724) or methanol is typical.[7][12][13]

  • Determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separation. Detection is often achieved using a Nitrogen-Phosphorus Detector (NPD) for GC or, more commonly, Mass Spectrometry (MS) for both GC and HPLC (LC-MS/MS).[12][14] LC-MS/MS provides high selectivity and sensitivity, allowing for quantification at low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[12]

Mode of Action: Photosynthesis Inhibition

While not directly related to its environmental fate, understanding the herbicidal mode of action of this compound provides context for its biological interactions. Like other triazines, this compound inhibits photosynthesis.

Photosynthesis_Inhibition PSII Photosystem II (PSII) Plastoquinone Plastoquinone (Q_B binding site) PSII->Plastoquinone Electron Transfer ETC Electron Transport Chain Plastoquinone->ETC Block BLOCKS Electron Flow ATP_NADPH ATP & NADPH Production Stops ETC->ATP_NADPH Leads to This compound This compound This compound->Plastoquinone Binds to Q_B site

References

toxicological profile and studies of propazine in mammalian systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile and Studies of Propazine in Mammalian Systems

Executive Summary

This compound, a triazine herbicide, has been the subject of extensive toxicological evaluation in various mammalian systems. This document provides a comprehensive overview of its toxicological profile, intended for researchers, scientists, and drug development professionals. The key findings indicate that this compound exhibits low acute toxicity but raises concerns regarding chronic exposure, particularly its effects on the neuroendocrine system, leading to reproductive and developmental consequences, and carcinogenicity in specific rodent models. This guide synthesizes quantitative data into comparative tables, details the experimental protocols of pivotal studies, and visually represents key mechanistic pathways to facilitate a thorough understanding of this compound's effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is readily absorbed from the gastrointestinal tract in mammals.[1] Following oral administration in rats, approximately 77% of the dose is absorbed into the bloodstream.[1] The absorbed this compound is distributed to various tissues, with detectable levels found in the lungs, spleen, heart, kidneys, and brain up to eight days after dosing.[1]

Metabolism is extensive, with the primary routes involving N-dealkylation of the isopropyl side chains and hydroxylation of the triazine ring.[2] The major metabolite identified in the kidney, liver, and milk of goats is 2-hydroxythis compound.[2] Another minor metabolite is desisopropyl hydroxythis compound.[2] Cytochrome P450 enzymes play a significant role in the metabolism of this compound.[3]

Excretion occurs predominantly through the urine. In rats, approximately 66% of an oral dose is excreted in the urine and 23% in the feces within 72 hours.[1]

Acute Toxicity

This compound exhibits a low order of acute toxicity across various mammalian species and routes of exposure. The oral LD50 values are generally high, indicating a low potential for acute lethality.

Table 1: Acute Toxicity of this compound in Mammalian Systems

SpeciesRouteParameterValue (mg/kg bw)Reference
RatOralLD503,840 - >7,000[1][2]
MouseOralLD503,180[1]
Guinea PigOralLD501,200[1]
RatDermalLD5010,200[1]
RabbitDermalLD50>2,000[1]
RatInhalationLC50>2.04 mg/L[1]

This compound is also reported to be a mild skin and eye irritant in rabbits.[1]

Experimental Protocol: Acute Oral Toxicity (LD50) Study - Based on OECD Guideline 420/425
  • Test Animals: Healthy, young adult, nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old. A single sex is used to reduce variability.

  • Housing and Acclimatization: Animals are housed in environmentally controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.

  • Dose Administration: The test substance, this compound, is administered as a single oral dose via gavage. The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight) to avoid physical distress. A suitable vehicle (e.g., corn oil, water with a suspending agent) is used if this compound is not administered neat.

  • Dose Levels: A sequential dosing procedure is used (Up-and-Down Procedure, OECD 425) or a fixed dose procedure (OECD 420) is employed. The starting dose is selected based on available information. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes. Detailed observations are made shortly after dosing and at least once daily for 14 days.

  • Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the maximum likelihood method.

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been associated with target organ toxicity and carcinogenicity in rats.

Table 2: Chronic Toxicity and Carcinogenicity of this compound in Rodents

SpeciesDurationRouteNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key FindingsReference
Rat130 daysOral-250No gross signs of toxicity or pathologic changes.[1]
Rat2 yearsDiet~5 (100 ppm)~50 (1,000 ppm)Increased incidence of mammary gland tumors in female rats at the highest dose.[1][4]
Mouse2 yearsDiet450-No evidence of increased tumor frequency.[1]
Dog90 daysDiet525No clinical or physical toxic symptoms at lower doses.[1]
Rabbit1-4 monthsOral-500Anemia.[1]

The U.S. EPA initially classified this compound as a Group C carcinogen (possible human carcinogen) based on the increased incidence of mammary tumors in female rats.[4] However, it was later reclassified as "not likely to be carcinogenic to humans" based on evidence that the mechanism of tumor formation is species- and strain-specific and not relevant to humans.[2]

Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study - Based on OECD Guideline 453
  • Test Animals: Young, healthy rats (e.g., Sprague-Dawley strain), typically starting at 6-8 weeks of age. At least 50 animals of each sex per dose group for the carcinogenicity phase and at least 20 of each sex for the chronic toxicity phase.

  • Housing: Animals are housed individually or in small groups of the same sex, in environmentally controlled conditions.

  • Dose Administration: this compound is administered in the diet, drinking water, or by gavage for a period of 24 months. At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality. The lowest dose should not produce any evidence of toxicity.

  • Observations:

    • Clinical Signs: Detailed clinical observations are made at least once daily.

    • Body Weight and Food/Water Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, 12, 18, and 24 months for analysis of hematological and clinical chemistry parameters.

    • Ophthalmology: Examinations are performed prior to the study and at termination.

    • Palpation: Animals are palpated for masses at least weekly.

  • Pathology:

    • Gross Necropsy: A full gross necropsy is performed on all animals.

    • Histopathology: A comprehensive set of tissues from all control and high-dose animals, and all animals that died or were sacrificed moribund, are examined microscopically. All gross lesions and target organs from all animals are examined.

  • Data Analysis: Statistical analysis of tumor incidence and other toxicological endpoints is performed to determine dose-response relationships.

Genotoxicity

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474
  • Test Animals: Typically, young adult mice or rats.

  • Dose Administration: this compound is administered via a route relevant to human exposure, usually oral gavage or intraperitoneal injection. At least three dose levels are tested, with the highest dose being the maximum tolerated dose or a limit dose. A positive and a negative control group are included.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation and Analysis: The collected cells are processed and stained. At least 2000 immature erythrocytes per animal are scored for the presence of micronuclei. The ratio of immature to mature erythrocytes is also determined as an indicator of bone marrow toxicity.

  • Data Analysis: The incidence of micronucleated immature erythrocytes in the treated groups is compared to the negative control group using appropriate statistical methods.

Reproductive and Developmental Toxicity

This compound has been shown to cause reproductive and developmental toxicity in mammalian systems.[2]

Table 3: Reproductive and Developmental Toxicity of this compound in Rats

Study TypeDose (mg/kg/day)Key FindingsReference
Three-Generation Reproduction0.15, 5, 50No effects on fertility, length of pregnancy, pup viability or survival. Pup body weights reduced and pathological changes in organ weights in the second and third generations at 50 mg/kg/day.[1]
Developmental Toxicity5Increased deaths of newborns.[1]
Developmental Toxicity500Maternal toxicity, increased incidence of extra ribs, incomplete bone formation, and decreased fetal body weights.[1]
Experimental Protocol: Prenatal Developmental Toxicity Study - Based on OECD Guideline 414
  • Test Animals: Pregnant female rats (e.g., Sprague-Dawley strain), typically around 20 per dose group.

  • Dose Administration: this compound is administered daily by oral gavage from gestation day 6 through 15. At least three dose levels plus a control group are used.

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout gestation.

  • Fetal Evaluation: On gestation day 20, dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

  • Data Analysis: Maternal and fetal parameters are statistically analyzed to assess developmental toxicity.

Neurotoxicity

The primary mechanism of this compound's toxicity is through neuroendocrine disruption.[2] It shares a common mechanism of toxicity with other triazine herbicides like atrazine (B1667683) and simazine, involving the disruption of the hypothalamic-pituitary-gonadal (HPG) axis.[2] This disruption leads to alterations in hormone levels, such as the suppression of the luteinizing hormone (LH) surge, which can result in prolonged estrus in female rats and other reproductive and developmental effects.[2]

Signaling Pathway: Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis by this compound

This compound's neuroendocrine effects are primarily mediated through its action on the hypothalamus, leading to a cascade of hormonal imbalances.

HPG_Axis_Disruption cluster_pituitary Pituitary Gland cluster_gonads Gonads Hypothalamus Hypothalamus Anterior_Pituitary Anterior Pituitary Hypothalamus->Anterior_Pituitary Ovaries Ovaries Anterior_Pituitary->Ovaries Stimulates (+) via LH & FSH Testes Testes Anterior_Pituitary->Testes Stimulates (+) via LH & FSH Estrogen Estrogen Ovaries->Estrogen Progesterone Progesterone Ovaries->Progesterone Testosterone Testosterone Testes->Testosterone This compound This compound This compound->Hypothalamus GnRH GnRH (Gonadotropin-Releasing Hormone) LH LH (Luteinizing Hormone) FSH FSH (Follicle-Stimulating Hormone) Estrogen->Hypothalamus Negative Feedback (-) Estrogen->Anterior_Pituitary Negative Feedback (-) Testosterone->Hypothalamus Negative Feedback (-) Testosterone->Anterior_Pituitary Negative Feedback (-)

Caption: this compound disrupts the HPG axis by inhibiting GnRH release from the hypothalamus.

Proposed Mechanism of Mammary Tumor Induction in Rats

The development of mammary tumors in female Sprague-Dawley rats exposed to high doses of this compound is believed to be a secondary effect of its neuroendocrine disruption, rather than a direct carcinogenic effect.

Mammary_Tumor_Mechanism This compound High-Dose This compound Hypothalamus Hypothalamus This compound->Hypothalamus Disrupts Neuroendocrine Signaling Anterior_Pituitary Anterior Pituitary Hypothalamus->Anterior_Pituitary Altered GnRH Pulse Ovary Ovary Anterior_Pituitary->Ovary Suppressed LH Surge Ovary->Ovary Estrogen Estrogen Ovary->Estrogen Sustained Estrogen Production Mammary_Gland Mammary Gland Mammary_Tumors Mammary Tumors (in sensitive rat strains) Mammary_Gland->Mammary_Tumors Increased Proliferation & Tumor Development Estrogen->Mammary_Gland Prolonged Stimulation

Caption: Proposed mechanism of this compound-induced mammary tumors in female rats.

Experimental Protocol: Functional Observational Battery (FOB) for Neurotoxicity Screening
  • Test Animals: Young adult rats, with equal numbers of males and females per dose group.

  • Dose Administration: this compound is administered for a specified period (e.g., as part of a 28-day or 90-day study).

  • Observations: A series of standardized observations are conducted to detect gross functional deficits. This includes:

    • Home Cage Observations: Posture, activity level, and any bizarre behaviors.

    • Handling Observations: Ease of removal from the cage, muscle tone, and reactivity.

    • Open Field Observations: Gait, arousal, stereotypy, and rearing frequency.

    • Sensory Observations: Response to auditory, visual, and tactile stimuli.

    • Neuromuscular Observations: Grip strength and landing foot splay.

    • Autonomic Observations: Piloerection, salivation, lacrimation, and pupil size.

  • Data Analysis: Scores for each observation are recorded and analyzed to identify any dose-related changes in neurological function.

Conclusion

The toxicological profile of this compound in mammalian systems is characterized by low acute toxicity but significant effects following chronic exposure. The primary mechanism of toxicity is neuroendocrine disruption, leading to a cascade of reproductive and developmental effects. The carcinogenicity observed in female rats is considered a high-dose phenomenon secondary to this endocrine disruption and is not deemed relevant to humans. This technical guide provides a consolidated resource for understanding the key toxicological endpoints, the methodologies used to assess them, and the underlying mechanisms of this compound's action. This information is critical for conducting informed risk assessments and guiding future research in the field of toxicology and drug development.

References

An In-depth Technical Guide to Propazine Metabolism and Environmental Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propazine, a triazine herbicide, has been utilized for the selective control of broadleaf and grassy weeds in various agricultural settings. Understanding its metabolic fate in target and non-target organisms, as well as its degradation pathways in the environment, is crucial for assessing its toxicological profile, environmental impact, and potential for bioremediation. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism and degradation, including detailed experimental protocols, quantitative data, and visual representations of the key pathways.

Mammalian Metabolism

In mammals, this compound is readily absorbed and subsequently metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver. The main metabolic reactions involve N-dealkylation and hydroxylation.

Key Metabolic Pathways in Mammals:

  • N-Dealkylation: This process involves the removal of one or both isopropyl groups from the side chains of the this compound molecule. Monodealkylation results in the formation of 2-chloro-4-amino-6-isopropylamino-1,3,5-triazine (deisopropylthis compound), while complete dealkylation leads to 2-chloro-4,6-diamino-1,3,5-triazine.

  • Hydroxylation: The chlorine atom on the triazine ring can be substituted by a hydroxyl group, leading to the formation of hydroxythis compound[1]. This metabolite is generally less toxic than the parent compound. Isopropylhydroxylation, the addition of a hydroxyl group to one of the isopropyl side chains, also occurs[2][3].

Following metabolism, the resulting metabolites are conjugated and excreted from the body, primarily through urine and feces[4]. Studies in rats have shown that a significant portion of an administered dose of this compound is excreted within 72 hours[4].

Experimental Protocols: In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the in vitro metabolism of this compound using liver microsomes, which is a common method to identify metabolites and characterize the enzymes involved.

Materials:

  • Rat, mouse, or guinea pig liver microsomes

  • This compound standard solution

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the this compound standard solution to a final volume.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to equilibrate.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the presence of this compound and its metabolites using HPLC-MS/MS[2][3].

Environmental Degradation

The environmental fate of this compound is influenced by a combination of biotic and abiotic processes, with microbial degradation being the primary mechanism for its dissipation in soil.

Microbial Degradation in Soil

This compound is considered to be highly persistent in the soil environment, with reported field half-lives ranging from 35 to 231 days[5]. The rate of degradation is significantly influenced by soil type, organic matter content, moisture, temperature, and microbial activity[5].

Key Degradation Pathways in Soil:

  • Hydroxylation: The initial and a key step in the microbial degradation of this compound is the hydrolysis of the chlorine atom to form 2-hydroxy-4,6-bis(isopropylamino)-s-triazine (hydroxythis compound)[1]. This reaction is often mediated by hydrolytic enzymes produced by soil microorganisms.

  • N-Dealkylation: Similar to mammalian metabolism, microbial degradation involves the stepwise removal of the isopropyl groups to form dealkylated metabolites[6].

  • Ring Cleavage: Following hydroxylation and dealkylation, the triazine ring can be cleaved by certain microorganisms, ultimately leading to mineralization into carbon dioxide and ammonia.

Experimental Protocols: Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This protocol provides a framework for assessing the aerobic degradation of this compound in soil.

Materials:

  • Freshly collected and sieved soil with known characteristics (pH, organic carbon content, texture)

  • ¹⁴C-labeled this compound (optional, for detailed pathway analysis)

  • Incubation vessels (e.g., biometer flasks)

  • Trapping solutions for CO₂ (e.g., potassium hydroxide)

  • Extraction solvents (e.g., acetonitrile, methanol)

  • Analytical instrumentation (e.g., GC-MS, LC-MS/MS, liquid scintillation counter)

Procedure:

  • Soil Preparation and Treatment: Bring the soil to a specific moisture content (e.g., 40-60% of water holding capacity). Treat the soil with a known concentration of this compound. For pathway elucidation, ¹⁴C-labeled this compound is typically used[7][8][9][10].

  • Incubation: Place the treated soil in incubation vessels and maintain them in the dark at a constant temperature (e.g., 20-25°C)[10]. Aerobic conditions are maintained by ensuring adequate air exchange[7][9][10].

  • Sampling: At predetermined time intervals, collect soil samples from the incubation vessels.

  • Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent or combination of solvents.

  • Analysis: Analyze the extracts to determine the concentrations of the parent compound and its metabolites using chromatographic techniques such as GC-MS or LC-MS/MS[1][11]. If ¹⁴C-labeled this compound is used, quantify the radioactivity in the extracts, soil-bound residues, and trapped CO₂ to establish a mass balance[7][9][10].

  • Data Analysis: Calculate the dissipation half-life (DT₅₀) of this compound and the formation and decline of major metabolites.

Abiotic Degradation

While microbial degradation is the dominant process, abiotic factors can also contribute to the breakdown of this compound in the environment.

  • Hydrolysis: this compound is relatively resistant to chemical hydrolysis, especially in neutral and alkaline conditions. However, under acidic conditions, hydrolysis is more favorable[1].

  • Photolysis: Photodegradation of this compound can occur in the presence of sunlight, particularly in aqueous environments[3]. The rate of photolysis can be influenced by the presence of photosensitizers[3].

Experimental Protocols: Photolysis Study in Water

This protocol describes a general procedure for investigating the photodegradation of this compound in an aqueous solution.

Materials:

  • This compound solution of known concentration in pure water

  • Photoreactor equipped with a light source simulating sunlight (e.g., xenon arc lamp)

  • Quartz reaction vessels

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in purified water.

  • Irradiation: Place the solution in quartz reaction vessels and expose it to the light source in the photoreactor for various durations. Run parallel control experiments in the dark to account for any non-photolytic degradation.

  • Sampling: At specific time points, withdraw aliquots of the solution from the reaction vessels.

  • Analysis: Analyze the samples to determine the concentration of remaining this compound and any photoproducts formed.

  • Data Analysis: Calculate the photolysis rate constant and half-life of this compound under the specified conditions.

Data Presentation

Table 1: Half-life of this compound in Soil under Aerobic Conditions

Soil TypeTemperature (°C)pHHalf-life (days)Reference
Silt Loam256.890[EXTOXNET PIP]
Sandy Loam207.2120[EXTOXNET PIP]
Clay Loam226.5150[EXTOXNET PIP]
Not SpecifiedNot SpecifiedNot Specified35 - 231[5]

Table 2: Abiotic Degradation of this compound in Water

Degradation ProcesspHConditionsHalf-life (days)Reference
Hydrolysis525°C> 46[5]
Hydrolysis725°C> 217[5]
Hydrolysis925°CStable[5]
Photolysis7Simulated Sunlight7-14[1]

Visualization of Pathways

This compound Metabolism in Mammals

G This compound This compound Deisopropylthis compound 2-chloro-4-amino-6- isopropylamino-1,3,5-triazine This compound->Deisopropylthis compound N-Dealkylation (CYP450) Hydroxythis compound 2-hydroxy-4,6-bis(isopropylamino) -1,3,5-triazine This compound->Hydroxythis compound Hydroxylation Isopropylhydroxythis compound 2-chloro-4-isopropylamino-6- (1-hydroxyisopropylamino)-1,3,5-triazine This compound->Isopropylhydroxythis compound Isopropyl- hydroxylation (CYP450) Diaminotriazine 2-chloro-4,6-diamino- 1,3,5-triazine Deisopropylthis compound->Diaminotriazine N-Dealkylation (CYP450) Conjugates Conjugates Deisopropylthis compound->Conjugates Diaminotriazine->Conjugates Hydroxythis compound->Conjugates Isopropylhydroxythis compound->Conjugates Excretion Excretion Conjugates->Excretion Urine & Feces

Caption: Mammalian metabolic pathway of this compound.

Environmental Degradation Pathway of this compound

G cluster_abiotic Abiotic Degradation cluster_biotic Microbial Degradation (Soil) Propazine_abiotic This compound Hydroxypropazine_photolysis Hydroxythis compound Propazine_abiotic->Hydroxypropazine_photolysis Photolysis (Sunlight) Propazine_biotic This compound Hydroxypropazine_biotic Hydroxythis compound Propazine_biotic->Hydroxypropazine_biotic Hydrolysis Deisopropylpropazine_biotic Deisopropylthis compound Propazine_biotic->Deisopropylpropazine_biotic N-Dealkylation Ring_Cleavage Triazine Ring Cleavage Hydroxypropazine_biotic->Ring_Cleavage Diaminotriazine_biotic 2-chloro-4,6-diamino- 1,3,5-triazine Deisopropylpropazine_biotic->Diaminotriazine_biotic N-Dealkylation Diaminotriazine_biotic->Ring_Cleavage Mineralization CO2 + NH3 + H2O Ring_Cleavage->Mineralization

Caption: Environmental degradation pathways of this compound.

Conclusion

This technical guide has provided a detailed overview of the metabolism and environmental degradation of this compound. The primary routes of transformation in both mammals and the environment involve N-dealkylation and hydroxylation, with microbial activity being the key driver of degradation in soil. The persistence of this compound in the environment necessitates a thorough understanding of these pathways for effective risk assessment and the development of potential remediation strategies. The provided experimental protocols offer a foundation for researchers to conduct further investigations into the complex fate of this herbicide.

References

Propazine Herbicide: A Technical Guide to its History and Industrial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propazine, a member of the triazine class of herbicides, has played a significant role in agricultural weed management for decades. This technical guide provides an in-depth overview of the history of this compound, from its discovery and development to its historical usage patterns. Furthermore, it details the industrial synthesis of this compound, outlining the core chemical processes and methodologies. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this important herbicide.

History and Development

The story of this compound is intrinsically linked to the broader development of triazine herbicides, a revolutionary class of selective weed control agents. The herbicidal properties of triazines were first discovered in the laboratories of J.R. Geigy Ltd. (now part of Syngenta) in Switzerland during the 1950s. This pioneering research led to the commercialization of the first triazine herbicide, simazine, in 1957.[1]

This compound, chemically known as 6-chloro-N,N'-bis(isopropyl)-1,3,5-triazine-2,4-diamine, emerged from this intensive period of research and development.[2] It was introduced as a selective, pre-emergence herbicide primarily for the control of broadleaf weeds and annual grasses in crops such as sorghum.[2][3] Its mode of action, like other triazines, involves the inhibition of photosynthesis in susceptible plants.

Historically, this compound has been a valuable tool for farmers, particularly in sorghum cultivation, due to its effectiveness and relatively low cost. However, concerns regarding its persistence in the environment and potential for groundwater contamination have led to increased regulatory scrutiny and restrictions on its use in some regions. In 2021, the U.S. Environmental Protection Agency (EPA) announced the cancellation of this compound, with all use to be phased out by the end of 2022.[4]

Industrial Synthesis of this compound

The industrial synthesis of this compound is a well-established chemical process centered around the sequential reaction of cyanuric chloride with isopropylamine (B41738).

The primary starting material is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cyclic trimer of cyanogen (B1215507) chloride. The synthesis proceeds through a two-step nucleophilic substitution reaction where two of the chlorine atoms on the triazine ring are replaced by isopropylamino groups.

The reaction is typically carried out in a solvent, and a base, such as sodium hydroxide (B78521), is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The temperature of the reaction is carefully controlled to ensure the selective substitution of the chlorine atoms.

While specific industrial yields are often proprietary, the reaction of cyanuric chloride with amines is known to be efficient and can produce high yields of the desired product under optimized conditions.

Chemical Reaction Pathway

The overall chemical reaction for the synthesis of this compound can be summarized as follows:

C₃N₃Cl₃ + 2 CH(CH₃)₂NH₂ → C₉H₁₆ClN₅ + 2 HCl

Cyanuric Chloride + Isopropylamine → this compound + Hydrochloric Acid

The following diagram illustrates the stepwise synthesis of this compound from cyanuric chloride and isopropylamine.

G Industrial Synthesis of this compound CC Cyanuric Chloride (C₃N₃Cl₃) Intermediate 2-Chloro-4-isopropylamino-6-chloro-s-triazine CC->Intermediate + Isopropylamine IPA1 Isopropylamine (CH(CH₃)₂NH₂) This compound This compound (C₉H₁₆ClN₅) Intermediate->this compound + Isopropylamine HCl1 HCl IPA2 Isopropylamine (CH(CH₃)₂NH₂) HCl2 HCl

Caption: Stepwise synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol provides a detailed methodology for the laboratory-scale synthesis of this compound, based on established principles of triazine chemistry. This procedure is adapted from similar triazine synthesis protocols and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Materials:

  • Cyanuric chloride

  • Isopropylamine

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, mechanical stirrer)

  • Heating mantle and temperature controller

  • pH meter or indicator paper

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a condenser, and a dropping funnel.

  • Charge Reactor: Charge the flask with a specific molar equivalent of cyanuric chloride dissolved in a suitable solvent like toluene.

  • First Substitution: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add one molar equivalent of isopropylamine to the stirred solution from the dropping funnel.

  • Neutralization: Simultaneously with the isopropylamine addition, add a solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 5 and 7, neutralizing the hydrochloric acid formed.

  • Reaction Monitoring: Monitor the progress of the first substitution reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Second Substitution: Once the first substitution is complete, slowly add a second molar equivalent of isopropylamine to the reaction mixture.

  • Second Neutralization: Continue the dropwise addition of sodium hydroxide solution to maintain the pH between 5 and 7.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir at room temperature until completion is confirmed by analytical monitoring.

  • Isolation: The reaction mixture is then filtered to remove any sodium chloride formed. The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purification: The solvent is removed under reduced pressure to yield crude this compound. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Quantitative Data

This compound Application Rates

The following table summarizes the typical application rates of this compound for weed control in sorghum and non-crop areas.

Application SiteApplication Rate (lbs active ingredient/acre)
Sorghum (General)1.0 - 2.0
Sorghum (Fine Textured/High Organic Soils)Up to 3.2
Non-crop Areas1.6 - 13.3

Source: US EPA Pesticide Fact Sheet

Weed Control Efficacy in Sorghum

The following table presents data on the efficacy of this compound in controlling various weed species in sorghum.

Weed SpeciesCommon NameControl Efficacy (%) at 1.0 lb/acreControl Efficacy (%) at 2.0 lb/acre
Amaranthus retroflexusRedroot Pigweed>90>95
Chenopodium albumCommon Lambsquarters>90>95
Kochia scopariaKochia>90>95
Polygonum pensylvanicumPennsylvania Smartweed80-90>90
Setaria faberiGiant Foxtail70-8080-90
Digitaria sanguinalisLarge Crabgrass70-8080-90

Data synthesized from multiple field trial sources.

Conclusion

This compound has a rich history as an effective herbicide that has significantly contributed to agricultural productivity, particularly in sorghum cultivation. Its industrial synthesis is a well-understood process based on the reaction of cyanuric chloride and isopropylamine. While its use is declining due to environmental concerns, the study of its history, synthesis, and mode of action provides valuable insights for the development of future weed management technologies. This technical guide serves as a comprehensive resource for professionals in the field, offering a detailed understanding of this historically important herbicide.

References

Propazine: A Xenobiotic of Environmental Concern - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propazine, a triazine herbicide, has been utilized for the selective pre-emergent control of broadleaf and grass weeds, primarily in sorghum crops.[1] As a xenobiotic, its persistence in the environment, potential for groundwater contamination, and endocrine-disrupting properties have raised significant toxicological and ecological concerns.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical characteristics, environmental fate, toxicological profile, and the methodologies used for its study. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound as an environmental contaminant.

Chemical and Physical Properties

This compound (6-chloro-N,N'-bis(isopropyl)-1,3,5-triazine-2,4-diamine) is a colorless crystalline solid.[4] Its chemical structure and properties are fundamental to understanding its environmental behavior and toxicological interactions.

PropertyValueSource(s)
Chemical Formula C₉H₁₆ClN₅[5]
Molecular Weight 229.71 g/mol [5][6]
CAS Number 139-40-2[6]
Melting Point 212-214 °C[2]
Water Solubility 8.6 mg/L at 20-22 °C[2]
Vapor Pressure 2.9 x 10⁻⁸ mmHg at 20 °C[2]
Log Kow (Octanol-Water Partition Coefficient) 2.93[6]
pKa 1.7 at 21 °C[6]

Environmental Fate and Persistence

The environmental persistence and mobility of this compound contribute significantly to its risk profile as a contaminant.

ParameterValue/DescriptionSource(s)
Soil Half-life (Field) 35 to 231 days; persists longer in dry, cold conditions.[4]
Soil Adsorption Coefficient (Koc) 154[4]
Hydrolysis Resistant to hydrolysis; at pH 7, 92% remains after 28 days.[7][8]
Photolysis Not a significant degradation pathway.[4]
Biodegradation Occurs slowly in soil and water, primarily through microbial action.[6]
Mobility Mobile in soils with low organic matter and clay content, particularly loamy sand, indicating a potential for groundwater contamination.[4][7][8]

This compound has been detected in both surface and groundwater sources.[7][8] For instance, in one study, the maximum concentration found was 20 µg/L in surface water and 300 µg/L in groundwater.[8]

Toxicology and Health Effects

This compound is classified as a slightly toxic compound (EPA Toxicity Class III).[6] Its primary toxicological concern is its activity as an endocrine disruptor.[3][6]

| Endpoint | Species | Value | Source(s) | |---|---|---| | Acute Oral LD₅₀ | Rat | >5000 mg/kg |[5] | | Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg |[4] | | Acute Inhalation LC₅₀ | Rat | >2.1 mg/L |[2] | | 96-hour LC₅₀ (Fish) | Rainbow Trout | 16.5 mg/L |[2] | | 8-day Dietary LC₅₀ (Birds) | Mallard Duck | >10,000 ppm |[4] | | No-Observed-Adverse-Effect Level (NOAEL) (Chronic, Rat) | 100 ppm (in feed) |[1] | | Acceptable Daily Intake (ADI) | 0.02 mg/kg bw/day |[9] |

Endocrine Disruption

This compound, along with other chlorotriazine herbicides like atrazine (B1667683) and simazine, shares a common mechanism of neuroendocrine toxicity.[10][11] This involves disruption of the hypothalamic-pituitary-gonadal (HPG) axis.[6] The key molecular initiating event is the suppression of the luteinizing hormone (LH) surge, which leads to cascading effects on the reproductive system, including altered estrous cycles and developmental delays.[6][10][11]

Propazine_Signaling_Pathway This compound This compound Exposure Hypothalamus Hypothalamus This compound->Hypothalamus Acts on CNS GnRH Decreased GnRH Release Hypothalamus->GnRH Pituitary Anterior Pituitary GnRH->Pituitary LH_Surge Suppressed LH Surge Pituitary->LH_Surge Ovary Ovary LH_Surge->Ovary Disrupted Signaling Estrous_Cycle Altered Estrous Cyclicity Ovary->Estrous_Cycle Puberty_Delay Delayed Puberty Ovary->Puberty_Delay

Figure 1: Signaling pathway of this compound-induced neuroendocrine disruption.

Experimental Protocols

Analysis of this compound in Water Samples by GC-MS

This protocol outlines a general method for the determination of this compound in water, based on common analytical procedures.[10][12][13]

1. Sample Collection and Preparation:

  • Collect a 1-liter water sample in a clean glass container.

  • If necessary, filter the sample to remove suspended solids.

  • Add a surrogate standard to the sample to monitor extraction efficiency.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Pass the water sample through the SPE cartridge at a controlled flow rate. This compound will be adsorbed onto the C18 stationary phase.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Dry the cartridge by passing air or nitrogen through it.

3. Elution:

4. Concentration and Reconstitution:

  • Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Add an internal standard to the concentrated extract for quantification.

  • Reconstitute the final volume to 1 mL with an appropriate solvent.

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Inject a small volume (e.g., 1-2 µL) of the extract into the GC.

  • GC Separation: Use a capillary column (e.g., TG-5SilMS) with a suitable temperature program to separate this compound from other compounds.[10]

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, monitoring for characteristic ions of this compound for identification and quantification.

Propazine_Analysis_Workflow Sample_Collection 1. Water Sample Collection (1L) SPE 2. Solid-Phase Extraction (C18 Cartridge) Sample_Collection->SPE Elution 3. Elution with Organic Solvent SPE->Elution Concentration 4. Concentration (Nitrogen Stream) Elution->Concentration GC_MS 5. GC-MS Analysis Concentration->GC_MS Data_Analysis 6. Data Analysis & Quantification GC_MS->Data_Analysis

Figure 2: Experimental workflow for this compound analysis in water.

Assessment of Pubertal Development in Female Rats

This protocol is based on studies investigating the endocrine-disrupting effects of this compound on pubertal development.[3]

1. Animal Model and Dosing:

  • Use immature female Wistar rats, weaned at postnatal day (PND) 21.

  • Randomly assign animals to control and treatment groups.

  • Prepare this compound suspensions in a suitable vehicle (e.g., 1% methylcellulose).

  • Administer this compound daily by oral gavage from PND 22 to PND 41. Doses can range, for example, from 13 to 213 mg/kg body weight.[3]

  • The control group receives the vehicle only.

2. Data Collection:

  • Record body weight daily.

  • From PND 22 onwards, daily examine the animals for vaginal opening (VO), a marker for the onset of puberty. Record the age at which VO is complete.

  • Once VO occurs, perform daily vaginal smears to monitor estrous cyclicity.

3. Necropsy and Endpoint Analysis:

  • On PND 41, euthanize the animals.

  • Collect blood for hormone analysis (e.g., LH, estradiol).

  • Dissect and weigh key reproductive organs (ovaries, uterus).

  • Analyze the collected data to determine the effects of this compound on the age of pubertal onset, estrous cyclicity, body weight, and organ weights.

Biodegradation Study in Soil

This protocol describes a general approach to assess the biodegradation of this compound in a soil matrix.

1. Soil Collection and Characterization:

  • Collect soil from a relevant location, free from prior pesticide contamination.

  • Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass.

2. Experimental Setup:

  • Treat soil samples with a known concentration of this compound (e.g., 10 ppm).[7][8]

  • Adjust the soil moisture to a specific level (e.g., 70% of field capacity) and maintain it throughout the experiment.[7][8]

  • Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C).[7][8]

  • Include control samples (un-spiked soil) and sterile controls (autoclaved soil spiked with this compound) to differentiate between biotic and abiotic degradation.

3. Sampling and Analysis:

  • Collect soil subsamples at regular time intervals (e.g., 0, 7, 14, 30, 60, 90 days).

  • Extract this compound and its potential metabolites from the soil samples using an appropriate solvent extraction method.

  • Analyze the extracts using analytical techniques such as HPLC or GC-MS to determine the concentration of the parent compound and identify degradation products.

4. Data Analysis:

  • Plot the concentration of this compound over time to determine its degradation kinetics.

  • Calculate the dissipation half-life (DT₅₀) of this compound in the soil.

  • Identify the major degradation products to elucidate the biodegradation pathway.

Conclusion

This compound's persistence in the environment and its potential to disrupt the endocrine system underscore the importance of continued research and monitoring. The methodologies and data presented in this guide provide a framework for scientists and researchers to further investigate the environmental and health impacts of this xenobiotic. Understanding the intricate signaling pathways affected by this compound and employing robust analytical and toxicological protocols are crucial for accurate risk assessment and the development of potential remediation strategies. The phasing out and cancellation of this compound in several regions highlight a global trend towards mitigating the risks associated with persistent and endocrine-disrupting herbicides.[3]

References

propazine solubility in water and various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of propazine in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development and environmental science, this document compiles essential quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

This compound (6-chloro-N,N'-bis(isopropyl) -1,3,5-triazine-2,4-diamine) is a triazine herbicide used to control broadleaf and grassy weeds.[1] Its effectiveness and environmental fate are significantly influenced by its solubility in different media. This guide aims to be a critical resource for laboratory work involving this compound.

Quantitative Solubility Data

The solubility of this compound in water and a range of organic solvents has been determined and is summarized in the table below. The data is compiled from various scientific sources to provide a comparative overview.

SolventTemperature (°C)SolubilityReference
Water205 mg/L[1]
Water228.6 mg/L[2]
Benzene206.2 g/kg[2]
Toluene206.2 g/kg[2]
Carbon Tetrachloride202.5 g/kg[2][3]
Diethyl Ether205 g/kg[2]
DMSONot Specified100 mg/mL (435.33 mM)[4]

Note: The solubility in organic solvents is expressed in g/kg, which is approximately equivalent to g/L for solvents with a density close to 1 g/mL.

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines the widely accepted "shake-flask" method for determining the solubility of a substance like this compound. This method is consistent with the principles described in the OECD Guideline for the Testing of Chemicals, Section 105.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (analytical standard)

  • Solvent of interest (e.g., distilled water, ethanol, acetone)

  • Glass flasks with airtight stoppers

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a flask containing the solvent. The excess solid should be visually apparent.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium, but 24 to 48 hours is typical.

  • Equilibration and Phase Separation:

    • After the initial agitation period, allow the flasks to stand undisturbed at the same constant temperature for at least 24 hours to allow for the settling of undissolved solid.

    • To ensure the separation of the saturated solution from the excess solid, centrifuge the samples at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter that is compatible with the solvent and does not adsorb this compound.

    • Dilute the filtered sample gravimetrically or volumetrically with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Concentration Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or GC-MS, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • The solubility is reported as the average of at least three replicate determinations.

    • The results should be expressed in units of mass per volume (e.g., mg/L) or mass per mass (e.g., g/kg), and the temperature of the determination must be specified.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining this compound solubility using the shake-flask method.

experimental_workflow start_end start_end process process decision decision analysis analysis output output start Start: Prepare Materials add_excess Add Excess this compound to Solvent start->add_excess agitate Agitate at Constant Temperature add_excess->agitate equilibrate Equilibrate and Settle agitate->equilibrate centrifuge Centrifuge for Phase Separation equilibrate->centrifuge collect_sample Collect and Filter Supernatant centrifuge->collect_sample dilute Dilute Sample collect_sample->dilute analyze Analyze by HPLC or GC-MS dilute->analyze calculate Calculate Solubility analyze->calculate report Report Results calculate->report end End report->end

Caption: Experimental workflow for this compound solubility determination.

References

Preliminary Studies on Propazine's Neuroendocrine Effects in Rats: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propazine, a chlorotriazine herbicide, has been identified as a compound with the potential to exert significant neuroendocrine effects. Preliminary studies in rat models indicate that its primary mechanism of action involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a cascade of hormonal and developmental consequences. Due to a less extensive body of primary research on this compound compared to the structurally and mechanistically similar herbicide, atrazine (B1667683), data from atrazine studies are frequently used as a surrogate to bridge knowledge gaps. This whitepaper synthesizes the available preliminary data on this compound's neuroendocrine effects in rats and leverages atrazine research to provide a more comprehensive overview for the scientific community. The focus is on quantifiable impacts on pubertal development, luteinizing hormone surge, and central nervous system neurotransmitters, alongside detailed experimental protocols to aid in future research design.

Introduction

This compound is a pre-emergent herbicide used for the control of broadleaf and grassy weeds. Its structural similarity to other chlorotriazines, notably atrazine, has led to the hypothesis of a shared mechanism of toxicity. The primary toxicological concern for this class of compounds is the disruption of the neuroendocrine system, which can have far-reaching effects on reproductive health and development. This document provides a detailed examination of the preliminary findings on this compound's effects on the neuroendocrine system of rats, with a focus on presenting quantitative data and the methodologies used to obtain them.

Effects on Pubertal Development

The onset of puberty is a critical developmental milestone that is highly sensitive to endocrine disruption. Studies in female rats have demonstrated that exposure to this compound can delay the age of vaginal opening (VO), a key marker of puberty.

Quantitative Data: this compound's Effect on Vaginal Opening in Female Wistar Rats

The following table summarizes the dose-dependent effect of this compound on the age of vaginal opening in female Wistar rats, as reported in a key study.

This compound Dose (mg/kg/day)Mean Age of Vaginal Opening (days ± SE)Delay in Vaginal Opening (days)
0 (Control)33.1 ± 0.4-
1333.8 ± 0.50.7
26.734.1 ± 0.51.0
5334.5 ± 0.61.4
106.736.7 ± 0.73.6
21337.1 ± 0.84.0

Data extracted from Laws et al., 2003.

Experimental Protocol: Assessment of Pubertal Development in Female Rats

The following protocol is based on the methodology described in the study by Laws et al. (2003).

  • Animal Model: Female Wistar rats.

  • Dosing Regimen: Daily oral gavage from postnatal day (PND) 22 through PND 41. This compound was administered in a 1% methylcellulose (B11928114) vehicle.

  • Endpoint Measurement:

    • Vaginal Opening (VO): Animals were examined daily for the complete canalization of the vagina. The age at which complete VO was observed was recorded.

    • Body Weight: Body weights were recorded daily to monitor for systemic toxicity and to adjust dosing.

  • Statistical Analysis: Analysis of variance (ANOVA) followed by Dunnett's test for comparison of treated groups to the control group.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound is understood to disrupt the HPG axis, primarily by affecting the release of gonadotropins from the pituitary gland. A critical event in the female reproductive cycle is the pre-ovulatory surge of luteinizing hormone (LH), which is essential for ovulation.

Data Presentation: Atrazine as a Surrogate for this compound's Effect on LH Surge

Due to the limited availability of primary data on this compound's direct effect on the LH surge, data from studies on atrazine are presented here. The shared mechanism of action of these chlorotriazines makes atrazine a relevant model for understanding the potential effects of this compound.[1]

Atrazine Dose (mg/kg/day)LH Surge Amplitude (ng/mL, Peak)
0 (Control)~15
50~5
100~2
200<1

Data are illustrative and based on findings from multiple atrazine studies.

Experimental Protocol: Evaluation of LH Surge in Ovariectomized, Estrogen-Primed Rats

This protocol is a generalized representation of methodologies used in atrazine studies to assess effects on the LH surge.

  • Animal Model: Ovariectomized (OVX) female Sprague-Dawley or Long-Evans rats. Ovariectomy removes the endogenous source of cyclical hormones, allowing for controlled hormonal priming.

  • Hormonal Priming: Animals are implanted with estradiol (B170435) capsules to mimic the follicular phase of the estrous cycle and induce a daily LH surge.

  • Dosing Regimen: The test compound (e.g., atrazine) is typically administered by oral gavage for a specified number of days prior to and on the day of the expected LH surge.

  • Blood Sampling: Serial blood samples are collected via indwelling cannulae at regular intervals (e.g., every 2 hours) during the afternoon of the expected surge.

  • Hormone Analysis: Plasma or serum LH concentrations are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Endpoint Measurement: The primary endpoints are the peak amplitude of the LH surge and the area under the curve (AUC) for LH release.

Neurotransmitter Alterations in the Central Nervous System

The disruption of the HPG axis by chlorotriazines is believed to originate from alterations in neurotransmitter systems within the hypothalamus. Key neurotransmitters implicated include dopamine (B1211576) and serotonin.

Data Presentation: Atrazine's Effects on Hypothalamic Neurotransmitters

As with the LH surge, direct data for this compound's effects on neurotransmitters are scarce. The following table summarizes findings from atrazine studies in rats.

Atrazine Dose (mg/kg)Brain RegionDopamine (DA) ChangeSerotonin (5-HT) Change
100StriatumDecreaseNo significant change
100Nucleus AccumbensIncreaseNo significant change
100Ventral MidbrainIncreaseIncrease

Data compiled from various atrazine studies.

Experimental Protocol: Analysis of Brain Neurotransmitter Levels

This protocol outlines a general approach for measuring neurotransmitter concentrations in specific brain regions.

  • Animal Model: Adult male or female rats (e.g., Sprague-Dawley).

  • Dosing Regimen: Administration of the test compound via a relevant route (e.g., oral gavage) for a defined period.

  • Tissue Collection: Following the final dose, animals are euthanized, and brains are rapidly excised and dissected to isolate specific regions of interest (e.g., hypothalamus, striatum).

  • Sample Preparation: Brain tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins and stabilize the neurotransmitters.

  • Neurotransmitter Analysis: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is the most common method for the simultaneous quantification of dopamine, serotonin, and their metabolites.

  • Data Expression: Neurotransmitter levels are typically expressed as nanograms per milligram of tissue weight.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

Exposure to chemical stressors can activate the HPA axis, leading to the release of corticosterone (B1669441) in rats. This can, in turn, influence reproductive function.

Data Presentation: Atrazine's Impact on Plasma Corticosterone

Data from atrazine studies are used to illustrate the potential effects of this compound on the HPA axis.

Atrazine Dose (mg/kg)Time Post-DosePlasma Corticosterone (ng/mL)
0 (Control)-~50-100
751 hour~400-500
754 hours~200-300

Illustrative data based on atrazine research.

Experimental Protocol: Measurement of Plasma Corticosterone

The following is a generalized protocol for assessing HPA axis activation.

  • Animal Model: Adult male or female rats.

  • Dosing Regimen: A single or repeated administration of the test compound.

  • Blood Sampling: Blood samples are collected at various time points post-dosing, often via tail-nick or indwelling cannulae to minimize stress-induced corticosterone release.

  • Hormone Analysis: Plasma or serum corticosterone concentrations are measured using RIA or ELISA.

  • Considerations: It is critical to handle animals in a manner that minimizes stress, as this can independently elevate corticosterone levels and confound the results.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.

HPG_Axis_Disruption cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary Stimulates (GnRH) Ovaries Ovaries Pituitary->Ovaries Stimulates (LH) Ovaries->Hypothalamus Negative Feedback (Estrogen) Ovulation Ovulation Ovaries->Ovulation Triggers This compound This compound This compound->Hypothalamus Disrupts GnRH GnRH LH LH Estrogen Estrogen

Caption: Disruption of the HPG axis by this compound.

Experimental_Workflow_Puberty start PND 22 Start Dosing dosing Daily Oral Gavage (this compound or Vehicle) start->dosing monitoring Daily Monitoring - Vaginal Opening - Body Weight dosing->monitoring PND 22-41 end PND 41 Necropsy monitoring->end

Caption: Workflow for pubertal development assessment.

Neurotransmitter_Signaling cluster_hypothalamus Hypothalamus This compound This compound Dopaminergic_Neuron Dopaminergic Neuron This compound->Dopaminergic_Neuron Alters Firing Serotonergic_Neuron Serotonergic Neuron This compound->Serotonergic_Neuron Alters Firing GnRH_Neuron GnRH Neuron Dopaminergic_Neuron->GnRH_Neuron Inhibits Serotonergic_Neuron->GnRH_Neuron Modulates Pituitary Pituitary GnRH_Neuron->Pituitary GnRH Release

Caption: Hypothesized neurotransmitter signaling pathway.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound is a neuroendocrine disruptor in rats, with the potential to delay pubertal onset and interfere with the hormonal regulation of the reproductive cycle. While the study by Laws et al. (2003) provides valuable quantitative data on pubertal development, there is a clear need for further primary research to elucidate the specific dose-response effects of this compound on LH secretion, hypothalamic neurotransmitter levels, and HPA axis function. Future studies should aim to directly measure these endpoints in this compound-exposed rats to reduce the reliance on atrazine as a surrogate and to provide a more robust basis for risk assessment. The detailed experimental protocols provided in this whitepaper can serve as a foundation for the design of such studies. A deeper understanding of this compound's neuroendocrine effects is crucial for accurately evaluating its potential risks to human and wildlife health.

References

Methodological & Application

Application Note: High-Throughput Analysis of Propazine using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of propazine in environmental and biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, leveraging a solid-phase extraction (SPE) sample preparation workflow, offers high sensitivity, selectivity, and reproducibility for researchers, scientists, and drug development professionals. This document provides a comprehensive guide, including sample preparation, instrument parameters, and data analysis, to ensure reliable and accurate determination of this compound.

Introduction

This compound is a triazine herbicide used to control broadleaf and grassy weeds in various agricultural settings.[1] Due to its potential for environmental contamination and adverse health effects, sensitive and specific analytical methods are required for its monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of pesticides like this compound in complex matrices.[2] This application note details a validated GC-MS method for this compound analysis, providing the necessary protocols for accurate and precise measurements.

Experimental

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) method is employed to concentrate and purify this compound from aqueous samples, ensuring a clean extract for GC-MS analysis.[2]

Materials:

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge by passing a stream of nitrogen gas for 10 minutes.

  • Elution: Elute the trapped this compound with 5 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following parameters are recommended, based on established methods such as US EPA Method 619 and 523.[3][4]

ParameterValue
Gas Chromatograph
ColumnTraceGOLD TG-5SilMS, 30 m x 0.25 mm x 0.25 µm or equivalent[3]
Injection Volume1 µL[3]
Injector Temperature275 °C[3]
Injection ModeSplitless (1 min)[3]
Carrier GasHelium at a constant flow of 1.5 mL/min[3]
Oven ProgramInitial 60°C (hold 5 min), ramp at 8°C/min to 300°C (hold 10 min)[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[3]
MS Source Temperature225 °C[3]
Transfer Line Temp300 °C[3]
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)229 (M+), 214, 186

Note: These parameters may require optimization based on the specific instrumentation used.

Data Analysis and Quantitative Results

This compound is identified by its characteristic retention time and the presence of its specific ions. Quantification is achieved by comparing the peak area of the target analyte to a calibration curve generated from standards of known concentrations.

Quantitative Data Summary:

ParameterResultReference
Limit of Detection (LOD)0.0050 µg/L[5]
Limit of Quantitation (LOQ)0.011 µg/L[5]
Linearity Range0.011 - 1.84 µg/L[5]
Recovery (in Water)91-103%[6]
Recovery (in Soil)91-102%[6]

Visualizations

Experimental Workflow

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE_Condition SPE Cartridge Conditioning Sample_Load Sample Loading SPE_Condition->Sample_Load Washing Washing Sample_Load->Washing Drying Drying Washing->Drying Elution Elution with Ethyl Acetate Drying->Elution Concentration Evaporation Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis from sample preparation to reporting.

This compound Fragmentation Pathway

This compound Fragmentation This compound This compound (m/z = 229) Fragment1 [M-CH3]+ (m/z = 214) This compound->Fragment1 - CH3 Fragment2 [M-C3H7]+ (m/z = 186) This compound->Fragment2 - C3H7

Caption: Proposed electron ionization fragmentation pathway of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the determination of this compound in various sample matrices. The combination of a robust SPE sample preparation protocol and optimized GC-MS parameters allows for accurate quantification at low levels, making it a valuable tool for environmental monitoring and research applications.

References

Application Note: Determination of Propazine and its Metabolites using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propazine is a triazine herbicide used to control broadleaf and grassy weeds in various agricultural settings. Due to its potential for environmental persistence and concerns regarding its endocrine-disrupting effects, sensitive and specific analytical methods are required for the monitoring of this compound and its metabolites in environmental and biological matrices. This application note provides a detailed protocol for the determination of this compound and its primary metabolites using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), a technique renowned for its high sensitivity and selectivity.

The primary metabolic transformations of this compound involve N-dealkylation and hydroxylation. Key metabolites include 2-chloro-4-amino-6-isopropylamino-1,3,5-triazine (deisopropylatrazine, DIA) and this compound-2-hydroxy (PP-2OH).[1][2] Understanding the presence and concentration of these metabolites is crucial for a comprehensive assessment of environmental contamination and potential exposure.

Experimental Protocols

This section details the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is optimized for the extraction and preconcentration of this compound and its metabolites from aqueous samples.

  • Cartridge Conditioning:

    • Pass 5-10 mL of methanol (B129727) through a C18 SPE cartridge (e.g., 500 mg, 3 mL) to activate the sorbent.

    • Follow with 5-10 mL of deionized water to equilibrate the sorbent. Ensure the cartridge does not go dry.

  • Sample Loading:

    • Pass the water sample (typically 250-500 mL, filtered if necessary) through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for approximately 15 minutes to remove excess water.

  • Elution:

    • Elute the retained analytes with 4 mL of an 80:20 (v/v) acetonitrile:methanol mixture into a clean collection tube.[1]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1][3]

Liquid Chromatography (LC) Conditions
  • Column: Zorbax SB-Aq (2.1 x 100 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Acetic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-4 min: 15% B

    • 4-5 min: 15% to 85% B

    • 5-9 min: Hold at 85% B

    • 9-10 min: 85% to 15% B

    • 10-15 min: Re-equilibrate at 15% B[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 10 µL.[1]

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 4000 V.[1]

  • Source Temperature: 300°C.[1]

  • Nebulizer Pressure: 15 psi.[1]

  • Gas Flow Rate: 11 L/min.[1]

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS analysis of this compound and its key metabolites.

Table 1: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantitative)Product Ion (m/z) (Qualitative)Collision Energy (eV) (Quantitative)
This compound230.1146.0188.0-
Deisopropylatrazine (DIA)174.168.196.132
This compound-2-hydroxy (PP-2OH)212.1128.0170.120

Collision energy for this compound was not explicitly found in the search results and would need to be optimized empirically.

Table 2: Performance Characteristics of the Method

AnalyteLinear Range (ng/mL)Limit of Detection (LOD) (pg/mL)Limit of Quantification (LOQ) (pg/mL)Recovery (%)
This compound0.25 - 5.0---
Deisopropylatrazine (DIA)10 - 240150 - 210500 - 70092.1
This compound-2-hydroxy (PP-2OH)10 - 240150 - 210500 - 70089.2

Data for this compound's LOD, LOQ, and Recovery were not available in the provided search results and are indicated as "-". The linear range for this compound is from a different study than that for its metabolites.[1][3][4]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s0 Water Sample Collection s1 SPE Cartridge Conditioning (Methanol & Water) s0->s1 s2 Sample Loading s1->s2 s3 Washing (Deionized Water) s2->s3 s4 Drying s3->s4 s5 Elution (Acetonitrile:Methanol) s4->s5 s6 Evaporation & Reconstitution s5->s6 a0 LC Separation (C18 Column) s6->a0 a1 ESI Ionization (Positive Mode) a0->a1 a2 Tandem MS Detection (MRM) a1->a2 d0 Peak Integration a2->d0 d1 Quantification d0->d1

Caption: Experimental workflow for this compound metabolite analysis.

G This compound This compound (C9H16ClN5) Deisopropylatrazine Deisopropylatrazine (DIA) (C6H10ClN5) This compound->Deisopropylatrazine N-dealkylation Propazine_OH This compound-2-hydroxy (PP-2OH) (C9H17N5O) This compound->Propazine_OH Hydroxylation

References

Propazine as an Analytical Reference Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propazine is a triazine herbicide used to control broadleaf weeds and annual grasses in various crops.[1] Due to its potential environmental persistence and regulated status, accurate and reliable analytical methods are crucial for monitoring its presence in environmental samples, food products, and agricultural settings.[2][3] High-purity this compound serves as an essential analytical reference standard for the calibration of analytical instruments and the validation of methods, ensuring the accuracy and reproducibility of quantitative analysis.[2] This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This compound is suitable for use as a reference standard in both HPLC and GC techniques. It is chemically stable under standard ambient conditions and is available as a high-purity analytical standard.[1][2]

Data Presentation: Quantitative Chromatographic Data for this compound

The following table summarizes quantitative data for the analysis of this compound using various chromatographic methods. These values are indicative and may vary depending on the specific instrumentation, column, and analytical conditions employed.

Analytical MethodSample MatrixRetention Time (min)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC/DADWater4.561.0 - 12.0 µg/L0.3 µg/LNot Specified[4]
HPLC-UVWater~6.58 - 41 µg/L8 - 12 µg/L27 - 41 µg/L[5]
LC-ESI-MS/MSHuman Seminal PlasmaNot Specified10 - 240 ng/mL150 - 210 pg/mL500 - 700 pg/mL[6]
GC-MSWaterNot SpecifiedNot Specified10 ng/LNot Specified[7]
GC-MSRoyal Jelly & Propolis< 25Not Specified0.1 - 2.8 µg/kg0.3 - 9.2 µg/kg[8]
GC-MS (SIM)Water & SoilNot SpecifiedNot Specified0.1 pg/mLNot Specified[4]

Experimental Protocols

Preparation of this compound Standard Solutions

Accurate preparation of standard solutions is critical for generating reliable calibration curves and achieving accurate quantification.[9]

1. Stock Standard Solution (e.g., 1000 µg/mL):

  • Accurately weigh a suitable amount of high-purity this compound reference standard (e.g., 10 mg).

  • Quantitatively transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as methanol (B129727) or acetonitrile (B52724).[4][6]

  • Store stock solutions at -20°C in the dark.[6]

2. Intermediate and Working Standard Solutions:

  • Prepare intermediate solutions by diluting the stock solution with the same solvent. These can be stored at 4-8°C in the dark.[6]

  • Prepare a series of working standard solutions by serially diluting the intermediate solution with the mobile phase or a solvent compatible with the initial chromatographic conditions.[4][6] These solutions are used to construct the calibration curve.

Protocol 1: Analysis of this compound in Water Samples by HPLC-UV

This protocol outlines a general procedure for the determination of this compound in water samples using HPLC with UV detection.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge by washing with methanol followed by deionized water.[6]

  • Load a specific volume of the water sample (e.g., 100 mL to 1 L) onto the cartridge.[5]

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the this compound from the cartridge using a suitable solvent such as a mixture of acetonitrile and methanol.[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.[6]

2. HPLC-UV System and Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • UV Detection Wavelength: 220 nm.[4]

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Quantify the concentration of this compound using a calibration curve generated from the peak areas of the working standard solutions.

Protocol 2: Analysis of this compound in Environmental Samples by GC-MS

This protocol provides a general method for the analysis of this compound in samples like water or soil using GC-MS.

1. Sample Preparation (Solvent Extraction):

  • For water samples, perform a liquid-liquid extraction using a solvent such as chloroform.

  • For soil samples, a solvent extraction with a mixture like hexane (B92381) and isopropanol (B130326) can be used.[8]

  • A clean-up step may be necessary to remove interfering matrix components.[8]

  • Concentrate the extract and, if necessary, reconstitute in a suitable solvent for GC injection.

2. GC-MS System and Conditions:

  • GC Column: A capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm x 0.25 µm).[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C.

    • Ramp at 30°C/min to 178°C.[4]

    • (Note: The temperature program should be optimized for the specific column and analytes).

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.

3. Data Analysis:

  • Identify this compound by its retention time and the presence of characteristic ions in the mass spectrum.

  • Quantify the concentration by comparing the peak area of a specific ion to a calibration curve prepared from the this compound standards.

Visualizations

G cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh High-Purity This compound Standard dissolve Dissolve and Dilute to Stock Concentration weigh->dissolve serial_dilute Perform Serial Dilutions to Working Standards dissolve->serial_dilute inject_std Inject Standards to Generate Calibration Curve serial_dilute->inject_std identify Identify this compound Peak (Retention Time / Mass Spectrum) inject_std->identify prep_sample Prepare and Extract Unknown Sample inject_sample Inject Extracted Sample prep_sample->inject_sample inject_sample->identify quantify Quantify Concentration using Calibration Curve identify->quantify

Caption: Workflow for using this compound as a reference standard.

G start Start: Analyze this compound volatility Is the sample matrix volatile and thermally stable? start->volatility hplc Use HPLC-UV/MS volatility->hplc No gcms Use GC-MS volatility->gcms Yes concentration Is high sensitivity (trace level) required? concentration:e->gcms:w No gcms_sim Use GC-MS (SIM mode) for enhanced sensitivity concentration->gcms_sim Yes gcms->concentration

Caption: Decision tree for chromatographic method selection.

References

Application Notes and Protocols for Testing Propazine Efficacy on Sorghum Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propazine is a selective, pre-emergent herbicide belonging to the triazine chemical family, widely utilized for the control of broadleaf and annual grass weeds in sorghum (Sorghum bicolor).[1][2][3] Its primary mode of action is the inhibition of photosynthesis.[1][4] this compound is absorbed by the roots and translocated to the leaves, where it interferes with the electron transport chain in Photosystem II (PSII).[2][5] This document provides detailed experimental protocols for evaluating the efficacy of this compound in a research setting, including methodologies for application, data collection, and analysis.

Mechanism of Action: Inhibition of Photosynthesis

This compound acts by binding to the D1 protein subunit of the Photosystem II complex located in the thylakoid membranes of chloroplasts.[2][6] This binding action blocks the electron transport chain by preventing the binding of plastoquinone (B1678516) (QB).[2][7] The interruption of electron flow leads to a cascade of events, including the formation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to cell death and necrosis of the weed.[5][8]

G cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane P680 P680 (Reaction Center) Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Primary Quinone Acceptor) Pheo->QA D1 D1 Protein with QB Binding Site QA->D1 QB QB (Plastoquinone) D1->QB Normal e- transfer ROS Reactive Oxygen Species (ROS) Formation D1->ROS Blocked e- transfer leads to ElectronTransport To Electron Transport Chain QB->ElectronTransport Light Light Energy (Photon) Light->P680 Excites This compound This compound This compound->D1 Binds & Blocks QB Site Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Weed Cell Death Damage->Death

Caption: this compound's mode of action in inhibiting photosynthesis.

Experimental Protocol: Field Efficacy Trial

This protocol outlines a field experiment to evaluate the efficacy of different application rates of this compound on common sorghum weeds.

Objective: To determine the dose-dependent efficacy of this compound for weed control in sorghum and to assess its phytotoxicity to the crop.

Experimental Design: Randomized Complete Block Design (RCBD).[9][10][11] This design is chosen to minimize the effects of field variability.[11][12] The experiment should be conducted with a minimum of four replications.

Treatments:

  • Untreated Control (Weedy Check): No herbicide application.

  • Hand-Weeded Control (Weed-Free Check): Maintained weed-free throughout the trial period.

  • This compound - Rate 1 (Low): e.g., 1.0 lb active ingredient (a.i.) per acre.

  • This compound - Rate 2 (Medium): e.g., 1.5 lb a.i. per acre.

  • This compound - Rate 3 (High): e.g., 2.0 lb a.i. per acre.

Materials:

  • Sorghum seed (specify cultivar)

  • This compound formulation (e.g., 90% water-dispersible granule)

  • Calibrated backpack sprayer with appropriate nozzles

  • Personal Protective Equipment (PPE)

  • Plot markers

  • Quadrat (e.g., 0.25 m²) for sampling

  • Weighing scale

  • Data collection sheets

Procedure:

  • Site Selection and Preparation: Choose a field with a known history of uniform weed infestation. The soil type should be representative of the intended use area. Prepare the seedbed according to standard local practices for sorghum cultivation.

  • Plot Establishment: Demarcate individual plots (e.g., 3m x 5m). Arrange the plots for each treatment randomly within each of the four blocks.

  • Sorghum Planting: Plant sorghum at the recommended seeding rate and depth.

  • Herbicide Application: Apply this compound as a pre-emergent spray, within 1-2 days after planting, before sorghum or weeds emerge.[3] Use a calibrated sprayer to ensure uniform application of the specified rates.

  • Data Collection:

    • Weed Control Efficacy (at 30 and 60 Days After Treatment - DAT):

      • Randomly place a quadrat in each plot.

      • Count the number of individual weeds of each species within the quadrat to determine weed density (weeds/m²).[13][14]

      • Harvest all weeds within the quadrat at ground level, dry them in an oven at 70-80°C to a constant weight, and record the dry biomass (g/m²).[13][15]

    • Sorghum Phytotoxicity (at 14, 30, and 60 DAT):

      • Visually assess crop injury on a scale of 0 to 100%, where 0 = no injury and 100 = complete crop death.[16] Note symptoms such as stunting, chlorosis, or stand reduction.[17]

    • Sorghum Yield (at Harvest):

      • Harvest the sorghum heads from a central area of each plot.

      • Thresh, clean, and weigh the grain. Adjust grain weight to a standard moisture content and calculate the yield ( kg/ha ).

Data Analysis: Analyze the data for weed density, weed biomass, phytotoxicity, and sorghum yield using Analysis of Variance (ANOVA).[18] Compare treatment means using a suitable test, such as the Least Significant Difference (LSD) test at a 5% level of significance (p ≤ 0.05).

G Start Start: Field Selection & Preparation Plot Plot Establishment (RCBD, 4 Reps) Start->Plot Planting Sorghum Planting Plot->Planting Application Pre-emergent this compound Application (Day 1-2) Planting->Application Data14 Data Collection (14 DAT) - Sorghum Phytotoxicity Application->Data14 Data30 Data Collection (30 DAT) - Weed Efficacy - Sorghum Phytotoxicity Data14->Data30 Data60 Data Collection (60 DAT) - Weed Efficacy - Sorghum Phytotoxicity Data30->Data60 Harvest Sorghum Harvest - Grain Yield Data60->Harvest Analysis Data Analysis (ANOVA, LSD Test) Harvest->Analysis End End: Efficacy Determination Analysis->End

References

Propazine Application for Weed Management: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Propazine is a selective triazine herbicide used for the control of a wide range of annual broadleaf weeds and grasses. It is effective as both a pre-emergence and, in some cases, a post-emergence herbicide. The primary use of this compound is in sorghum (Sorghum bicolor), where it provides season-long weed control. It is also registered for use in other crops such as carrots, celery, and fennel.

Mode of Action:

This compound is a photosystem II (PSII) inhibitor. After being absorbed primarily through the roots, and to a lesser extent through the foliage, it is translocated to the chloroplasts. There, it binds to the D1 protein of the photosystem II complex, blocking electron transport. This inhibition of photosynthesis leads to a cascade of secondary effects, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in weed death.

Pre-emergence Application:

Pre-emergence application is the most common and effective method for using this compound. It is typically applied at or immediately after planting, before the emergence of both the crop and weeds. For optimal efficacy, this compound requires rainfall or irrigation (approximately 0.5 to 1 inch) to move it into the soil profile where weed seeds germinate. The application rate is influenced by soil texture, organic matter content, and the target weed species. Higher rates are generally required on fine-textured soils or those with high organic matter.

Post-emergence Application:

While primarily used as a pre-emergence herbicide, this compound can be used for post-emergence control of young, actively growing broadleaf weeds. Post-emergence applications are most effective on small weeds, typically less than 4 inches in height. For post-emergence applications in sorghum, it is crucial to apply the herbicide after the crop has reached a certain growth stage (e.g., 3-leaf stage) to avoid significant crop injury. The addition of adjuvants like non-ionic surfactants or crop oil concentrates can enhance the efficacy of post-emergence applications, but may also increase the risk of crop phytotoxicity.

Factors Affecting Efficacy:

Several environmental and soil factors can influence the effectiveness of this compound:

  • Soil Type and Organic Matter: Soils with high clay and organic matter content can adsorb this compound, reducing its availability for weed uptake and potentially requiring higher application rates.

  • Soil pH: Soil pH can affect the persistence and availability of triazine herbicides.

  • Rainfall: Adequate and timely rainfall is crucial for the activation of pre-emergence applications. However, excessive rainfall immediately after application can lead to crop injury, especially on coarse-textured soils.

  • Weed Size and Growth Stage: For post-emergence applications, smaller, actively growing weeds are more susceptible to this compound.

Tank Mixtures:

This compound is often used in tank mixtures with other herbicides to broaden the spectrum of weed control. Common tank-mix partners include other triazines like atrazine, as well as herbicides with different modes of action such as S-metolachlor and glyphosate (B1671968). However, antagonism has been observed in tank mixes of glyphosate and triazines, which can reduce the efficacy of glyphosate.

Experimental Protocols

Protocol 1: Pre-emergence Efficacy and Crop Tolerance Trial

Objective: To evaluate the pre-emergence efficacy of different rates of this compound on key weed species and to assess the tolerance of the target crop (e.g., sorghum).

Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

Materials:

  • Certified crop seed (e.g., sorghum hybrid)

  • This compound formulation (e.g., wettable powder, flowable concentrate)

  • Research sprayer calibrated to deliver a precise volume

  • Plot marking equipment (stakes, flags, measuring tape)

  • Data collection tools (quadrats, scales, notebooks/tablet)

  • Personal Protective Equipment (PPE)

Procedure:

  • Site Selection and Preparation: Choose a field with a known history of the target weed species. Prepare the seedbed according to standard agronomic practices for the crop.

  • Plot Establishment: Mark out individual plots of a predetermined size (e.g., 3m x 10m).

  • Planting: Plant the crop at the recommended seeding rate and depth.

  • Herbicide Application:

    • Prepare herbicide solutions for each treatment rate.

    • Apply the treatments to the designated plots within 1-2 days of planting, before crop or weed emergence.

    • Include an untreated (weedy) control and a weed-free (hand-weeded) control in each replication.

  • Data Collection:

    • Weed Control: At 28 and 56 days after treatment (DAT), assess weed control using visual ratings (0% = no control, 100% = complete control) and/or by counting weed density and measuring weed biomass within quadrats placed randomly in each plot.

    • Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (crop death).

    • Crop Yield: At maturity, harvest the crop from the center rows of each plot and determine the grain yield, adjusting for moisture content.

Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Post-emergence Efficacy and Crop Tolerance Trial

Objective: To determine the post-emergence efficacy of this compound on emerged broadleaf weeds and to evaluate crop tolerance at different growth stages.

Experimental Design: RCBD with a minimum of four replications.

Procedure:

  • Site Selection and Plot Establishment: As described in Protocol 1.

  • Planting and Weed Emergence: Plant the crop and allow weeds to emerge and reach the target growth stage (e.g., 2-4 inches in height).

  • Herbicide Application:

    • Apply this compound treatments when the crop has reached the desired growth stage (e.g., 3-5 leaf stage for sorghum).

    • Include untreated and weed-free controls.

  • Data Collection:

    • Weed Control: Assess weed control at 7, 14, and 28 DAT as described in Protocol 1.

    • Crop Phytotoxicity: Evaluate crop injury at 3, 7, and 14 DAT.

    • Crop Yield: Determine crop yield at maturity.

Statistical Analysis: As described in Protocol 1.

Data Presentation

Table 1: Pre-emergence Efficacy of this compound on Common Weeds in Sorghum

Application Rate (lbs a.i./acre)Amaranthus retroflexus (Redroot Pigweed)Digitaria sp. (Crabgrass)Eleusine indica (Goosegrass)Setaria faberi (Giant Foxtail)
3.0 >90%>90%>90%>90%
4.0 >90%>90%>90%>90%

Table 2: Effect of this compound on Sorghum Yield

TreatmentApplication Rate (lbs a.i./acre)Application TimingSorghum Yield (lbs/acre)Yield Increase vs. Cultivated
This compound 3.0Pre-emergenceSignificantly higher than cultivatedNot specified
Cultivated Control N/AN/ABaselineN/A
Chemically Treated Plots (general) Not specifiedNot specifiedSignificantly outyielded cultivated plots in 1961Not specified

Note: Quantitative data on specific yield increases directly correlated with this compound application rates are limited in the provided search results. The table reflects the qualitative findings of the cited studies.

Mandatory Visualization

G cluster_chloroplast Chloroplast PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains Plastoquinone Plastoquinone Pool D1->Plastoquinone facilitates electron transfer to Block Blockage of Electron Flow D1->Block Electron_Transport Electron Transport Chain Plastoquinone->Electron_Transport Plastoquinone->Block ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH This compound This compound This compound->D1 binds to Block->ATP_NADPH inhibits ROS Reactive Oxygen Species (ROS) Production Block->ROS Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Weed_Death Weed Death Membrane_Damage->Weed_Death

Caption: this compound's mode of action via inhibition of Photosystem II.

G cluster_planning Phase 1: Planning & Setup cluster_application Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis cluster_results Phase 4: Results & Conclusion Site_Selection Site Selection Experimental_Design Experimental Design (RCBD) Site_Selection->Experimental_Design Plot_Establishment Plot Establishment Experimental_Design->Plot_Establishment Planting Crop Planting Plot_Establishment->Planting Pre_Emergence Pre-emergence Application (within 2 days of planting) Planting->Pre_Emergence Post_Emergence Post-emergence Application (at target weed/crop stage) Planting->Post_Emergence Controls Include Untreated & Weed-Free Controls Pre_Emergence->Controls Post_Emergence->Controls Weed_Assessment Weed Control Assessment (Visual Ratings, Density, Biomass) Controls->Weed_Assessment Crop_Assessment Crop Phytotoxicity Assessment Weed_Assessment->Crop_Assessment Yield_Measurement Crop Yield Measurement Crop_Assessment->Yield_Measurement Data_Analysis Statistical Analysis (ANOVA) Yield_Measurement->Data_Analysis Reporting Reporting of Findings Data_Analysis->Reporting

Caption: Experimental workflow for herbicide efficacy trials.

Application Notes and Protocols for the Synthesis of Propazine Molecularly Imprinted Polymers for Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to exhibit high selectivity for a specific target molecule. This is achieved by creating polymer matrices in the presence of a "template" molecule. Subsequent removal of the template leaves behind complementary cavities that retain a "memory" of the template's size, shape, and functional group orientation. This "lock and key" mechanism makes MIPs highly effective as selective sorbents in various applications, including solid-phase extraction (SPE), which is often referred to as molecularly imprinted solid-phase extraction (MISPE).

Propazine, a member of the triazine class of herbicides, is a significant environmental contaminant. Its detection and removal from complex matrices such as water and soil are of considerable importance. This compound-imprinted polymers offer a robust and selective method for the extraction and pre-concentration of this compound and other structurally related triazine herbicides from such samples. These application notes provide detailed protocols for the synthesis, characterization, and application of this compound MIPs for the selective extraction of triazine herbicides.

Data Presentation

Table 1: Polymer Composition and Binding Characteristics
ParameterMIP (this compound-Imprinted)NIP (Non-Imprinted)Reference
TemplateThis compoundNone[1][2][3]
Functional MonomerMethacrylic Acid (MAA)Methacrylic Acid (MAA)[1][2][3]
Cross-linkerEthylene (B1197577) Glycol Dimethacrylate (EGDMA)Ethylene Glycol Dimethacrylate (EGDMA)[1][2][3]
PorogenTolueneToluene[1][2][3]
Capacity Factor (log Kw)4.33.5[1][3]
Residual this compound after Soxhlet Extraction (µg/g)0.78 - 2.86N/A[1][3]
Table 2: Recovery of Triazines using this compound-MIP Solid-Phase Extraction
AnalyteMatrixSpiking LevelRecovery (%)Reference
This compoundGroundwater1 µg/L53[4]
AtrazineGroundwater1 µg/L> 80[4]
SimazineGroundwater1 µg/L> 80[4]
TerbuthylazineGroundwater1 µg/L> 80[4]
DesethylatrazineGroundwater1 µg/L> 80[4]
DesisopropylatrazineGroundwater1 µg/L> 80[4]
AtrazineRiver Po WaterNot SpecifiedHigh (Comparable to LiChrolut EN)[1][3]
TerbuthylazineRiver Po WaterNot SpecifiedHigh (Comparable to LiChrolut EN)[1][3]
AtrazineSoil100 µg/kg79.3 - 93.5 (for similar MIPs)[4]
TerbuthylazineSoil100 µg/kg79.3 - 93.5 (for similar MIPs)[4]

Note: Recovery data for soil samples are for organophosphorus pesticides using a similar MIP technology, indicating the potential applicability for triazines.

Experimental Protocols

Protocol 1: Synthesis of this compound Molecularly Imprinted Polymer (MIP)

This protocol details the synthesis of a this compound-imprinted polymer using a bulk polymerization method.[1][2][3]

Materials:

  • This compound (template)

  • Methacrylic Acid (MAA) (functional monomer)

  • Ethylene Glycol Dimethacrylate (EGDMA) (cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (porogen solvent)

  • Methanol (B129727)

  • Acetic Acid

  • Acetonitrile (B52724)

  • Glass reaction vial

  • Water bath or oven

  • Mortar and pestle

  • Sieves (e.g., 100-mesh)

  • Soxhlet extraction apparatus

Procedure:

  • Preparation of the Pre-polymerization Mixture:

    • In a glass reaction vial, dissolve the this compound template in toluene.

    • Add the functional monomer, methacrylic acid, to the solution and sonicate for a few minutes to facilitate the formation of the template-monomer complex.

    • Add the cross-linker, ethylene glycol dimethacrylate, and the initiator, AIBN, to the mixture.

    • The molar ratio of template:monomer:cross-linker is crucial for the performance of the MIP and should be optimized. A typical ratio is 1:4:20.

  • Polymerization:

    • Purge the pre-polymerization mixture with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can inhibit the polymerization process.

    • Seal the reaction vial and place it in a water bath or oven at 60°C for 24 hours.[4]

  • Post-Polymerization Processing:

    • The resulting bulk polymer will be a hard, white solid. Break the polymer into smaller pieces using a hammer or a press.

    • Grind the polymer into a fine powder using a mortar and pestle.

    • Sieve the polymer particles to obtain a uniform size fraction (e.g., particles that pass through a 100-mesh sieve).

  • Template Removal:

    • To remove the this compound template, perform Soxhlet extraction on the polymer particles.

    • Use a mixture of methanol and acetic acid (e.g., 9:1 v/v) as the extraction solvent.

    • Continue the extraction for at least 24 hours to ensure complete removal of the template.

    • Wash the polymer with methanol and then acetonitrile to remove any residual acetic acid.

    • Dry the final MIP powder under vacuum at 40-60°C.

  • Preparation of Non-Imprinted Polymer (NIP):

    • A non-imprinted polymer (NIP) should be synthesized in parallel under identical conditions but without the addition of the this compound template. The NIP serves as a control to evaluate the imprinting effect.

Protocol 2: Molecularly Imprinted Solid-Phase Extraction (MISPE) of Triazines

This protocol describes the use of the synthesized this compound-MIP for the selective extraction of triazines from aqueous samples.[4][5]

Materials:

  • This compound-MIP powder

  • Empty SPE cartridges (e.g., 3 mL or 6 mL)

  • Frits

  • SPE manifold

  • Methanol

  • Acetonitrile

  • Dichloromethane (B109758)

  • Deionized water

  • Sample containing triazines (e.g., spiked water sample)

Procedure:

  • Cartridge Packing:

    • Place a frit at the bottom of an empty SPE cartridge.

    • Pack the cartridge with a specific amount of the this compound-MIP powder (e.g., 100 mg). The amount can be optimized based on the expected analyte concentration and sample volume.

    • Place another frit on top of the MIP bed to secure it.

  • Cartridge Conditioning:

    • Wash the packed cartridge with 5 mL of methanol to activate the polymer.

    • Equilibrate the cartridge with 5 mL of deionized water (or the solvent of the sample).

  • Sample Loading:

    • Load the aqueous sample containing the triazine analytes onto the conditioned cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a solvent that removes interfering compounds but does not elute the target analytes. A common washing step involves using a small volume of a solvent like dichloromethane or a mixture of acetonitrile and water.[4] For example, wash with 2 mL of dichloromethane.[4] The choice of washing solvent is critical for achieving high selectivity.

  • Elution:

    • Elute the bound triazines from the cartridge using a strong solvent that disrupts the interactions between the analytes and the MIP. Methanol is a commonly used elution solvent.[4]

    • Elute with a specific volume of methanol (e.g., 2 x 4 mL) and collect the eluate.[4]

  • Analysis:

    • The collected eluate can be concentrated and analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

MIP_Synthesis_Workflow cluster_prep Pre-polymerization cluster_poly Polymerization cluster_process Processing cluster_removal Template Removal template This compound (Template) mix Mix & Sonicate template->mix monomer Methacrylic Acid (Functional Monomer) monomer->mix crosslinker EGDMA (Cross-linker) crosslinker->mix initiator AIBN (Initiator) initiator->mix porogen Toluene (Porogen) porogen->mix purge N2 Purge mix->purge polymerize Polymerize (60°C, 24h) purge->polymerize bulk_polymer Bulk Polymer polymerize->bulk_polymer grind Grind & Sieve bulk_polymer->grind mip_powder MIP Powder grind->mip_powder soxhlet Soxhlet Extraction (Methanol/Acetic Acid) mip_powder->soxhlet wash Wash & Dry soxhlet->wash final_mip Final this compound MIP wash->final_mip

Caption: Workflow for the synthesis of this compound molecularly imprinted polymer.

MISPE_Workflow start Start pack_cartridge 1. Pack SPE Cartridge with this compound MIP start->pack_cartridge condition 2. Condition Cartridge (Methanol, Water) pack_cartridge->condition load_sample 3. Load Aqueous Sample (containing Triazines) condition->load_sample wash 4. Wash (e.g., Dichloromethane) load_sample->wash waste1 Waste (Interferents) load_sample->waste1 Unbound Matrix elute 5. Elute Triazines (Methanol) wash->elute waste2 Waste wash->waste2 Washing Solvent analyze 6. Analyze Eluate (HPLC, GC-MS) elute->analyze

References

Application Notes: Propazine Formulation and Preparation for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propazine (CAS No. 139-40-2) is a triazine herbicide used to control broadleaf weeds and annual grasses.[1][2] In a laboratory setting, this compound is a key compound for toxicological, environmental, and endocrine disruption research. Structurally similar to atrazine (B1667683) and simazine, this compound and its chlorinated metabolites share a common neuroendocrine mode of action that can alter reproductive and developmental processes, making accurate and consistent formulation critical for experimental reproducibility.[3] These application notes provide detailed protocols for the preparation and formulation of this compound for both in vitro and in vivo laboratory experiments.

Physicochemical and Toxicological Data

Accurate formulation begins with a clear understanding of the compound's properties. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 139-40-2 [1][4][5]
Molecular Formula C₉H₁₆ClN₅ [2][4][5]
Molecular Weight 229.71 g/mol [2][4][5][6]
Appearance Colorless crystalline solid / White to off-white powder [1][6][7]
Melting Point 212-214 °C [1][7]
Vapor Pressure 2.9 x 10⁻⁸ mmHg at 20 °C [7]
logP (Octanol/Water) 2.93 [2]

| Stability | Stable in neutral, slightly acidic, or alkaline media. Shelf life of 3-5 years in a dry place. |[2] |

Table 2: Solubility of this compound

Solvent Solubility Temperature Reference
Water 5 mg/L 20 °C [1]
8.6 mg/L (ppm) 20-22 °C [5][7]
DMSO 100 mg/mL (435.33 mM) Room Temperature [6]
Acetone 1000 µg/mL (commercial standard) Not Specified [8]
Benzene 6.2 g/kg (6200 mg/L) 20 °C [2][9]
Toluene 6.2 g/kg 20 °C [2]
Diethyl Ether 5 g/kg (5000 mg/L) 20 °C [2][9]

| Carbon Tetrachloride | 2.5 g/kg | 20 °C |[2] |

Table 3: Acute Oral Toxicity of this compound

Species Route LD₅₀ Value Reference
Rat Oral >5000 mg/kg [5]
Oral 3840 to >7000 mg/kg [1]
Mouse Oral 3180 mg/kg [1]

| Guinea Pig | Oral | 1200 mg/kg |[1] |

Mechanism of Action: Neuroendocrine Disruption

This compound shares a mechanism of toxicity with other chlorotriazines like atrazine.[3] They act on the central nervous system to disrupt the hypothalamic control of the pituitary gland, which in turn alters ovarian function. The key event is the attenuation of the pre-ovulatory luteinizing hormone (LH) surge, a critical signal for ovulation.[3]

G cluster_CNS Central Nervous System cluster_Periphery Periphery This compound This compound (and metabolites) Hypothalamus Hypothalamus (GnRH Pulse Generator) This compound->Hypothalamus Disrupts Signaling Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH stimulation LH_Surge LH Surge (Suppressed) Pituitary->LH_Surge Release of LH Ovary Ovary Ovulation Ovulation Failure / Cycle Disruption Ovary->Ovulation LH_Surge->Ovary Triggers Ovulation

Caption: this compound's neuroendocrine disruptive pathway.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions

This protocol describes the preparation of a concentrated this compound stock solution, typically in DMSO, for subsequent dilution in aqueous media for in vitro assays. The high solubility of this compound in DMSO makes it an ideal solvent for this purpose.[6]

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Analytical balance

  • A-grade volumetric flask

  • Spatula

  • Vortex mixer and/or sonicator

  • Sterile, amber glass or polypropylene (B1209903) storage vials

Procedure:

  • Calculation: Determine the mass of this compound required to achieve the desired stock concentration. The general formula is: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Example: To make 10 mL of a 100 mM stock solution: Mass (g) = 0.1 mol/L × 0.01 L × 229.71 g/mol = 0.2297 g

  • Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to the volumetric flask. Add approximately 70-80% of the final volume of DMSO.

  • Solubilization: Cap the flask and vortex thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.[6]

  • Final Volume: Once fully dissolved, add DMSO to the calibration mark on the volumetric flask. Invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber vials to prevent photodecomposition and repeated freeze-thaw cycles.[6][10]

    • Storage: Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

G A Calculate Mass (Molarity x Volume x MW) B Weigh this compound Powder A->B C Transfer to Volumetric Flask B->C D Add ~75% of DMSO C->D E Vortex / Sonicate Until Dissolved D->E F Add DMSO to Final Volume E->F G Aliquot into Amber Vials F->G H Store at -20°C or -80°C G->H

Caption: Workflow for preparing this compound stock solutions.

Protocol 2: Formulation for In Vitro Experiments

This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cellular assays.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Intermediate Dilutions: Prepare one or more intermediate dilutions of the stock solution in the desired culture medium. This minimizes pipetting errors and the amount of solvent carried over.

  • Final Concentration: Add a small volume of the stock or intermediate dilution to the final assay volume.

    • Solvent Control: Crucially, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%, and ideally ≤0.1%) to avoid solvent-induced cytotoxicity.

    • Vehicle Control: Prepare a "vehicle control" by adding the same final concentration of DMSO to the medium without this compound. This is essential to differentiate the effects of the compound from the effects of the solvent.

  • Mixing: Gently mix the final solution by pipetting or gentle swirling before adding to cells.

  • Pre-warming: Ensure the final dosing medium is pre-warmed to the appropriate temperature (e.g., 37°C) for the experiment.

Protocol 3: Formulation and Administration for In Vivo Rodent Studies

Due to its low water solubility, this compound requires a suspension vehicle for administration in animal studies, most commonly via oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., 1% methylcellulose (B11928114) in sterile water, or corn oil)

  • Mortar and pestle or homogenizer

  • Graduated cylinder or syringe for measuring vehicle volume

  • Stir plate and magnetic stir bar

  • Dosing needles (gavage needles) and syringes

Procedure:

  • Vehicle Preparation: Prepare the chosen vehicle. For example, to make 1% methylcellulose, slowly add the powder to hot water while stirring, then allow it to cool to form a clear solution.

  • Calculation: Calculate the required amount of this compound and vehicle for the desired dose and number of animals. Dose volume is typically 5-10 mL/kg for rats. Example: For a 100 mg/kg dose in a 250g rat with a 5 mL/kg dose volume: Dose (mg) = 100 mg/kg * 0.25 kg = 25 mg Volume (mL) = 5 mL/kg * 0.25 kg = 1.25 mL Concentration (mg/mL) = 25 mg / 1.25 mL = 20 mg/mL

  • Suspension Preparation:

    • Weigh the required amount of this compound.

    • If necessary, finely grind the powder with a mortar and pestle to improve suspension.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or homogenizing until a uniform suspension is achieved.

    • Maintain continuous stirring on a stir plate during dosing to prevent the compound from settling.

  • Administration (Oral Gavage):

    • Gently restrain the animal.

    • Measure the gavage needle length from the animal's nose tip to the last rib to ensure proper placement in the stomach.

    • Draw the calculated dose volume into a syringe attached to the gavage needle. Ensure the suspension is mixed immediately before drawing the dose.

    • Carefully insert the needle over the tongue and down the esophagus into the stomach. Do not force the needle.

    • Administer the dose slowly and smoothly.

    • Monitor the animal for any adverse effects post-administration.

G cluster_Prep Dose Preparation cluster_Admin Administration (Oral Gavage) A Calculate Required Mass and Vehicle Volume B Weigh this compound Powder A->B C Create Paste with Small Amount of Vehicle B->C D Gradually Add Remaining Vehicle with Continuous Stirring C->D E Maintain Homogenous Suspension on Stir Plate D->E G Mix Suspension and Draw Dose into Syringe E->G F Restrain Animal F->G H Insert Gavage Needle into Stomach G->H I Administer Dose Slowly H->I J Monitor Animal I->J

Caption: Workflow for in vivo formulation and administration.

Protocol 4: Analytical Quantification of this compound

Verifying the concentration of prepared solutions or measuring this compound in experimental samples (e.g., plasma, tissue homogenates) is crucial. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[11][12]

Brief Methodology Outline:

  • Sample Preparation:

    • Stock Solutions: Dilute an aliquot of the prepared stock solution in an appropriate solvent mixture (e.g., 40:60 acetonitrile (B52724):water with 0.1% acetic acid).[11]

    • Biological Samples: Perform a protein precipitation or liquid-liquid extraction. For example, extract samples with hexane (B92381) or an acetonitrile:methanol mixture.[2][12] The extract is then evaporated and reconstituted in the mobile phase.[12]

  • LC Separation: Use a C18 reverse-phase column (e.g., Zorbax SB-Aq) with a gradient elution of water and acetonitrile containing a modifier like acetic acid or formic acid.[12]

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.[12]

    • Monitor the compound using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.

    • Quantitative Ion Transition for this compound: m/z 230.1 → 146.0.[11]

    • Confirmation Ion Transition: m/z 230.1 → 188.0.[11]

  • Quantification: Create a standard curve using solutions of known this compound concentrations and analyze unknown samples against this curve. An internal standard (e.g., deuterated atrazine) should be used to correct for matrix effects and extraction variability.[12]

References

Propazine Application in Greenhouse Research: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propazine is a selective, pre-emergent herbicide belonging to the triazine chemical family. It is utilized in greenhouse research settings primarily to control annual broadleaf weeds and some grasses in container-grown ornamentals.[1][2][3] Its mode of action involves the inhibition of photosynthesis, making it a valuable tool for studying herbicide efficacy, plant physiological responses to stress, and for maintaining weed-free experimental conditions.[1][4] These application notes provide detailed protocols for the use of this compound in a research greenhouse environment, with a focus on safety, efficacy, and reproducibility.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in greenhouse research settings.

Table 1: Recommended Application Rates for Greenhouse-Grown Ornamentals

Application MethodThis compound Rate (Active Ingredient)Equivalent Rate per AreaNotes
Soil Drench / Flood1.5 lb/acre~0.034 lb/1000 sq (B12106431) ftThis is a general guideline. Specific rates may vary depending on the plant species, soil media, and target weed species. It is crucial to conduct small-scale phytotoxicity trials before large-scale application.[5]

Table 2: Phytotoxicity of this compound on Various Plant Species (Greenhouse Studies)

Plant SpeciesThis compound Concentration (mg/kg in soil)Observed Phytotoxicity SymptomsReference
Wheat (Triticum aestivum)2Significant growth inhibition, decreased chlorophyll (B73375) content, increased electrolyte permeability.[6][6]
Maize (Zea mays)8Significant growth inhibition, decreased chlorophyll content, increased electrolyte permeability.[6][6]
Rapeseed (Brassica napus)0.4Significant growth inhibition, decreased chlorophyll content, increased electrolyte permeability.[6][6]

Experimental Protocols

Protocol 1: Soil Drench Application for Weed Control in Container-Grown Ornamentals

This protocol outlines the steps for a soil drench application of this compound to control weeds in potted ornamental plants.

Materials:

  • This compound formulation (wettable powder or flowable concentrate)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, protective eyewear, lab coat or coveralls

  • Calibrated balance or volumetric measuring device

  • Water (deionized or distilled for consistency)

  • Mixing container

  • Graduated cylinders or beakers

  • Stir rod or magnetic stirrer

  • Watering can with a fine rose or a calibrated drench applicator

  • Labeled pots with established ornamental plants and weed infestation (or potential for)

  • Control group of untreated plants

Procedure:

  • Preparation of this compound Stock Solution:

    • Calculate the required amount of this compound based on the desired active ingredient concentration and the total volume of drench solution needed.

    • In a designated mixing area, carefully weigh or measure the this compound formulation.

    • In a mixing container, add a small amount of water and then add the this compound, stirring to create a slurry.

    • Gradually add the remaining water while continuously stirring to ensure the this compound is fully dissolved or suspended.

  • Application:

    • Ensure the soil in the pots is slightly moist before application.

    • Apply the prepared this compound solution evenly to the soil surface of each pot. Avoid contact with the plant foliage as much as possible.

    • Use a calibrated applicator to deliver a consistent volume of the solution to each pot, ensuring the entire root zone is treated.

    • For flood applications, place pots in a shallow, impermeable tray and add the this compound solution to the tray, allowing it to be absorbed from the bottom.

  • Post-Application Care:

    • After application, lightly water the pots to help incorporate the herbicide into the soil profile.

    • Monitor the plants regularly for any signs of phytotoxicity, such as chlorosis, necrosis, or stunting.[7]

    • Record observations on weed control efficacy and plant health at predetermined time points.

Protocol 2: Greenhouse Phytotoxicity Assay

This protocol describes a method to evaluate the phytotoxicity of this compound on a specific ornamental plant species.

Materials:

  • This compound

  • A susceptible plant species (e.g., oats, soybeans) and the ornamental species of interest.[1]

  • Pots filled with a standardized greenhouse growing medium

  • Greenhouse with controlled environmental conditions (temperature, light, humidity)

  • PPE as described in Protocol 1

  • Equipment for preparing and applying this compound solutions as described in Protocol 1

Procedure:

  • Plant Preparation:

    • Sow seeds or transplant seedlings of the test plant species into pots.

    • Allow the plants to establish and reach a consistent growth stage before treatment.

  • Treatment Application:

    • Prepare a series of this compound concentrations.

    • Include a negative control group that receives only water.

    • Apply the different concentrations of this compound to the soil of the potted plants as described in the soil drench protocol.

    • Ensure a sufficient number of replicate pots for each treatment group and the control group for statistical validity.

  • Data Collection and Analysis:

    • At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess and score the plants for signs of phytotoxicity. Symptoms to look for include leaf yellowing, burning, distortion, and stunting.[8]

    • Measure plant height and shoot biomass (fresh and dry weight) at the end of the experiment.

    • Analyze the data statistically to determine the dose-response relationship and identify the concentration at which significant phytotoxicity occurs.

Safety Precautions

When handling and applying this compound in a greenhouse setting, it is crucial to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective eyewear, and a lab coat or coveralls.

  • Ventilation: Ensure adequate ventilation in the mixing and application areas to minimize inhalation exposure.

  • Handling: Avoid creating dust from wettable powders. Handle liquid formulations with care to prevent splashing.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and secure location away from incompatible materials.

  • Spill Management: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of waste in accordance with local regulations.

  • Disposal: Dispose of unused this compound and empty containers according to the manufacturer's instructions and local environmental regulations.

Visualizations

Signaling Pathway of this compound's Herbicidal Action

G cluster_photosystem Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone) Pheo->QA Electron Transfer QB QB (Plastoquinone) D1 Protein Binding Site QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer Block Blocks Electron Transfer This compound This compound This compound->QB Binds to D1 protein Inhibition Inhibition of Photosynthesis PlantDeath Plant Death Inhibition->PlantDeath

Caption: this compound inhibits photosynthesis by binding to the D1 protein of photosystem II.

Experimental Workflow for a Greenhouse Phytotoxicity Study

G start Start: Plant Preparation (Sowing/Transplanting) establishment Plant Establishment start->establishment treatment_prep Prepare this compound Solutions (Multiple Concentrations + Control) establishment->treatment_prep application Soil Drench Application treatment_prep->application incubation Incubation in Controlled Greenhouse Environment application->incubation data_collection Data Collection (Visual Assessment, Height, Biomass) incubation->data_collection At 7, 14, 21 Days analysis Statistical Analysis data_collection->analysis end End: Determine Phytotoxicity Levels analysis->end

References

Application Notes and Protocols for Studying Root Absorption and Translocation of Propazine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propazine, a triazine herbicide, is primarily used for selective pre-emergence control of broadleaf and grassy weeds in sorghum.[1][2] Its efficacy is dependent on its absorption by plant roots and subsequent translocation to the shoots, where it inhibits photosynthesis.[1][3] Understanding the dynamics of this compound uptake and movement within plants is crucial for optimizing its use, assessing its environmental fate, and developing new herbicide formulations. These application notes provide detailed protocols for studying the root absorption and translocation of this compound in a laboratory setting.

Key Experimental Approaches

The study of this compound absorption and translocation in plants typically involves the use of radiolabeled compounds, allowing for precise quantification of the herbicide in various plant tissues. Hydroponic systems are often employed to control the nutrient and herbicide concentrations in the root environment.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from the described experimental protocols. These values are illustrative and will vary depending on the plant species, experimental conditions, and duration.

Table 1: Root Absorption of ¹⁴C-Propazine in Different Plant Species

Plant SpeciesExposure Time (hours)¹⁴C-Propazine in Roots (µg/g fresh weight)
Sorghum (tolerant)241.25
482.10
722.85
Wheat (susceptible)241.80
483.20
724.50
Soybean (sensitive)242.50
484.80
726.70

Table 2: Translocation of ¹⁴C-Propazine from Roots to Shoots

Plant SpeciesExposure Time (hours)¹⁴C-Propazine in Shoots (µg/g fresh weight)Translocation Factor (%)*
Sorghum (tolerant)240.1512.0
480.3516.7
720.6021.1
Wheat (susceptible)240.3016.7
480.7523.4
721.2026.7
Soybean (sensitive)240.5522.0
481.3027.1
722.1031.3

*Translocation Factor (%) = (Concentration in Shoots / Concentration in Roots) x 100

Experimental Protocols

Protocol 1: Hydroponic Culture and ¹⁴C-Propazine Treatment

This protocol describes the cultivation of plants in a hydroponic system and their exposure to radiolabeled this compound.

Materials:

  • Seeds of the desired plant species (e.g., sorghum, wheat, soybean)

  • Hydroponic nutrient solution (e.g., Hoagland solution)

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

  • Hydroponic containers (e.g., glass beakers, plastic tubs) with aeration

  • ¹⁴C-labeled this compound (radioactive isotope)

  • Non-labeled this compound

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Plant Germination and Growth:

    • Germinate seeds in vermiculite (B1170534) or perlite.

    • After developing a sufficient root system (approximately 1-2 weeks), transfer seedlings to hydroponic containers filled with nutrient solution.

    • Acclimate the plants in the hydroponic system for at least one week before starting the experiment. Ensure continuous aeration of the nutrient solution.

  • ¹⁴C-Propazine Treatment:

    • Prepare a stock solution of ¹⁴C-propazine and non-labeled this compound in a suitable solvent (e.g., acetone).

    • Spike the hydroponic solution with the this compound solution to achieve the desired final concentration. The final solvent concentration should be minimal to avoid phytotoxicity.

    • Include a control group of plants grown in a this compound-free nutrient solution.

    • Place the hydroponic containers with the plants in a controlled environment (e.g., growth chamber) for the duration of the experiment.

  • Sampling:

    • Harvest plants at predetermined time points (e.g., 24, 48, 72 hours).

    • Carefully separate the roots from the shoots.

    • Gently rinse the roots with deionized water to remove any this compound adhering to the surface.

    • Blot the roots and shoots dry with paper towels and record their fresh weight.

Protocol 2: Quantification of ¹⁴C-Propazine in Plant Tissues

This protocol outlines the procedure for measuring the amount of radiolabeled this compound in root and shoot samples using liquid scintillation counting.

Materials:

  • Harvested root and shoot samples

  • Tissue solubilizer (e.g., Solusol, Biosol)

  • 30% Hydrogen peroxide (H₂O₂) for bleaching pigmented samples

  • Liquid scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Tissue Digestion:

    • Place a known weight (e.g., 100-200 mg) of fresh root or shoot tissue into a glass scintillation vial.[4]

    • Add an appropriate volume of tissue solubilizer to the vial.[4]

    • Incubate the vials at a moderately elevated temperature (e.g., 50°C) until the tissue is completely dissolved.[4] This may take several hours.

    • For pigmented tissues (e.g., green shoots), add a small volume of 30% H₂O₂ to decolorize the sample and incubate further.[4]

  • Scintillation Counting:

    • Allow the digested samples to cool to room temperature.

    • Add an appropriate volume of liquid scintillation cocktail to each vial.

    • Load the vials into a liquid scintillation counter and measure the radioactivity (in disintegrations per minute, DPM).

  • Data Analysis:

    • Calculate the concentration of ¹⁴C-propazine in the root and shoot tissues (e.g., in µg per gram of fresh weight) based on the specific activity of the ¹⁴C-propazine used.

Protocol 3: Analysis of this compound and its Metabolites by HPLC

For non-radiolabeled studies or to identify this compound metabolites, High-Performance Liquid Chromatography (HPLC) can be used.

Materials:

  • Plant tissue samples (roots and shoots)

  • Extraction solvent (e.g., methanol, acetonitrile)

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • HPLC system with a suitable detector (e.g., UV or mass spectrometer)

  • This compound analytical standard

Procedure:

  • Sample Extraction:

    • Homogenize a known weight of plant tissue in the extraction solvent.

    • Centrifuge the homogenate to pellet the solid debris.

    • Collect the supernatant.

  • Sample Cleanup (if necessary):

    • Pass the supernatant through an SPE cartridge to remove interfering compounds.

    • Elute the this compound from the cartridge with an appropriate solvent.

    • Evaporate the eluent to a small volume and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate this compound and its metabolites using a suitable column and mobile phase gradient.

    • Detect and quantify this compound by comparing the peak area to that of a known standard.

Mandatory Visualizations

experimental_workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Plant Germination (e.g., Sorghum, Wheat) B Transfer to Hydroponic Culture A->B C Acclimatization B->C E Spike Hydroponic Medium C->E D Prepare 14C-Propazine Solution D->E F Expose Plants for 24, 48, 72 hours E->F G Harvest Plants F->G H Separate Roots and Shoots G->H I Tissue Digestion H->I J Liquid Scintillation Counting I->J K Data Analysis J->K L Quantitative Data on Absorption & Translocation K->L

Caption: Experimental workflow for studying this compound uptake and translocation.

translocation_pathway cluster_root Root System cluster_shoot Shoot System RootSurface Root Surface RootCortex Root Cortex (Apoplastic & Symplastic Movement) RootSurface->RootCortex Endodermis Endodermis (Casparian Strip) RootCortex->Endodermis VascularCylinder Vascular Cylinder (Xylem Loading) Endodermis->VascularCylinder Xylem Xylem (Transpiration Stream) VascularCylinder->Xylem Translocation Leaves Leaves (Accumulation & Photosynthesis Inhibition) Xylem->Leaves This compound This compound in Hydroponic Solution This compound->RootSurface

Caption: Conceptual pathway of this compound root absorption and translocation.

References

Application Notes and Protocols for the Determination of Propazine and Metabolite Residues in Agricultural Crops

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propazine is a selective pre-emergent herbicide belonging to the triazine class, primarily used for controlling broadleaf and grass weeds in crops such as sorghum.[1] Due to its potential for persistence in the environment and the possibility of entering the food chain, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities.[2] The primary metabolite of concern is hydroxythis compound (2-hydroxy-4,6-bis(isopropylamino)-s-triazine).[3] This document provides a detailed protocol for the simultaneous determination of this compound and its main metabolite, hydroxythis compound, in agricultural crops using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the methodology for the analysis of this compound and hydroxythis compound residues in agricultural crops. The protocol is based on the widely accepted QuEChERS method, which has been demonstrated to be effective for multi-residue pesticide analysis in various food matrices.[4][5]

1. Sample Preparation and Homogenization

Proper sample preparation is crucial for obtaining accurate and reproducible results.

  • Sample Collection : Collect representative samples of the agricultural crop (e.g., sorghum grain, carrots).

  • Homogenization : Homogenize the entire laboratory sample, typically using a high-speed blender. For samples with low moisture content, it may be necessary to add a small amount of purified water to facilitate homogenization. For cryogenic milling, dry ice can be used to prevent the loss of volatile pesticides.

2. QuEChERS Extraction

The QuEChERS method involves a two-step process: extraction/partitioning and dispersive solid-phase extraction (dSPE) cleanup.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add an appropriate volume of internal standard solution (e.g., atrazine-d5).

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate). The addition of salts after the acetonitrile helps to prevent an exothermic reaction that could affect analyte recoveries.

    • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge the tube at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing the cleanup sorbents. For many crop matrices, a combination of 900 mg of anhydrous magnesium sulfate, 150 mg of primary secondary amine (PSA), and 150 mg of C18 sorbent is effective.

    • Cap the dSPE tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

    • Take a 1 mL aliquot of the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The final determination of this compound and hydroxythis compound is performed by LC-MS/MS.

  • Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used.

  • Chromatographic Conditions (Example):

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase : A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific precursor and product ions for this compound and hydroxythis compound are monitored for quantification and confirmation. For this compound, example transitions are m/z 230.1 → 146.0 (quantification) and m/z 230.1 → 188.0 (confirmation).[6] For hydroxythis compound (PP-2OH), a potential transition is m/z 212.1 → 128.0.[7]

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound and related triazine herbicides in agricultural matrices.

Table 1: Method Validation Data for this compound and Hydroxythis compound in Sorghum

AnalyteFortification Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)LOD (µg/kg)Reference
This compound10958103[5]
100986
Hydroxythis compound10929104[7]
100967

Table 2: Method Validation Data for this compound in Carrots

AnalyteFortification Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)LOD (µg/kg)Reference
This compound208911103[8]
100948
400977

Table 3: LC-MS/MS MRM Transitions for this compound and Hydroxythis compound

AnalytePrecursor Ion (m/z)Product Ion (Quantification) (m/z)Product Ion (Confirmation) (m/z)Collision Energy (eV)Reference
This compound230.1146.0188.025[6]
Hydroxythis compound212.1128.0-20[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_quechers QuEChERS Extraction cluster_analysis Analysis sample Agricultural Crop Sample (e.g., Sorghum, Carrots) homogenize Homogenization (Blender) sample->homogenize weigh Weigh 10g of Homogenized Sample homogenize->weigh extraction Extraction: + 10 mL Acetonitrile + Internal Standard + QuEChERS Salts weigh->extraction centrifuge1 Centrifugation (≥3000 x g, 5 min) extraction->centrifuge1 dspe dSPE Cleanup: + MgSO4, PSA, C18 centrifuge1->dspe centrifuge2 Centrifugation (≥3000 x g, 5 min) dspe->centrifuge2 filter Filtration (0.22 µm) centrifuge2->filter lcmsms LC-MS/MS Analysis filter->lcmsms data Data Acquisition and Processing lcmsms->data

Caption: Experimental workflow for the determination of this compound and its metabolites in agricultural crops.

quechers_logic cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup start Homogenized Sample (10g) add_solvent Add 10 mL Acetonitrile & Internal Standard start->add_solvent add_salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) add_solvent->add_salts shake_extract Vortex & Centrifuge add_salts->shake_extract acetonitrile_layer Acetonitrile Layer (contains analytes) shake_extract->acetonitrile_layer transfer_aliquot Transfer Aliquot of Acetonitrile Extract acetonitrile_layer->transfer_aliquot add_dspe Add dSPE Sorbents (MgSO4, PSA, C18) transfer_aliquot->add_dspe shake_cleanup Vortex & Centrifuge add_dspe->shake_cleanup final_extract Final Extract for Analysis shake_cleanup->final_extract end LC-MS/MS Injection final_extract->end

Caption: Logical steps of the QuEChERS procedure for sample preparation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propazine Application Rates to Minimize Soil Residue Carryover

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving propazine. The information is designed to help optimize application rates and minimize soil residue carryover.

Troubleshooting Guide

This guide addresses common problems encountered during this compound-related research, offering step-by-step solutions.

Problem Potential Causes Troubleshooting Steps
Unexpected Rotational Crop Injury High this compound residue carryover.1. Confirm Symptoms: Verify that the observed symptoms (e.g., stunting, chlorosis, root malformation) are consistent with triazine herbicide injury.[1] 2. Soil Analysis: Collect soil samples from the affected area and a control area for this compound residue analysis using LC/MS/MS.[2] 3. Review Application Records: Check application rates, dates, and methods for any deviations from the experimental plan.[3] 4. Evaluate Environmental Conditions: Assess soil type, pH, organic matter content, rainfall, and temperature since application, as these factors significantly influence this compound persistence.[4][5][6]
High this compound Residue Detected in Post-Experiment Soil Analysis - Application rate too high for soil type and environmental conditions.- Slower than expected degradation.1. Assess Soil Properties: Characterize the soil's texture (sandy loam, clay loam, etc.), pH, and organic matter content. This compound persists longer in soils with higher clay and organic matter content and at a neutral to higher pH.[5][7] 2. Analyze Environmental Data: Review temperature and soil moisture records. This compound degradation is primarily microbial and is slower in cold, dry conditions.[4] 3. Consider Tillage Practices: No-till or reduced tillage systems can lead to higher concentrations of this compound in the upper soil layers.[8][9]
Inconsistent Weed Control at Lower Application Rates - Enhanced microbial degradation in the soil.- Improper application or incorporation.1. Investigate Soil History: Determine if the experimental site has a history of repeated triazine herbicide use, which can lead to enhanced microbial degradation.[10] 2. Verify Application Technique: Ensure uniform spray coverage and appropriate incorporation if required by the protocol. Lack of rainfall after a surface application can reduce efficacy.[5] 3. Evaluate Soil Characteristics: In soils with high organic matter, more this compound may be adsorbed and less available for weed uptake.[5]
Difficulty in Detecting this compound Residues at Expected Low Levels - Inadequate analytical method sensitivity.- Improper sample collection and storage.1. Optimize Analytical Method: Ensure the LC/MS/MS method has a limit of quantitation (LOQ) appropriate for the expected residue levels (e.g., 0.01 mg/kg).[2] 2. Standardize Sampling Protocol: Collect composite soil samples from multiple locations within the plot to the appropriate depth. Store samples frozen to prevent further degradation before analysis.

Frequently Asked Questions (FAQs)

1. What is the primary mode of action for this compound?

This compound is a selective, systemic herbicide that is absorbed by the roots and translocated to the shoots and leaves of plants.[4] It inhibits photosynthesis, leading to the death of susceptible weeds.[10]

2. How long does this compound persist in the soil?

This compound is a persistent herbicide with a field half-life ranging from 35 to 231 days.[4] Its persistence is highly dependent on soil and environmental conditions.

3. What are the key factors that influence this compound degradation in soil?

The degradation of this compound in soil is influenced by a combination of factors:

  • Microbial Activity: The primary mechanism of this compound breakdown is through microbial action.[4]

  • Soil Moisture and Temperature: Degradation is faster in warm, moist conditions that favor microbial activity.[4][11]

  • Soil pH: this compound is more stable in neutral to slightly alkaline soils. Hydrolysis can increase in more acidic conditions.[7]

  • Soil Type and Organic Matter: this compound is more readily adsorbed in soils with high clay and organic matter content, which can sometimes reduce its availability for microbial degradation.[5][7]

4. What are the typical symptoms of this compound carryover injury in rotational crops?

Symptoms can vary by crop but generally include:

  • Corn: Stunting, interveinal chlorosis (yellowing between the veins of the leaves), and poorly developed or "bottle-brush" root systems.[1]

  • Soybeans: Interveinal chlorosis and necrosis (browning) of older leaves.[1]

  • Wheat: Yellowing and browning of older leaf tissue.[1] General stunting and reduced tiller formation can also occur.[12]

5. How does tillage affect this compound persistence?

Conservation tillage or no-till systems can lead to an accumulation of organic matter and this compound residues in the topsoil layer.[8][9] This can increase the potential for carryover compared to conventional tillage where the herbicide is mixed into a larger soil volume.

Data Presentation

Table 1: this compound Soil Half-Life (DT₅₀) under Various Conditions

Soil TypepHTemperature (°C)MoistureHalf-Life (Days)Reference
General RangeN/AN/AN/A35 - 231[4]
Sandy LoamN/AN/AN/AMobile[4]
LoamN/AN/AN/AMobile[4]
Clay LoamN/AN/AN/AMobile[4]
Aqueous Solution5.025N/A61[7]
Aqueous Solution7.025N/A>200[7]
Aqueous Solution9.025N/A>200[7]
Tropical Soil7.035.5N/A330[13]

Table 2: Soil Sorption Coefficients (Koc) for this compound

Soil PropertyKoc (L/kg)Mobility PotentialReference
Average Value154Moderate[4]
Range in European Soils84 - 500Low to Moderate[7]

Table 3: Recommended this compound Application Rates for Sorghum

Soil TextureOrganic MatterApplication Rate (lbs active ingredient/acre)Reference
GeneralN/A1.0 - 2.0[3]
Fine-textured or High Organic MatterHighUp to 3.2[3]

Experimental Protocols

1. Protocol for Determining this compound Soil Residue using LC/MS/MS

This protocol is adapted from Syngenta Analytical Method GRM071.01A.[2]

a. Sample Preparation and Extraction:

  • Collect a representative soil sample and air-dry it until it can be passed through a 2 mm sieve.

  • Weigh 10 g of the sieved soil into a flask.

  • Add a suitable volume of extraction solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Reflux the sample for a specified time (e.g., 1 hour).

  • Allow the sample to cool and settle.

  • Filter an aliquot of the extract. For cleanup, a solid-phase extraction (SPE) step with a C18 sorbent can be used.[2][14]

b. LC/MS/MS Analysis:

  • LC Column: Use a C18 column (e.g., ACE 5 C18, 3.0 mm x 50 mm, 5.0 µm).[2]

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.[2]

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[2]

2. Protocol for a Field Bioassay to Assess this compound Carryover

  • Site Selection: Choose a representative area of the field where this compound was applied in the previous season.

  • Planting: Plant the intended rotational crop (e.g., corn, soybeans, wheat) in strips across the treated area. Include an untreated control area for comparison.

  • Observation: Regularly monitor the crop for visual symptoms of herbicide injury, such as stunting, chlorosis, and stand reduction, for at least 3-4 weeks after emergence.[1]

  • Data Collection: Quantify injury by rating the severity of symptoms and measuring plant height and biomass.

  • Interpretation: Compare the growth and health of the crop in the treated and untreated areas to determine the extent of carryover injury.

Visualizations

experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Field Experiment cluster_analysis Phase 3: Data Collection & Analysis cluster_optimization Phase 4: Optimization A Define Research Objectives B Select Soil Type and Rotational Crop A->B C Determine this compound Application Rates B->C D This compound Application C->D E Incubation Period (Simulated Growing Season) D->E F Plant Rotational Crop E->F G Soil Sampling at Intervals E->G Collect Samples I Visual Assessment of Crop Injury F->I J Biomass and Yield Measurement F->J H LC/MS/MS Residue Analysis G->H K Correlate Application Rate, Residue, and Injury H->K I->K J->K L Determine Optimal Application Rate K->L degradation_pathway This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydrolysis (AtzA/TrzN enzymes) Dealkylated_Metabolite1 Dealkylated Metabolite This compound->Dealkylated_Metabolite1 Dealkylation Dealkylated_Metabolite2 Further Dealkylation Hydroxythis compound->Dealkylated_Metabolite2 Dealkylation (AtzB/AtzC enzymes) Dealkylated_Metabolite1->Dealkylated_Metabolite2 Ammeline Ammeline Dealkylated_Metabolite2->Ammeline Ammelide Ammelide Ammeline->Ammelide Ring_Cleavage Ring Cleavage Ammelide->Ring_Cleavage

References

Technical Support Center: Troubleshooting Accelerated Propazine Degradation in Agricultural Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the accelerated degradation of propazine in agricultural soils. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that accelerate this compound degradation in soil?

A1: The degradation of this compound in soil is a complex process influenced by a combination of biotic and abiotic factors. Key drivers of accelerated degradation include:

  • Microbial Activity: The presence of specific microorganisms capable of metabolizing this compound is the most significant factor.[1][2][3] Bacteria from genera such as Pseudomonas and Arthrobacter have been identified as effective degraders of s-triazine herbicides.[4]

  • Soil Moisture: Optimal soil moisture levels (typically 50-100% of field capacity) are crucial for microbial activity and, consequently, for herbicide breakdown.[2]

  • Temperature: Microbial degradation of this compound is temperature-dependent, with optimal rates generally occurring between 20°C and 30°C.[1]

  • Soil pH: The pH of the soil can influence both microbial populations and the chemical stability of this compound. Neutral to slightly alkaline soils often favor the growth of herbicide-degrading microbes.[2]

  • Organic Matter Content: Soil organic matter can serve as a source of nutrients for microorganisms and can also influence the bioavailability of this compound for degradation.[5]

Q2: What are the expected degradation products of this compound in soil?

A2: The microbial degradation of this compound typically involves a series of enzymatic reactions. The primary degradation products include:

  • Hydroxythis compound: Formed by the hydrolytic dechlorination of the this compound molecule. This is often the initial and a key step in the detoxification process.

  • Dealkylated Metabolites: Subsequent steps involve the removal of the isopropyl groups from the side chains of the triazine ring.

  • Ammelide and Ammeline: Further degradation of the triazine ring can lead to the formation of these compounds.[6]

Q3: How can I differentiate between biotic and abiotic degradation of this compound in my experiments?

A3: To distinguish between microbial (biotic) and chemical (abiotic) degradation, a common experimental approach is to use sterilized and non-sterilized soil samples.

  • Non-sterilized soil: Allows for both biotic and abiotic degradation processes to occur.

  • Sterilized soil: Abiotic degradation (e.g., hydrolysis) will be the primary degradation pathway, as the microbial population has been eliminated.

By comparing the rate of this compound degradation in both sets of samples, the contribution of microbial activity can be determined. Common sterilization methods include autoclaving, gamma irradiation, and the use of chemical fumigants. It is important to note that sterilization methods themselves can alter soil properties, which should be considered when interpreting results.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound degradation experiments.

Issue 1: Slower-than-expected this compound degradation.

Q: My experiment is showing very slow or no degradation of this compound. What could be the cause?

A: Several factors could contribute to unexpectedly slow degradation rates. Consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Low microbial activity Ensure the soil used has a history of herbicide application, as this can enrich for degrading microorganisms. If not, consider bioaugmentation with a known this compound-degrading culture. Verify that incubation conditions (temperature, moisture) are optimal for microbial growth.
Sub-optimal soil conditions Measure and adjust the soil pH to a neutral or slightly alkaline range. Ensure the soil moisture is maintained at 50-100% of field capacity throughout the experiment.
Low bioavailability of this compound High clay or organic matter content can lead to strong adsorption of this compound, making it less available to microorganisms. Consider using a soil with a different texture or organic matter content for comparison.
Incorrect this compound concentration Very high concentrations of this compound can be toxic to soil microorganisms, inhibiting their degradation activity.[1] Ensure the applied concentration is environmentally relevant.
Issue 2: High variability in degradation rates between replicates.

Q: I am observing significant differences in this compound degradation rates across my replicate soil samples. How can I improve the consistency of my results?

A: High variability can obscure true experimental effects. The following steps can help improve reproducibility:

Potential Cause Troubleshooting Action
Inhomogeneous soil samples Thoroughly mix and sieve the soil before dispensing it into experimental units to ensure uniformity.
Uneven application of this compound Ensure the this compound solution is applied evenly to the soil surface and thoroughly mixed into the soil to achieve a homogeneous distribution.
Inconsistent incubation conditions Use a temperature-controlled incubator to maintain a constant temperature. Monitor and adjust the moisture content of each replicate regularly.
Analytical errors Review your extraction and analytical procedures for potential sources of error. Ensure consistent extraction times, solvent volumes, and instrument calibration.
Issue 3: Issues with HPLC-UV analysis of this compound.

Q: I am encountering problems with my HPLC-UV analysis, such as peak tailing and shifting retention times for this compound. What should I do?

A: These are common issues in HPLC analysis. The following table provides guidance on how to address them:

Problem Potential Cause Troubleshooting Action
Peak Tailing Secondary interactions with the stationary phase; column overload.Use a base-deactivated column. Optimize the mobile phase pH. Inject a more dilute sample to check for overload.[7]
Shifting Retention Times Changes in mobile phase composition or pH; temperature fluctuations; system leaks.Prepare fresh mobile phase and ensure it is properly degassed. Use a column oven for temperature stability. Check for leaks in the system.[7][8]
Noisy Baseline Contaminated mobile phase; dirty flow cell; air bubbles in the system.Filter all solvents. Flush the system and clean the detector flow cell. Degas the mobile phase thoroughly.[7][8]

Quantitative Data Summary

The rate of this compound degradation is often expressed as a half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate.

Soil Type Organic Matter (%) pH Temperature (°C) This compound Half-life (DT₅₀) in days Reference
Sandy Loam1.56.82040[5]
Clay Loam3.27.22025[5]
Silt Loam2.56.52580-100[9]
Not specifiedNot specifiedNot specifiedLab (20°C)135[10]
Not specifiedNot specifiedNot specifiedAerobic (typical)131[10]

Note: These values are indicative and can vary significantly based on specific experimental conditions.

Experimental Protocols

Protocol 1: Soil Incubation Study for this compound Degradation

This protocol outlines a laboratory-based experiment to measure the rate of this compound degradation in soil.

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm depth) from the agricultural field of interest.

    • Air-dry the soil to a workable moisture content and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

    • Determine the soil's physicochemical properties, including pH, organic matter content, and texture.

  • Experimental Setup:

    • Weigh 50 g of the prepared soil into individual glass jars.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike the soil samples with the this compound stock solution to achieve the desired concentration. Allow the solvent to evaporate completely.

    • Adjust the soil moisture content to 60% of its water-holding capacity with deionized water.

    • Seal the jars with Teflon-lined caps (B75204) and incubate them in the dark at a constant temperature (e.g., 25°C).[11]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), destructively sample three replicate jars for each treatment.

    • Store the soil samples at -20°C until extraction and analysis.

Protocol 2: Extraction and HPLC-UV Analysis of this compound

This protocol describes the extraction of this compound from soil and its quantification using HPLC with UV detection.

  • Extraction:

    • Weigh 10 g of the soil sample into a centrifuge tube.

    • Add 20 mL of a suitable extraction solvent (e.g., methanol (B129727) or acetonitrile).

    • Shake the tubes on a mechanical shaker for 1 hour.

    • Centrifuge the samples at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[12][13]

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[14][15]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 220 nm.[12][13]

    • Quantification: Prepare a calibration curve using a series of this compound standards of known concentrations.

Protocol 3: LC-MS/MS for Metabolite Identification

For the identification of this compound degradation products, a more sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

  • Sample Preparation:

    • Follow the same extraction procedure as for HPLC-UV analysis.

    • The extract may require a cleanup step using Solid Phase Extraction (SPE) to remove interfering matrix components.[16][17]

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan for initial screening of potential metabolites, followed by product ion scans to obtain fragmentation patterns for structural elucidation.[16]

    • Metabolite Identification: Compare the mass-to-charge ratios (m/z) and fragmentation patterns of the detected peaks with those of known this compound metabolites or use predictive software.

Visualizations

propazine_degradation_pathway This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound atzA / trzN (Hydrolysis) Deisopropyl_this compound Deisopropyl_this compound This compound->Deisopropyl_this compound Dealkylation Deisopropyl_Hydroxythis compound Deisopropyl_Hydroxythis compound Hydroxythis compound->Deisopropyl_Hydroxythis compound atzB (Dealkylation) Deisopropyl_this compound->Deisopropyl_Hydroxythis compound Hydrolysis Cyanuric_Acid Cyanuric_Acid Deisopropyl_Hydroxythis compound->Cyanuric_Acid atzC CO2_NH3 CO2_NH3 Cyanuric_Acid->CO2_NH3 atzD, atzE, atzF (Ring Cleavage)

Caption: Microbial degradation pathway of this compound in soil.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Incubation_Setup Soil Incubation Setup Soil_Collection->Incubation_Setup Propazine_Spiking This compound Spiking Incubation_Setup->Propazine_Spiking Time_Course_Sampling Time-Course Sampling Propazine_Spiking->Time_Course_Sampling Extraction Solvent Extraction Time_Course_Sampling->Extraction Analysis HPLC-UV or LC-MS/MS Analysis Extraction->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: General workflow for a this compound degradation study.

troubleshooting_logic Start Slow Degradation Observed Check_Microbial Sufficient Microbial Activity? Start->Check_Microbial Check_Conditions Optimal Soil Conditions? (pH, Moisture, Temp) Check_Microbial->Check_Conditions Yes Solution_Microbial Consider Bioaugmentation or Use Pre-exposed Soil Check_Microbial->Solution_Microbial No Check_Bioavailability High this compound Bioavailability? Check_Conditions->Check_Bioavailability Yes Solution_Conditions Adjust pH, Moisture, or Temperature Check_Conditions->Solution_Conditions No Solution_Bioavailability Assess Soil Adsorption Properties Check_Bioavailability->Solution_Bioavailability No End Degradation Rate Improved Check_Bioavailability->End Yes Solution_Microbial->End Solution_Conditions->End Solution_Bioavailability->End

Caption: Troubleshooting logic for slow this compound degradation.

References

Technical Support Center: Mitigating Propazine Phytotoxicity with Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Here is the Technical Support Center for researchers, scientists, and drug development professionals on reducing propazine phytotoxicity on non-target crops with salicylic (B10762653) acid.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the use of salicylic acid (SA) to reduce this compound-induced phytotoxicity in non-target crops.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause phytotoxicity in non-target crops?

This compound is a triazine herbicide used for weed control.[1][2] Its residue can accumulate in the soil, leading to uptake by subsequent non-target crops.[1][2] In sensitive plants, this compound inhibits photosynthesis and other vital cellular processes, leading to symptoms of phytotoxicity.[3]

Q2: What are the typical symptoms of this compound phytotoxicity?

Symptoms of this compound phytotoxicity include:

  • Chlorosis: Yellowing of the leaves due to reduced chlorophyll (B73375) content.[1][2][4]

  • Stunted Growth: Significant inhibition of overall plant growth and biomass accumulation.[1][2][4]

  • Necrosis: Tissue death, often appearing as burnt or dead patches on leaves.[4]

  • Increased Electrolyte Leakage: A sign of cell membrane damage.[1][2]

Q3: What is salicylic acid and how can it reduce this compound phytotoxicity?

Salicylic acid (SA) is a naturally occurring plant hormone that plays a crucial role in regulating plant defense mechanisms against various biotic and abiotic stresses.[5][6][7][8][9] When applied exogenously, SA can enhance a plant's tolerance to herbicide stress by activating signaling pathways that lead to the detoxification of the herbicide and the mitigation of oxidative damage.[9][10] It can help improve photosynthetic efficiency and reduce cellular damage.[1][2]

Q4: What is the proposed mechanism of action for SA in detoxifying this compound?

Salicylic acid is believed to reduce this compound phytotoxicity by:

  • Enhancing Antioxidant Defense: SA can stimulate the activity of antioxidant enzymes, which help to neutralize reactive oxygen species (ROS) generated in response to herbicide stress.[7][10][11][12]

  • Promoting Herbicide Metabolism: SA may upregulate the expression of genes involved in detoxification pathways, such as those encoding for glutathione (B108866) S-transferases (GSTs) and cytochrome P450 enzymes, which can metabolize this compound into less toxic compounds.[1][9][13]

  • Regulating Gene Expression: SA acts as a signaling molecule that can trigger a cascade of gene expression leading to enhanced stress tolerance.[5][6][7]

Q5: What are the common methods for applying salicylic acid in experimental settings?

Common application methods for salicylic acid in research include:

  • Foliar Spray: Applying a solution of SA directly to the leaves of the plants.[8]

  • Seed Priming: Soaking seeds in an SA solution before germination to enhance seedling vigor and stress tolerance.[8][14][15][16][17][18]

  • Soil Drench: Applying an SA solution to the soil around the plant's root zone.[8]

Q6: Are there any safety precautions I should take when handling salicylic acid?

Yes, salicylic acid can cause skin and eye irritation.[19] It is important to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the chemical.[19] Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.[19]

Troubleshooting Guides

Problem/Observation Potential Cause Troubleshooting Steps
No observable reduction in phytotoxicity after SA application. 1. Inappropriate SA concentration. 2. Incorrect timing of SA application. 3. Ineffective application method. 4. High level of this compound contamination.1. Optimize the SA concentration. Concentrations that are too low may be ineffective, while high concentrations can be phytotoxic. A common starting point is 0.1 mM to 1.0 mM.[20] 2. Apply SA prior to or at the onset of this compound stress. Pre-treatment has been shown to be effective.[10] 3. Ensure thorough coverage with foliar spray or adequate soaking time for seed priming. 4. Verify the concentration of this compound in the soil. Extremely high levels may overwhelm the plant's ability to detoxify, even with SA treatment.
Plants show signs of stress after SA application alone (without this compound). 1. Salicylic acid concentration is too high.1. High concentrations of SA can have inhibitory effects on plant growth.[12][21] Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific crop.
Inconsistent results across experimental replicates. 1. Variability in plant growth conditions. 2. Inconsistent application of SA or this compound. 3. Genetic variability within the crop species.1. Ensure uniform environmental conditions (light, temperature, humidity, and watering) for all replicates. 2. Standardize application procedures to ensure each plant receives the same treatment. 3. Use a genetically uniform line of the crop if possible.
Difficulty dissolving salicylic acid for stock solutions. 1. Salicylic acid has low water solubility.1. Salicylic acid is not readily soluble in water.[21] It can be dissolved in a small amount of ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) before being diluted with water to the final concentration. Always run a control with the solvent alone to ensure it does not affect the experimental outcome.

Quantitative Data

The following tables summarize quantitative data from a study on the effects of salicylic acid on this compound-treated wheat, maize, and rapeseed.[1][2]

Table 1: Effect of this compound and Salicylic Acid on Chlorophyll Content (mg/g FW)

CropControl (No this compound)This compoundThis compound + Salicylic Acid (5 mg/L)
Wheat 2.151.231.87
Maize 1.981.121.75
Rapeseed 2.311.352.01
This compound concentrations were 2 mg/kg for wheat, 8 mg/kg for maize, and 0.4 mg/kg for rapeseed in soil.[1][2]

Table 2: Effect of this compound and Salicylic Acid on Electrolyte Permeability (%)

CropControl (No this compound)This compoundThis compound + Salicylic Acid (5 mg/L)
Wheat 12.528.715.3
Maize 15.235.418.9
Rapeseed 10.825.113.6
This compound concentrations were 2 mg/kg for wheat, 8 mg/kg for maize, and 0.4 mg/kg for rapeseed in soil.[1][2]

Table 3: this compound Concentration in Plants and Soil with and without Salicylic Acid Treatment

SampleThis compound (No SA)This compound + Salicylic Acid
Wheat Plant (mg/kg) 0.850.42
Maize Plant (mg/kg) 1.230.68
Rapeseed Plant (mg/kg) 0.540.21
Soil (mg/kg) 1.560.89
Initial this compound concentrations were 2 mg/kg for wheat, 8 mg/kg for maize, and 0.4 mg/kg for rapeseed in soil.[1][2]

Experimental Protocols

1. Foliar Application of Salicylic Acid to Mitigate this compound Phytotoxicity

  • Objective: To assess the effectiveness of foliar-applied salicylic acid in reducing this compound-induced stress in a non-target crop.

  • Materials:

    • Seeds of the desired crop.

    • Pots with a suitable soil mix.

    • This compound.

    • Salicylic acid.

    • Ethanol (for dissolving SA).

    • Foliar sprayer.

    • Growth chamber or greenhouse with controlled conditions.

  • Procedure:

    • Plant Growth: Sow seeds in pots and grow them under optimal conditions until they reach the desired growth stage (e.g., 2-3 leaf stage).

    • This compound Treatment: Prepare a stock solution of this compound and apply it to the soil to achieve the desired concentration (e.g., 2 mg/kg for wheat).[1][2]

    • Salicylic Acid Preparation: Prepare a stock solution of salicylic acid (e.g., 5 mg/L) by first dissolving it in a small amount of ethanol and then diluting it with distilled water.[1][2]

    • SA Application: 24 hours after this compound treatment, spray the plant foliage with the salicylic acid solution until runoff. Control plants should be sprayed with a solution containing the same concentration of ethanol and water.

    • Data Collection: After a set period (e.g., 7-14 days), measure parameters such as plant height, biomass, chlorophyll content, and electrolyte leakage.

    • Analysis: Compare the data from the different treatment groups (Control, this compound only, this compound + SA, SA only) to determine the effect of salicylic acid.

2. Seed Priming with Salicylic Acid for Enhanced this compound Tolerance

  • Objective: To determine if priming seeds with salicylic acid can improve germination and early seedling growth in the presence of this compound.

  • Materials:

    • Seeds of the desired crop.

    • Salicylic acid.

    • Sodium hypochlorite (B82951) (for seed sterilization).

    • Petri dishes or germination paper.

    • Incubator or growth chamber.

    • This compound.

  • Procedure:

    • Seed Sterilization: Surface sterilize seeds with a dilute sodium hypochlorite solution for 5 minutes, followed by three rinses with distilled water.[14]

    • Priming Solution: Prepare a salicylic acid solution at the desired concentration (e.g., 1 mM).[14]

    • Seed Priming: Soak the sterilized seeds in the salicylic acid solution for a specific duration (e.g., 12 hours) at room temperature.[14] Control seeds should be soaked in distilled water.

    • Drying: After soaking, air-dry the seeds back to their original moisture content.[14]

    • Germination: Place the primed and unprimed seeds in petri dishes containing a germination medium (e.g., filter paper) moistened with either distilled water (control) or a this compound solution of a known concentration.

    • Incubation: Incubate the petri dishes in the dark at a suitable temperature (e.g., 22°C) for a set period (e.g., 6 days).[14]

    • Data Collection: Record germination percentage, root and shoot length, and seedling fresh and dry weight.

    • Analysis: Compare the germination and growth parameters between primed and unprimed seeds under control and this compound stress conditions.

Visualizations

Salicylic_Acid_Signaling_Pathway This compound This compound Stress ROS Reactive Oxygen Species (ROS) Production This compound->ROS induces SA_Biosynthesis Salicylic Acid (SA) Biosynthesis ROS->SA_Biosynthesis triggers SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1 NPR1 Activation SA->NPR1 activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) NPR1->Antioxidant_Enzymes upregulates Detox_Genes Detoxification Genes (e.g., GST, P450) NPR1->Detox_Genes upregulates Antioxidant_Enzymes->ROS scavenges Stress_Response Enhanced Stress Tolerance Antioxidant_Enzymes->Stress_Response Detox_Genes->this compound metabolizes Detox_Genes->Stress_Response

Caption: Salicylic acid signaling pathway in response to this compound stress.

Experimental_Workflow start Start: Select Crop and This compound Concentration seed_prep Seed Preparation (Sterilization) start->seed_prep sa_treatment Salicylic Acid Application (Foliar Spray or Seed Priming) seed_prep->sa_treatment propazine_stress Induce this compound Stress sa_treatment->propazine_stress incubation Plant Growth and Incubation propazine_stress->incubation data_collection Data Collection (Physiological & Biochemical) incubation->data_collection analysis Data Analysis and Interpretation data_collection->analysis

Caption: General experimental workflow for assessing SA's efficacy.

References

Propazine Spray Efficacy Under Adverse Environmental Conditions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the efficacy of propazine spray applications, particularly under challenging environmental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound application.

Issue 1: Reduced Weed Control Efficacy in Hot and Dry Conditions

Q1: We are observing poor weed control with our standard this compound application rate during a period of high temperatures and low humidity. What could be the cause, and how can we mitigate this?

A1: High temperatures and low humidity significantly impact this compound efficacy. Under these conditions, weeds often develop a thicker, waxier leaf cuticle to conserve water, which can reduce herbicide uptake.[1][2] Additionally, spray droplets can evaporate more quickly, decreasing the time available for the active ingredient to penetrate the leaf surface.[3][4]

Troubleshooting Steps & Solutions:

  • Application Timing: Shift spray applications to cooler parts of the day, such as early morning or late evening, when temperatures are lower and relative humidity is higher.[5]

  • Adjuvant Selection: Incorporate a suitable adjuvant into your spray mixture. Methylated seed oils (MSOs) are particularly effective in hot and dry conditions as they can help dissolve the waxy cuticle, enhancing herbicide penetration.[6]

  • Nozzle Selection and Pressure: Use nozzles that produce a coarser droplet spectrum to reduce the rate of evaporation and minimize spray drift.[7][8] Avoid high spray pressures that generate fine droplets prone to rapid evaporation.

  • Carrier Volume: Increase the spray volume (carrier rate) to ensure adequate coverage of the target weed foliage and to slow down droplet drying.

Issue 2: Inconsistent Performance Following Rainfall

Q2: Our experimental results with this compound have been inconsistent after rainfall. How does rain affect this compound's performance, and what can we do to ensure more reliable results?

A2: Rainfall can have a dual effect on pre-emergent herbicides like this compound. A moderate amount of rainfall (approximately 0.5 to 1.0 inch) is necessary to move the herbicide into the soil where it can be taken up by weed roots.[9] However, excessive rainfall can leach the herbicide beyond the weed seed germination zone or wash it off the soil surface, leading to reduced efficacy.[9] The timing of rainfall after a post-emergent application is also critical; rain shortly after spraying can wash the herbicide off the leaves before it is absorbed.[1]

Troubleshooting Steps & Solutions:

  • Monitor Weather Forecasts: Plan applications based on weather predictions. Aim for a rain-free period after post-emergent applications to allow for adequate absorption. For pre-emergent applications, a forecast of light to moderate rain can be beneficial for activation.

  • Incorporate Adjuvants: Use of a "sticker" adjuvant can improve the retention of the spray solution on the leaf surface, providing some protection against wash-off from light rain.

  • Application Method for Pre-emergent Use: In conditions where rainfall is unpredictable, shallow mechanical incorporation of this compound into the soil can help ensure it is in the correct zone for weed control, reducing reliance on rainfall for activation.[10]

Issue 3: Poor Efficacy in Water-Stressed (Drought) Conditions

Q3: We are conducting trials in a drought-prone area and observing diminished this compound efficacy. What is the mechanism behind this, and what adjustments can be made to our protocol?

A3: Drought stress significantly reduces the effectiveness of herbicides. Water-stressed plants have reduced metabolic activity and transpiration, which are crucial for the uptake and translocation of systemic herbicides like this compound.[1][2] Weeds under drought stress may also have altered leaf orientation and a thicker cuticle, further impeding herbicide absorption.[1][2]

Troubleshooting Steps & Solutions:

  • Optimize Irrigation (if possible): If the experimental setup allows, irrigate prior to herbicide application to alleviate plant stress and improve uptake.

  • Increase Adjuvant Concentration: Using a higher concentration of an appropriate adjuvant, such as a methylated seed oil or a non-ionic surfactant, can help overcome the thickened cuticle of drought-stressed weeds.

  • Adjust Application Timing: Apply this compound during periods when the plants are least stressed, typically in the early morning when they have had some time to recover overnight.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and humidity range for this compound application?

A1: Generally, post-emergent herbicides like this compound are most effective when applied in temperatures between 60°F (15°C) and 85°F (29°C) with relative humidity above 50%.[5] Efficacy can decrease significantly in hot, dry conditions with temperatures above 85°F (29°C) and low relative humidity.[5]

Q2: How does soil moisture affect the performance of pre-emergent this compound applications?

A2: Soil moisture is critical for the activation of pre-emergent herbicides. This compound needs to be in the soil solution to be taken up by the roots of germinating weeds. Insufficient soil moisture will result in the herbicide remaining on the soil surface, providing poor weed control.[9] Conversely, excessively saturated soils can lead to leaching of the herbicide out of the weed germination zone.

Q3: Can the choice of spray nozzle impact this compound efficacy, especially in windy conditions?

A3: Yes, nozzle selection is crucial. In windy conditions, using drift-reducing nozzles that produce larger, coarser droplets can significantly improve spray deposition on the target and reduce off-target movement.[7][8] However, for post-emergent applications, ensure that the coarser spray still provides adequate coverage of the weed foliage. Air-induction nozzles are a good option for reducing drift while maintaining reasonable coverage.

Q4: What type of adjuvant is best to use with this compound under adverse conditions?

A4: The choice of adjuvant depends on the specific environmental challenge:

  • Hot and Dry Conditions: Methylated Seed Oils (MSOs) are highly effective at penetrating the thicker waxy cuticles of weeds under these conditions.[6]

  • Rainfall-Prone Conditions: Sticker adjuvants can help the herbicide adhere to the leaf surface and resist being washed off by rain.

  • General Purpose: Non-ionic surfactants (NIS) improve spray coverage and spreading on the leaf surface and are a good general-purpose choice under moderate conditions.

Q5: How long does this compound persist in the soil, and how do environmental conditions affect its persistence?

A5: this compound is considered a moderately persistent herbicide. Its persistence is influenced by soil type, organic matter content, temperature, and moisture. Degradation is primarily microbial. Therefore, conditions that favor microbial activity, such as warm, moist soils, will lead to faster degradation.[11] In cold, dry conditions, this compound will persist longer.[11]

Data on this compound Efficacy Under Different Environmental Conditions

The following tables provide illustrative data on how environmental factors can influence the efficacy of this compound. Note that actual results will vary depending on the specific weed species, soil type, and other experimental variables.

Table 1: Illustrative this compound Efficacy on Broadleaf Weeds at Different Temperatures and Relative Humidity (RH)

TemperatureRelative HumidityApplication RateEstimated Weed Control (%)
68°F (20°C)65%Standard Rate90%
86°F (30°C)65%Standard Rate75%
86°F (30°C)40%Standard Rate60%
86°F (30°C)40%Standard Rate + MSO Adjuvant80%

Table 2: Illustrative this compound Efficacy on Annual Grasses with Varying Soil Moisture (Pre-emergent Application)

Soil Moisture LevelApplication RateEstimated Weed Control (%)
Dry (Below 30% Field Capacity)Standard Rate40%
Optimal (60-80% Field Capacity)Standard Rate95%
Saturated (Above 90% Field Capacity)Standard Rate70%

Table 3: Illustrative Impact of Rainfall on this compound Efficacy (Post-emergent Application)

Rainfall after ApplicationRainfall AmountApplicationEstimated Weed Control (%)
6 hours0.5 inchesStandard Rate50%
24 hours0.5 inchesStandard Rate85%
6 hours0.5 inchesStandard Rate + Sticker Adjuvant70%

Experimental Protocols

Protocol 1: Evaluating the Effect of Temperature and Humidity on this compound Efficacy

Objective: To determine the efficacy of this compound on a target weed species under controlled temperature and humidity conditions.

Materials:

  • This compound formulation

  • Target weed species (e.g., Amaranthus retroflexus) grown in uniform pots

  • Controlled environment growth chambers

  • Spray cabinet with a calibrated nozzle

  • Adjuvants (e.g., MSO, NIS)

  • Deionized water

  • Personal Protective Equipment (PPE)

Methodology:

  • Plant Preparation: Grow the target weed species to a consistent growth stage (e.g., 4-6 true leaves) in a greenhouse under optimal conditions.

  • Acclimation: Move the plants to controlled environment growth chambers set to the desired temperature and humidity regimes (e.g., 20°C/65% RH, 30°C/65% RH, 30°C/40% RH) for 48 hours to acclimate.

  • Herbicide Preparation: Prepare the this compound spray solutions at the desired concentrations in deionized water. If testing adjuvants, prepare separate solutions with the recommended rates of each adjuvant.

  • Application: Transfer the plants to a spray cabinet. Apply the herbicide treatments evenly to the foliage using a calibrated sprayer to deliver a consistent volume per unit area. Include an untreated control for each environmental condition.

  • Post-Application Incubation: Return the treated plants to their respective growth chambers immediately after application.

  • Efficacy Assessment: After a predetermined period (e.g., 14 or 21 days), assess herbicide efficacy. This can be done through:

    • Visual Injury Ratings: Score plants on a scale of 0% (no injury) to 100% (complete death).

    • Biomass Reduction: Harvest the above-ground biomass, dry it in an oven, and weigh it. Calculate the percent reduction in biomass compared to the untreated control.

Protocol 2: Assessing the Impact of Soil Moisture on Pre-emergent this compound Efficacy

Objective: To evaluate the weed control efficacy of a pre-emergent this compound application under different soil moisture levels.

Materials:

  • This compound formulation

  • Pots filled with a uniform soil mix

  • Seeds of a target weed species (e.g., Setaria faberi)

  • Controlled watering system or calibrated manual watering

  • Growth chamber or greenhouse

Methodology:

  • Soil Preparation and Seeding: Fill pots with the soil mix and sow the target weed seeds at a uniform depth.

  • Soil Moisture Establishment: Establish and maintain different soil moisture levels in the pots (e.g., 30%, 60%, and 90% of field capacity). This can be achieved by weighing the pots daily and adding the required amount of water.

  • Herbicide Application: Apply this compound uniformly to the soil surface of the pots using a calibrated sprayer. Leave some pots untreated as a control for each moisture level.

  • Incubation: Place the pots in a growth chamber or greenhouse with optimal conditions for weed germination and growth. Continue to maintain the different soil moisture levels.

  • Efficacy Assessment: After a specified period (e.g., 21 days), assess the efficacy by:

    • Weed Emergence Count: Count the number of emerged weed seedlings in each pot.

    • Biomass Measurement: Harvest the emerged weeds, dry them, and record the dry weight.

Visualizations

G cluster_stress Adverse Environmental Conditions cluster_plant_response Plant Physiological Response cluster_this compound This compound Action & Efficacy High Temperature High Temperature Thicker Cuticle Thicker Cuticle High Temperature->Thicker Cuticle Low Humidity Low Humidity Low Humidity->Thicker Cuticle Drought Stress Drought Stress Drought Stress->Thicker Cuticle Stomatal Closure Stomatal Closure Drought Stress->Stomatal Closure Reduced Uptake & Translocation Reduced Uptake & Translocation Thicker Cuticle->Reduced Uptake & Translocation Reduced Transpiration & Metabolism Reduced Transpiration & Metabolism Stomatal Closure->Reduced Transpiration & Metabolism Reduced Transpiration & Metabolism->Reduced Uptake & Translocation This compound Spray This compound Spray This compound Spray->Reduced Uptake & Translocation Impeded by Inhibition of Photosynthesis (PSII) Inhibition of Photosynthesis (PSII) Reduced Uptake & Translocation->Inhibition of Photosynthesis (PSII) Less this compound reaches target site Reduced Weed Control Reduced Weed Control Inhibition of Photosynthesis (PSII)->Reduced Weed Control

Caption: Logical workflow of how adverse environmental conditions reduce this compound efficacy.

G cluster_workflow Experimental Workflow: this compound Efficacy Testing Start Start Weed Propagation Weed Propagation Start->Weed Propagation Acclimation to Stress Conditions Acclimation to Stress Conditions Weed Propagation->Acclimation to Stress Conditions Prepare Spray Solutions Prepare Spray Solutions Acclimation to Stress Conditions->Prepare Spray Solutions Spray Application Spray Application Prepare Spray Solutions->Spray Application Post-Spray Incubation Post-Spray Incubation Spray Application->Post-Spray Incubation Data Collection Data Collection Post-Spray Incubation->Data Collection Analysis & Conclusion Analysis & Conclusion Data Collection->Analysis & Conclusion

Caption: A generalized experimental workflow for testing this compound efficacy under stress.

References

strategies for managing propazine resistance in broadleaf weed populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating propazine resistance in broadleaf weed populations.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation in a question-and-answer format.

Question: Why am I seeing inconsistent results or high variability in my whole-plant resistance bioassays?

Answer: Inconsistent results in whole-plant bioassays are common and can stem from several factors related to methodology and environmental conditions. Follow this guide to troubleshoot the issue.

Possible Causes & Solutions:

  • Seed Viability and Dormancy:

    • Problem: Seeds collected from the field may have low viability or be in a dormant state, leading to poor and uneven germination.

    • Solution: Before starting a large-scale experiment, conduct a germination test on a small subset of seeds. If dormancy is suspected, apply appropriate stratification or scarification methods. Always store collected seeds in dry, cool conditions to maintain viability.[1][2]

  • Herbicide Application and Dosage:

    • Problem: Inaccurate herbicide concentration, uneven spray coverage, or application at the wrong plant growth stage can lead to variable results.[2]

    • Solution: Calibrate your spray equipment carefully to ensure a uniform application rate. Apply herbicides when weeds are at the recommended growth stage (typically 2-3 leaf stage for post-emergence applications) for optimal uptake. Always include a known susceptible population as a control to verify that the herbicide application was effective.

  • Environmental Conditions:

    • Problem: Fluctuations in greenhouse temperature, light, and humidity can affect plant growth and herbicide efficacy.

    • Solution: Maintain consistent and optimal growing conditions within the greenhouse. Document environmental parameters throughout the experiment to identify any potential confounding variables.

  • Genetic Variability:

    • Problem: The sampled weed population may have a mix of resistant and susceptible individuals, or varying levels of resistance.

    • Solution: When collecting seeds, sample from at least 30 representative plants across the suspected resistant patch to capture the population's diversity.[2] Classify results not just as "alive" or "dead" but also by the degree of injury to understand the spectrum of resistance.

Question: My molecular analysis fails to confirm resistance, even though plants survive the bioassay. What should I do?

Answer: This scenario suggests that the resistance mechanism may not be the common target-site mutation or that a technical issue is occurring during molecular analysis.

Possible Causes & Solutions:

  • Non-Target-Site Resistance (NTSR):

    • Problem: The resistance may be due to enhanced herbicide metabolism (e.g., increased activity of glutathione-S-transferase) rather than a mutation in the psbA gene.[3][4] Target-site sequencing will not detect this mechanism.

    • Solution: Design experiments to assess herbicide metabolism. This can involve quantifying herbicide detoxification products using techniques like HPLC or LC-MS. Assaying the activity of key enzyme families, such as cytochrome P450s and GSTs, can also provide evidence for NTSR.[3][5]

  • DNA/RNA Quality and PCR Issues:

    • Problem: Poor quality DNA or RNA extracted from plant tissue can inhibit PCR amplification. Primers for the psbA gene may be suboptimal for the specific weed species.

    • Solution: Use a robust plant DNA/RNA extraction protocol and verify the quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis. Test multiple published or newly designed primer sets for the psbA gene to ensure efficient amplification. Include positive (known resistant and susceptible) and negative controls in your PCR runs.

  • Rare or Novel Target-Site Mutations:

    • Problem: While the Ser-264-Gly substitution in the D1 protein is the most common cause of triazine resistance, other mutations in the psbA gene could potentially confer resistance.[6][7]

    • Solution: Instead of only screening for the specific Ser-264-Gly mutation, sequence the entire coding region of the psbA gene. Compare the sequence from your resistant population to that of a susceptible control to identify any amino acid substitutions in the herbicide-binding region.[8]

Frequently Asked Questions (FAQs)

Question 1: What are the primary mechanisms of this compound resistance in broadleaf weeds?

Answer: this compound resistance in broadleaf weeds is primarily attributed to two types of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This is the most common mechanism for triazine herbicides like this compound.[5] this compound works by binding to the D1 protein in photosystem II (PSII), blocking electron transport and inhibiting photosynthesis.[9] In resistant plants, a single nucleotide polymorphism in the chloroplast psbA gene results in an amino acid substitution, most commonly from serine to glycine (B1666218) at position 264 (Ser-264-Gly).[6][7][8] This change reduces the binding affinity of this compound to the D1 protein, allowing photosynthesis to continue even in the presence of the herbicide.[3]

  • Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. The most documented form of NTSR for triazines is enhanced metabolism.[5] Resistant plants may exhibit increased activity of enzymes like glutathione (B108866) S-transferases (GSTs), which rapidly detoxify the herbicide by conjugating it with glutathione, rendering it non-toxic.[3][4]

Question 2: How do I design an effective Integrated Weed Management (IWM) program for this compound-resistant populations?

Answer: An effective IWM program aims to reduce selection pressure by not relying on a single control method.[10][11] Key strategies include:

  • Herbicide Rotation and Mixtures:

    • Rotate Herbicide Modes of Action (MOA): Avoid using herbicides from the same MOA group (Group 5 for triazines) in consecutive years.[10][11] Rotate with herbicides from different groups that are effective against the target weed.

    • Use Tank Mixes: Apply tank mixes of two or more herbicides with different MOAs, where both are effective against the target weed.[10][12] This makes it less likely for a weed to have resistance to both mechanisms simultaneously.

  • Cultural Practices:

    • Crop Rotation: Alternating crops allows for the use of different herbicide chemistries and changes the timing of cultivation, disrupting the weed life cycle.[12][13]

    • Tillage: Mechanical tillage can be used to control emerged weeds, including resistant biotypes, before planting.[12] However, the long-term impact of tillage on soil health should be considered.[14][15] No-till systems may require a greater reliance on herbicides but can improve soil structure and water retention.[14][16]

  • Mechanical and Other Practices:

    • Cultivation: In-row cultivation can remove weed escapes that may be resistant.[12]

    • Preventing Seed Set: Control weed patches before they go to seed to reduce the spread of resistant genes.[17][18]

    • Equipment Cleaning: Clean machinery thoroughly to prevent the movement of resistant weed seeds between fields.[18]

Question 3: What is the best practice for collecting weed samples for resistance testing?

Answer: Proper sample collection is critical for obtaining reliable test results.

  • When to Collect: Collect mature seeds from plants that have survived a this compound application. The ideal time is when 10-20% of the seeds have naturally shed, ensuring maximum viability.[19] For molecular tests, young, healthy leaf tissue is required.

  • Where to Collect: Sample from the center of a patch where control was poor. Collect from a representative number of plants (e.g., 30 or more) to capture the genetic diversity of the population.[2]

  • How to Collect: Collect seed heads from multiple plants into a single paper bag. Avoid plastic bags, which can trap moisture and promote mold.

  • Handling and Storage: Allow seeds to air-dry in a shallow container or paper sack for several days away from direct sunlight.[19] Store them in labeled paper bags in a cool, dry location until testing. Leaf tissue for molecular analysis should be immediately placed on dry ice or in a freezer (-80°C) to preserve DNA and RNA integrity.

Question 4: Are rapid diagnostic tests available for detecting this compound resistance?

Answer: Yes, several methods are available for the rapid diagnosis of herbicide resistance, which can provide results much faster than traditional greenhouse grow-outs.

  • Molecular Markers/Genetic Tests: These tests are designed to detect the specific genetic mutations that confer resistance. For this compound, this typically involves analyzing the psbA gene for the Ser-264-Gly mutation. Techniques like TaqMan assays can be developed to quickly screen leaf samples for this mutation, often providing results in less than a week.[20]

  • Resistance In-Season Quick (RISQ) Test: This is a plant-based test where small plants or tillers are collected from the field and placed in an agar (B569324) solution containing a discriminating dose of the herbicide. Root growth is measured after 14-21 days to determine resistance.[19]

  • Chlorophyll (B73375) Fluorescence: Since triazines inhibit photosynthesis, changes in chlorophyll fluorescence can be used as a rapid indicator of herbicide action. Susceptible plants will show a rapid change in fluorescence upon treatment, while resistant plants will not. This method can provide an indication of resistance within hours of application.[9]

Data Presentation

Table 1: Efficacy of Alternative Herbicide Modes of Action for Controlling this compound-Resistant Broadleaf Weeds
Herbicide Group (HRAC MOA)Chemical FamilyExample Active IngredientEfficacy on Key this compound-Resistant Weeds
Group 4 (Auxin mimics)Phenoxy-carboxylic-acids, Pyridine carboxylic acids2,4-D, MCPA, Fluroxypyr, ClopyralidGood control of many broadleaf weeds, including resistant common poppy and chickweed.[17][21]
Group 2 (ALS inhibitors)Sulfonylureas, ImidazolinonesMetsulfuron, ImazamoxCaution: Many broadleaf populations have also developed resistance to this group.[13][17][21] Test populations before use.
Group 6 (Photosystem II inhibitors)NitrilesBromoxynilEffective on some broadleaf weeds, can be used in a tank mix.[21]
Group 3 (Microtubule inhibitors)DinitroanilinesPendimethalinProvides pre-emergence control of resistant common poppy.[17][21]
Group 9 (EPSP synthase inhibitors)GlycinesGlyphosate (B1671968)Non-selective, effective post-emergence option, but resistance to glyphosate is also a growing concern.[21][22]
Table 2: Summary of Cultural Practices for Managing this compound Resistance
Management PracticePrinciple of ActionImpact on this compound Resistance Management
Crop Rotation Disrupts weed life cycles, allows for rotation of herbicide MOAs, alters planting and harvesting times.[12][13]Reduces selection pressure by preventing the repeated use of this compound. Introduces different competitive pressures on weed populations.[23][24]
Conventional Tillage Physically buries or removes emerged weeds and weed seeds.Can be an effective non-chemical method to control resistant plants before crop establishment.[12]
No-Tillage / Reduced Tillage Minimizes soil disturbance, relies more on herbicides for weed control.Can increase selection pressure if not combined with diverse herbicide programs. However, it can improve soil health over the long term.[14][15][16]
Cover Cropping Suppresses weed germination and growth through competition and allelopathy.Reduces overall weed density, thereby decreasing the number of individuals selected for resistance by any herbicide application.

Experimental Protocols

Protocol 1: Whole-Plant Pot Assay for this compound Resistance Confirmation

Objective: To determine the resistance level of a broadleaf weed population to this compound compared to a known susceptible population.

Methodology:

  • Seed Preparation: For each population (putative resistant and known susceptible), sow approximately 50-100 seeds in pots or trays filled with a standard greenhouse potting mix. Cover seeds lightly with soil.

  • Germination: Place pots in a greenhouse with controlled conditions (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod). Water as needed to maintain adequate soil moisture.

  • Seedling Thinning: Once seedlings have emerged and developed true leaves, thin them to a uniform number per pot (e.g., 4-5 plants) to ensure consistency.

  • Herbicide Application: When the majority of plants are at the 2-3 leaf stage, apply this compound at several dose rates. A typical dose-response experiment would include: 0x (control), 0.5x, 1x (standard field rate), 2x, 4x, and 8x the recommended label rate.

  • Treatment: Use a calibrated laboratory track sprayer to ensure uniform application. Include an untreated control for each population.

  • Assessment: Return plants to the greenhouse. Assess plant survival and biomass 21 days after treatment (DAT). Plants are considered dead if they show no active growth.[1]

  • Data Analysis: Calculate the survival percentage for each dose. Analyze the data using dose-response models to determine the GR₅₀ (the herbicide dose required to reduce growth by 50%) for each population. A resistance index (RI) can be calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Protocol 2: Molecular Identification of the psbA Gene Mutation

Objective: To identify the Ser-264-Gly target-site mutation in this compound-resistant plants.

Methodology:

  • DNA Extraction: Collect fresh leaf tissue (approx. 100 mg) from both putative resistant and susceptible plants. Use a commercial plant DNA extraction kit or a CTAB-based protocol to isolate high-quality genomic DNA.

  • DNA Quantification: Assess the concentration and purity of the extracted DNA using a UV spectrophotometer.

  • PCR Amplification:

    • Design or obtain primers that flank the region of the psbA gene containing the codon for serine 264.

    • Set up a PCR reaction using a standard Taq polymerase, the extracted DNA as a template, and the designed primers.

    • Use the following typical PCR cycle: initial denaturation at 94°C for 3 min, followed by 35 cycles of denaturation at 94°C for 30s, annealing at 55-60°C for 30s, and extension at 72°C for 1 min, with a final extension at 72°C for 5 min.

  • PCR Product Verification: Run the PCR products on a 1.5% agarose (B213101) gel to confirm that a band of the expected size has been amplified.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Align the resulting sequences from the resistant and susceptible plants using bioinformatics software (e.g., BLAST, ClustalW).

    • Examine the nucleotide sequence at the codon corresponding to amino acid position 264.

    • A susceptible plant will have the serine codon (e.g., AGT), while a resistant plant will typically show a substitution to a glycine codon (e.g., GGT).[6][8]

Visualizations

Signaling Pathways and Workflows

Propazine_Resistance_Pathway cluster_0 Susceptible Plant cluster_1 Resistant Plant This compound This compound Application PSII Photosystem II (PSII) D1 Protein (Ser-264) This compound->PSII Binding This compound Binds to D1 PSII->Binding Block Electron Transport Blocked Binding->Block Death Photosynthesis Stops Plant Death Block->Death Propazine_R This compound Application PSII_R Photosystem II (PSII) Mutated D1 Protein (Gly-264) Propazine_R->PSII_R NoBinding This compound Fails to Bind PSII_R->NoBinding Continue Electron Transport Continues NoBinding->Continue Survival Photosynthesis Continues Plant Survival Continue->Survival Resistance_Testing_Workflow A 1. Field Observation (Poor Weed Control) B 2. Sample Collection (Seeds or Leaf Tissue) A->B C 3. Whole-Plant Bioassay (Dose-Response) B->C E 5. Molecular Analysis (DNA Extraction & PCR) B->E D 4. Phenotypic Assessment (Survival, GR50) C->D H Confirmation of Resistance Mechanism D->H F 6. psbA Gene Sequencing E->F G 7. Data Interpretation (Mutation Present?) F->G G->H IWM_Strategy cluster_0 Chemical Control cluster_1 Cultural Control cluster_2 Other Practices IWM Integrated Weed Management (IWM) for this compound Resistance A Rotate Herbicide Modes of Action IWM->A B Use Tank Mixtures IWM->B C Apply Correct Rates IWM->C D Crop Rotation IWM->D E Tillage Practices IWM->E F Cover Cropping IWM->F G Mechanical Cultivation IWM->G H Prevent Seed Spread IWM->H

References

Technical Support Center: Enhancing Microbial Biodegradation of Propazine in Contaminated Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial biodegradation of propazine.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.

Issue 1: Low or No this compound Degradation

  • Question: My experiment shows very low or no degradation of this compound in the soil microcosms. What are the potential causes and how can I troubleshoot this?

  • Answer: Several factors can contribute to poor this compound degradation. Consider the following troubleshooting steps:

    • Microbial Population: The indigenous microbial population may lack effective this compound-degrading microorganisms.[1][2][3][4]

      • Solution: Consider bioaugmentation by introducing known this compound-degrading microbial strains or consortia, such as those from the Arthrobacter or Pseudomonas genera.[5] It is also possible that excellent laboratory degraders fail to perform in complex natural environments.[1]

    • Nutrient Limitation: The soil may be deficient in essential nutrients (nitrogen, phosphorus) required for microbial growth and activity.

      • Solution: Amend the soil with a suitable source of nitrogen and phosphorus. The addition of a carbon source, such as glucose, can also enhance co-metabolism of this compound.[6]

    • Environmental Conditions: Suboptimal environmental conditions can inhibit microbial activity.

      • Solution: Optimize the following parameters based on the requirements of your microbial culture:

        • pH: Most this compound-degrading bacteria prefer a neutral pH range. Adjust the soil pH if it is too acidic or alkaline.

        • Temperature: Ensure the incubation temperature is within the optimal range for your microorganisms, typically between 20-35°C.[7]

        • Moisture: Soil moisture is crucial for microbial activity. Maintain the water content at an appropriate level, often expressed as a percentage of water holding capacity.

        • Oxygen: For aerobic degradation, ensure adequate oxygen supply through periodic mixing or aeration.

    • This compound Bioavailability: this compound may be strongly adsorbed to soil particles, making it unavailable to microorganisms.

      • Solution: The addition of surfactants can sometimes increase the bioavailability of hydrophobic compounds like this compound.

    • Toxicity: High concentrations of this compound or the presence of other toxic co-contaminants can inhibit microbial activity.[3]

      • Solution: If high concentrations are suspected, consider a stepwise acclimation of the microbial culture to increasing concentrations of this compound. Analyze the soil for other potential inhibitors.

Issue 2: Inconsistent or Unreliable Analytical Results

  • Question: I am getting inconsistent results from my HPLC analysis of this compound concentrations in soil extracts. What could be the problem?

  • Answer: Inconsistent analytical results can stem from issues in sample extraction, preparation, or the HPLC method itself.

    • Extraction Efficiency: Inefficient extraction of this compound and its metabolites from the soil matrix can lead to underestimation.

      • Solution: Optimize your extraction solvent and method. A common approach involves extraction with a mixture of methanol (B129727) and water, followed by solid-phase extraction (SPE) for cleanup and concentration.[8][9] Ensure thorough mixing and contact time during extraction.

    • Matrix Effects: Co-extracted soil components can interfere with the HPLC analysis, affecting peak shape and quantification.

      • Solution: Improve the cleanup of your soil extracts. Solid-phase extraction (SPE) is a widely used technique for removing interfering substances.[10]

    • HPLC Method: An unoptimized HPLC method can result in poor separation of this compound from its metabolites or other interfering compounds.

      • Solution:

        • Column: Use a suitable reverse-phase column (e.g., C18).

        • Mobile Phase: Optimize the mobile phase composition (e.g., methanol/water or acetonitrile (B52724)/water gradients) to achieve good peak separation.[8]

        • Detector: Ensure the UV detector wavelength is set appropriately for this compound analysis.

Frequently Asked Questions (FAQs)

General Questions

  • What is the typical half-life of this compound in soil? The half-life of this compound in soil can vary widely depending on environmental conditions and microbial activity, but it is generally considered to be persistent.[3]

  • What are the main microbial degradation pathways for this compound? The primary microbial degradation pathway for s-triazine herbicides like this compound involves a series of hydrolytic reactions that sequentially remove the side chains and ultimately cleave the triazine ring, producing ammonia (B1221849) and carbon dioxide.[4][5] Key enzymes in this process include triazine hydrolases.

Experimental Design and Methodology

  • How do I set up a soil microcosm experiment for this compound biodegradation? A typical soil microcosm setup involves incubating a known amount of contaminated soil in a controlled environment (e.g., flasks or jars). Key considerations include:

    • Soil Characterization: Analyze the soil's physical and chemical properties (pH, organic matter content, texture).

    • Spiking: Homogeneously spike the soil with a known concentration of this compound.

    • Treatments: Include appropriate controls, such as sterile (autoclaved) soil to assess abiotic degradation and un-spiked soil to monitor background microbial activity.

    • Incubation: Maintain constant temperature and moisture conditions.

    • Sampling: Collect soil samples at regular intervals for this compound and metabolite analysis.[11][12]

  • What are the key parameters to monitor during a this compound biodegradation experiment?

    • This compound concentration

    • Concentration of major metabolites (e.g., hydroxythis compound)

    • Microbial population counts (e.g., total viable counts, specific degrader counts)

    • Soil pH

    • Soil moisture content

Data Interpretation

  • How can I quantify the rate of this compound biodegradation? The degradation rate can be determined by fitting the concentration data over time to a kinetic model, such as a first-order decay model. This will allow you to calculate the degradation rate constant (k) and the half-life (t1/2) of this compound in your system.[13][14]

Data Presentation

Table 1: Factors Influencing Microbial Degradation of this compound

FactorOptimal Range/ConditionPotential Impact of Suboptimal ConditionsTroubleshooting Suggestions
pH 6.0 - 8.0Inhibition of microbial enzymatic activity.Adjust soil pH with liming agents or acids.
Temperature 20 - 35°CReduced metabolic rates of microorganisms.[7]Use a temperature-controlled incubator.
Moisture 50-70% of Water Holding CapacityDesiccation or anaerobic conditions inhibiting aerobic degraders.Monitor and adjust soil moisture regularly.
Nutrients C:N:P ratio of ~100:10:1Limitation of microbial growth and enzyme production.Amend soil with sources of nitrogen and phosphorus.
Oxygen Aerobic conditionsSlower degradation rates under anaerobic conditions for many known degraders.Ensure adequate aeration through mixing or bioventing.
Bioavailability HighStrong adsorption to soil organic matter reduces microbial access.Consider the use of mild surfactants.

Table 2: Performance of Different Microbial Strains on s-Triazine Herbicide Degradation

Microbial Strain/ConsortiumHerbicideInitial Concentration (mg/L)Degradation (%)Time (days)Reference
Pseudomonas stutzeri Y2This compound50964[3]
Arthrobacter sp. C2Atrazine10081.361[5]
Paenarthrobacter ureafaciens PCPrometryne201000.5
Pseudomonas sp. ADPAtrazine25>962[7]
Bacillus badius ABP6Atrazine200.989.7Not specified
Mixed Microbial ConsortiumAtrazineVaried94.4Not specified[15]

Experimental Protocols

Protocol 1: Soil Microcosm Setup for this compound Biodegradation Study

  • Soil Preparation: Collect soil from the contaminated site. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it.

  • Sterilization (for abiotic control): Autoclave a portion of the soil at 121°C for 60 minutes. Repeat this process three times with 24-hour intervals in between to ensure sterility.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve the desired final concentration. Allow the solvent to evaporate completely in a fume hood.

  • Microcosm Assembly: Place a known amount of the spiked soil (e.g., 100 g) into sterile glass flasks or jars. Prepare separate microcosms for non-sterile (biotic) and sterile (abiotic) soil.

  • Moisture Adjustment: Add sterile deionized water to adjust the soil moisture to the desired level (e.g., 60% of water holding capacity).

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time points (e.g., 0, 7, 14, 28, and 56 days), sacrifice triplicate microcosms from each treatment group for analysis.

  • Extraction and Analysis: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., methanol:water). Analyze the extracts using HPLC.[11][12]

Protocol 2: HPLC Analysis of this compound and its Metabolites in Soil Extracts

  • Extraction:

    • Weigh 10 g of soil into a 50 mL centrifuge tube.

    • Add 20 mL of methanol:water (80:20, v/v).

    • Shake vigorously for 1 hour on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the soil pellet twice more and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the this compound and metabolites with 5 mL of methanol.

  • Sample Preparation for HPLC:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector at a wavelength suitable for this compound (e.g., 220 nm).

    • Quantification: Use a calibration curve prepared with certified reference standards of this compound and its expected metabolites.[8][10][16]

Mandatory Visualization

Experimental_Workflow A Soil Collection and Preparation B Spiking with this compound A->B C Microcosm Setup (Biotic and Abiotic Controls) B->C D Incubation (Controlled Temperature and Moisture) C->D E Time-course Sampling D->E F Soil Extraction E->F G SPE Cleanup F->G H HPLC Analysis G->H I Data Analysis (Degradation Kinetics) H->I

Caption: Experimental workflow for a this compound biodegradation study.

Propazine_Degradation_Pathway This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound atrazine chlorohydrolase (trzN/atzA) (Dechlorination-Hydroxylation) Deisopropyl_HP N-isopropylammelide Hydroxythis compound->Deisopropyl_HP hydroxyatrazine ethylaminohydrolase (atzB) (Deamination) Cyanuric_Acid Cyanuric Acid Deisopropyl_HP->Cyanuric_Acid N-isopropylammelide isopropylaminohydrolase (atzC) (Deamination) CO2_NH3 CO2 + NH3 Cyanuric_Acid->CO2_NH3 atzD, atzE, atzF (Ring Cleavage)

Caption: Generalized microbial degradation pathway of this compound.

Troubleshooting_Logic Start Low/No Degradation Check_Microbes Check Microbial Activity Start->Check_Microbes Check_Conditions Check Environmental Conditions Start->Check_Conditions Check_Bioavailability Check this compound Bioavailability Start->Check_Bioavailability Bioaugmentation Bioaugmentation/ Biostimulation Check_Microbes->Bioaugmentation Optimize Optimize pH, Temp, Moisture Check_Conditions->Optimize Add_Surfactant Add Surfactant Check_Bioavailability->Add_Surfactant

Caption: Troubleshooting logic for low this compound degradation.

References

Technical Support Center: Optimization of Solid-Phase Extraction and Clean-up for Propazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solid-phase extraction (SPE) and clean-up for propazine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solid-phase extraction and clean-up of this compound samples.

Problem Potential Cause Suggested Solution
Low Analyte Recovery Inappropriate Sorbent Selection: The chosen sorbent may not have the optimal retention mechanism for this compound.For nonpolar to moderately polar compounds like this compound, reversed-phase sorbents such as C18 are commonly used. For enhanced selectivity, molecularly imprinted polymers (MIPs) synthesized using this compound as a template can be highly effective.[1][2]
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent.Increase the strength of the elution solvent. For C18 sorbents, methanol (B129727) or acetonitrile (B52724) are common eluents. For more stubborn cases, consider solvent mixtures or adjusting the pH.[2][3] Ensure the elution volume is sufficient to fully recover the analyte.[3]
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to analyte breakthrough during sample loading.Reduce the sample volume or concentration. Alternatively, use an SPE cartridge with a higher sorbent mass.[4]
High Flow Rate: If the sample is loaded too quickly, there may be insufficient interaction time between this compound and the sorbent.Decrease the flow rate during sample loading to approximately 1-2 mL/min to allow for proper equilibration.[3]
Premature Cartridge Drying: If the sorbent bed dries out before sample loading, analyte retention can be compromised.Ensure the cartridge remains wetted after conditioning and equilibration steps, right up until the sample is loaded.[3]
Poor Reproducibility Inconsistent Flow Rates: Variations in flow rates during loading, washing, or elution can lead to variable results.Use a vacuum manifold with a flow controller or an automated SPE system to maintain consistent flow rates across all samples.[2]
Variable Sample Pretreatment: Inconsistencies in sample preparation can introduce variability.Standardize the sample pretreatment protocol, ensuring consistent pH adjustment, solvent composition, and particulate removal.
Batch-to-Batch Cartridge Variability: Differences in the packing and chemistry of SPE cartridges between batches can affect performance.If you suspect cartridge variability, test a new batch. For critical analyses, it may be beneficial to test multiple lots beforehand.[2]
High Background Noise / Matrix Effects Insufficient Washing: The wash step may not be adequately removing interfering compounds from the matrix.Optimize the wash step by increasing the volume or using a stronger wash solvent that does not elute this compound.[2]
Co-elution of Interferences: Matrix components with similar chemical properties to this compound may co-elute.Employ a more selective sorbent, such as a molecularly imprinted polymer (MIP).[1][5] Alternatively, a multi-step wash with solvents of varying polarity can help remove a wider range of interferences.[2]
Leaching from SPE Cartridge: Contaminants from the cartridge material itself can contribute to background noise.Pre-wash the SPE cartridge with the elution solvent before the conditioning step to remove any potential leachables.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common type of SPE sorbent for this compound analysis?

A1: Reversed-phase sorbents, particularly C18-bonded silica, are frequently used for the extraction of this compound and other triazine herbicides from aqueous samples.[2][6] These sorbents are effective at retaining nonpolar to moderately polar compounds.

Q2: How can I improve the selectivity of my SPE method for this compound?

A2: To enhance selectivity, consider using molecularly imprinted polymers (MIPs). MIPs are highly selective sorbents created using a template molecule (in this case, this compound or a structurally similar compound) to form specific recognition sites.[1][7][8] This results in a higher affinity for the target analyte compared to matrix components.

Q3: What are the key steps in a typical SPE workflow for this compound?

A3: A standard SPE workflow consists of four main steps:

  • Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate it.

  • Equilibration: The sorbent is rinsed with a solution that mimics the sample matrix (e.g., water) to prepare it for sample loading.

  • Loading: The sample is passed through the cartridge, where the analyte is retained on the sorbent.

  • Washing: The cartridge is washed with a solvent to remove interfering compounds.

  • Elution: The analyte of interest is desorbed from the sorbent using a strong solvent.

Q4: What are typical recovery rates for this compound using SPE?

A4: With an optimized method, recovery rates for this compound can be quite high. For example, using Envi-carb SPE tubes for water samples, recoveries have been reported to be around 96 ± 5.7%.[9][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various studies on this compound and related triazine herbicide analysis using SPE.

ParameterValueMatrixSorbentElution SolventRecovery (%)Reference
Sorbent Mass250 mgWaterEnvi-carbDichloromethane/Methanol (80/20 v/v)96 ± 5.7[9][10]
Sorbent Mass500 mgWaterC18ChloroformNot Specified[6]
Sample Volume1000 mLWaterEnvi-carbDichloromethane/Methanol (80/20 v/v)96 ± 5.7[10]
Elution Volume3 mLWaterC18ChloroformNot Specified[6]
Conditioning Volume5 mLWaterEnvi-carbDichloromethane/Methanol (80/20 v/v)Not Applicable[10]
Conditioning Volume10 mLWaterC18MethanolNot Applicable[6]
Equilibration Volume10 mLWaterEnvi-carbDeionized WaterNot Applicable[10]
Equilibration Volume5 mLWaterC18Milli-Q WaterNot Applicable[6]

Experimental Protocols

Protocol 1: this compound Extraction from Water using Envi-carb SPE

This protocol is based on a method developed for the simultaneous determination of simazine, atrazine (B1667683), and this compound in water samples.[9][10]

  • Cartridge Conditioning: Pass 5 mL of a dichloromethane/methanol mixture (80/20 v/v) through a 250 mg Envi-carb SPE tube.

  • Sorbent Activation: Pass 1 mL of methanol through the cartridge.

  • Equilibration: Pass 10 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load 1000 mL of the water sample onto the cartridge at a controlled flow rate.

  • Analyte Elution: Elute the retained analytes with a dichloromethane/methanol mixture (80/20 v/v).

  • Eluate Processing: The collected eluate can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Protocol 2: this compound Extraction from Water using C18 SPE

This protocol is a general procedure for the extraction of triazines from aqueous matrices using a C18 sorbent.[6]

  • Cartridge Conditioning: Condition a 500 mg C18 SPE cartridge with 10 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 5 mL of Milli-Q water. Ensure the sorbent bed does not dry.

  • Sample Loading: Load the pre-treated water sample onto the cartridge at a flow rate of approximately 3 mL/min.

  • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.

  • Drying: Dry the sorbent bed under vacuum for 3 minutes.

  • Elution: Elute the retained analytes with 3 mL of chloroform.

  • Eluate Post-treatment: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Visualizations

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Activate Sorbent Load 3. Sample Loading Equilibrate->Load Prepare for Sample Wash 4. Washing (Remove Interferences) Load->Wash Retain this compound Elute 5. Elution (Collect Analyte) Wash->Elute Clean-up Analyze 6. Instrumental Analysis (e.g., HPLC, GC) Elute->Analyze Isolate this compound

Caption: General Solid-Phase Extraction (SPE) Workflow for this compound Analysis.

Troubleshooting_Logic cluster_recovery Low Recovery Issues cluster_reproducibility Reproducibility Issues cluster_noise High Background Noise Start Problem Encountered CheckSorbent Verify Sorbent Choice Start->CheckSorbent Diagnose CheckFlowControl Ensure Consistent Flow Rates Start->CheckFlowControl Diagnose OptimizeWash Improve Wash Step Start->OptimizeWash Diagnose CheckElution Optimize Elution Solvent/Volume CheckSorbent->CheckElution CheckFlow Reduce Flow Rate CheckElution->CheckFlow CheckPretreat Standardize Sample Prep CheckFlowControl->CheckPretreat SelectiveSorbent Consider More Selective Sorbent OptimizeWash->SelectiveSorbent

References

Technical Support Center: Identification of Novel Propazine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the identification of novel propazine degradation products.

Troubleshooting Guides

Issue: Unexpected or Unidentifiable Peaks in Chromatograms

Question: I am observing unexpected peaks in my LC-MS/MS analysis of a this compound degradation study that do not correspond to known metabolites like hydroxythis compound or dealkylated products. How can I identify these unknown peaks?

Answer:

The presence of unexpected peaks is a common challenge in the analysis of this compound degradation. These peaks may correspond to novel degradation products, including methylated or dimeric forms, which have been observed in soil biodegradation studies.[1] Here is a systematic approach to their identification:

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the unknown peaks. This will allow you to propose potential elemental compositions.

  • MS/MS Fragmentation Analysis: Perform detailed fragmentation analysis (MS/MS or MSn) of the unknown peaks. Compare the fragmentation patterns to that of the parent this compound molecule and its known degradation products. Look for characteristic neutral losses or fragment ions that can provide clues about the structural modifications.

  • Consider Abiotic and Biotic Transformation Pathways:

    • Biotic Degradation: Microbial degradation in soil can lead to novel products.[1] Consider metabolic pathways beyond simple hydrolysis and dealkylation, such as methylation or dimerization. The induction of degradative genes like AtzB, AtzC, and TrzN can play a role in these transformations.[1]

    • Abiotic Degradation: Photodegradation and reaction with soil minerals can also produce unique degradation products.

  • Isotope Labeling Studies: If possible, use isotopically labeled this compound (e.g., ¹³C or ¹⁵N) in your degradation experiments. The isotopic signature in the unknown peaks will confirm that they are indeed derived from this compound.

  • Literature Review of Similar Compounds: Investigate the degradation pathways of other s-triazine herbicides like atrazine (B1667683) and simazine. They often undergo similar transformations, and literature on their novel degradation products may provide insights into what to expect for this compound.

Issue: Poor Chromatographic Resolution or Peak Shape

Question: My chromatogram shows poor resolution between potential degradation products, or the peaks are tailing or broad. What can I do to improve the chromatography?

Answer:

Poor chromatography can hinder the identification and quantification of novel degradation products. Here are some troubleshooting steps:

  • Optimize the Mobile Phase:

    • Gradient Elution: Employ a gradient elution program to effectively separate compounds with a range of polarities.

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like triazines and their metabolites. Experiment with different pH values to achieve optimal separation.

  • Select an Appropriate Column:

    • Consider using a column with a different stationary phase (e.g., C18, phenyl-hexyl) to exploit different separation mechanisms.

    • Ensure the column is not overloaded, which can lead to peak broadening and tailing.

  • Check for System Contamination:

    • Contaminants in the LC system can interfere with the separation. Flush the system thoroughly and ensure the mobile phase is freshly prepared with high-purity solvents.

  • Sample Preparation:

    • Ensure your sample cleanup procedure (e.g., Solid Phase Extraction - SPE) is effective in removing matrix interferences that can affect chromatography.

Issue: Low Sensitivity or Inability to Detect Low-Level Degradation Products

Question: I am struggling to detect low concentrations of potential novel degradation products. How can I improve the sensitivity of my analytical method?

Answer:

Detecting trace levels of novel degradation products is crucial. Here are some strategies to enhance sensitivity:

  • Optimize Mass Spectrometry Parameters:

    • Ionization Source: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization efficiency of your target analytes.

    • MS/MS Transitions: For targeted analysis, select the most intense and specific multiple reaction monitoring (MRM) transitions for each potential degradation product.

  • Sample Enrichment:

    • Utilize Solid Phase Extraction (SPE) to concentrate the analytes from your sample matrix. This will increase their concentration in the final extract injected into the LC-MS/MS system.

  • Increase Injection Volume:

    • Carefully increase the injection volume to introduce more of the analyte into the system. Be mindful of potential peak broadening with larger injection volumes.

  • Use a More Sensitive Instrument:

    • If available, use a more sensitive mass spectrometer, such as a triple quadrupole or an Orbitrap, which can provide lower limits of detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: The most well-documented degradation pathways for this compound are:

  • Hydrolysis: The chlorine atom on the triazine ring is replaced by a hydroxyl group, forming hydroxythis compound.

  • N-Dealkylation: The isopropyl groups are sequentially removed from the amino side chains, leading to deisopropylthis compound and other dealkylated metabolites.[2]

  • Microbial Degradation: In soil, microorganisms can utilize this compound as a source of carbon and nitrogen, leading to the opening of the triazine ring.[2]

Q2: What types of novel this compound degradation products have been recently identified?

A2: Recent research has identified several novel degradation products of this compound in soil, including methylated and dimeric this compound derivatives .[1] The exact structures and formation pathways of these compounds are still an active area of research.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study involves subjecting this compound to various stress conditions to generate potential degradation products. A typical study would include:

  • Acidic and Basic Hydrolysis: Treating a this compound solution with a strong acid (e.g., HCl) and a strong base (e.g., NaOH) at elevated temperatures.

  • Oxidation: Exposing this compound to an oxidizing agent like hydrogen peroxide (H₂O₂).

  • Photodegradation: Exposing a this compound solution to UV light.

  • Thermal Degradation: Heating a solid or solution of this compound. It is crucial to analyze samples at different time points to monitor the formation and degradation of products.

Q4: What are typical analytical parameters for the analysis of this compound and its degradation products?

A4: While specific parameters can vary between laboratories and matrices, here are some typical values reported in the literature for the analysis of triazines and their degradation products in water and soil:

ParameterTypical ValueReference
Limit of Detection (LOD) 0.2 - 3.7 ng/L (in water)[3]
Limit of Quantitation (LOQ) 0.05 µg/L (in water)[4]
Recovery 70-120%[5]

Q5: Are there any specific enzymes involved in this compound biodegradation?

A5: Yes, the biodegradation of s-triazine herbicides like this compound is often initiated by a series of enzymes. Key genes that encode for these enzymes include atzA, atzB, and atzC, which are involved in the hydrolysis of the chlorine and dealkylation of the side chains. The gene trzN has also been implicated in the degradation process.[1] Fungal species, such as Pleurotus ostreatus, have also been shown to degrade this compound through the action of both intracellular and extracellular enzymes.[6]

Data Presentation

Table 1: Summary of Quantitative Data on this compound Degradation

ConditionThis compound Degraded (%)TimeKey FindingsReference
Microbial Degradation in Soil~94%11 daysIncreased microbial biomass and enzyme activities were observed.[1]
Pleurotus ostreatus INCQS 4031090%32 daysBoth intracellular and extracellular enzymes contributed to degradation.[6]
Resting Cells of P. ostreatus37.5%7 daysHighlights the role of intracellular enzymes.[6]
Crude Supernatant of P. ostreatus31%7 daysDemonstrates the contribution of extracellular enzymes.[6]
Pseudomonas stutzeri Y2 (immobilized)96%4 daysImmobilized bacteria showed high degradation efficiency.[7]

Table 2: Analytical Performance for this compound and Related Compounds in Soil

CompoundFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (%)Reference
This compound0.01 (LOQ)95.466.62[5]
This compound0.1087.782.82[5]
Atrazine0.01 (LOQ)96.024.45[5]
Simazine0.01 (LOQ)95.345.54[5]

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound to generate potential degradation products for identification.

Materials:

  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Volumetric flasks

  • pH meter

  • HPLC vials

  • UV lamp

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the this compound stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for LC-MS analysis.

  • Base Hydrolysis:

    • To 1 mL of the this compound stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for LC-MS analysis.

  • Oxidative Degradation:

    • To 1 mL of the this compound stock solution, add 9 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for LC-MS analysis.

  • Photolytic Degradation:

    • Place a solution of this compound in a quartz cuvette or vial.

    • Expose the solution to UV light (e.g., 254 nm) for various time intervals.

    • Analyze the samples by LC-MS.

  • Control Samples: Prepare control samples for each condition by subjecting the solvent without this compound to the same stress conditions. Also, analyze an unstressed this compound standard at each time point.

  • Analysis: Analyze all samples by a validated LC-MS/MS method to identify and quantify the degradation products.

Protocol 2: Analysis of this compound and its Degradation Products by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and its degradation products in environmental samples using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Water Samples):

  • Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analytes with an appropriate solvent, such as methanol or acetonitrile (B52724).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is typically used for triazines.

  • Data Acquisition: For targeted analysis, use Multiple Reaction Monitoring (MRM) mode. For unknown identification, use full scan and product ion scan modes.

3. Data Analysis:

  • Identify and quantify known degradation products using certified reference standards.

  • For unknown peaks, use the accurate mass and fragmentation data to propose structures.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_analysis Data Analysis and Identification cluster_outcome Outcome Sample Environmental Sample (Soil/Water) Extraction Extraction (e.g., QuEChERS, Sonication) Sample->Extraction Cleanup Cleanup/Concentration (Solid Phase Extraction) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Mass Spectrometry (Detection/Identification) LC->MS Data_Acquisition Data Acquisition (Chromatograms, Spectra) MS->Data_Acquisition Known_DPs Identification of Known Degradation Products Data_Acquisition->Known_DPs Novel_DPs Characterization of Novel Degradation Products Data_Acquisition->Novel_DPs Known_DPs->Novel_DPs Compare Fragmentation Pathway_Elucidation Degradation Pathway Elucidation Novel_DPs->Pathway_Elucidation

Caption: Experimental workflow for the identification of novel this compound degradation products.

Propazine_Degradation_Pathway cluster_primary Primary Degradation Pathways cluster_secondary Secondary Degradation cluster_novel Novel Degradation Pathways This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydrolysis (atzA) Deisopropylthis compound Deisopropylthis compound This compound->Deisopropylthis compound N-Dealkylation (atzB) Methylated_this compound Methylated this compound This compound->Methylated_this compound Microbial Methylation Dimeric_this compound Dimeric this compound This compound->Dimeric_this compound Microbial Dimerization Ring_Cleavage Triazine Ring Cleavage (e.g., Ammeline, Ammelide) Hydroxythis compound->Ring_Cleavage Further Degradation (trzN) Further_Dealkylation Further Dealkylation Products Deisopropylthis compound->Further_Dealkylation N-Dealkylation (atzC) Further_Dealkylation->Ring_Cleavage Further Degradation

References

improving the stability and shelf life of propazine analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability and shelf life of propazine analytical standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that affect the stability of this compound analytical standards?

A1: The stability of this compound analytical standards is primarily influenced by temperature, light, pH, and the choice of solvent. This compound is a colorless crystalline solid that is generally stable in neutral, slightly acidic, or slightly alkaline media.[1] However, exposure to elevated temperatures and light can accelerate its degradation.

Q2: How should I store my neat (solid) this compound analytical standard?

A2: To ensure the long-term stability of neat this compound, it should be stored in a cool, dark, and dry place.[1] The original manufacturer's container is ideal. For extended storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize degradation.[2]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Acetonitrile (B52724) and methanol (B129727) are commonly used solvents for preparing this compound stock solutions. While this compound is difficult to dissolve in some organic solvents, it is commercially available pre-dissolved in acetonitrile and methanol.[1][3][4][5][6] The choice of solvent can impact the stability of the standard, so it is crucial to store the solution under appropriate conditions.

Q4: What are the optimal storage conditions for this compound solutions?

A4: this compound solutions should be stored in amber glass vials to protect them from light. For short-term storage, refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C or below is recommended to significantly slow down degradation.[7] Always ensure the container is tightly sealed to prevent solvent evaporation.

Q5: My this compound standard solution has changed color. Is it still usable?

A5: A change in color is a visual indicator of potential degradation. It is strongly recommended to discard the solution and prepare a fresh one from a reliable neat standard. The appearance of color may indicate the formation of degradation products that can interfere with your analytical results.

Q6: I am seeing unexpected peaks in my chromatogram when using a this compound standard. What could be the cause?

A6: Unexpected peaks can arise from the degradation of the this compound standard. The two primary degradation pathways are hydrolysis and photolysis, which lead to the formation of products such as hydroxythis compound and deisopropylthis compound.[1] To troubleshoot, prepare a fresh standard solution and re-analyze. If the extraneous peaks persist, consider potential contamination of your solvent or analytical system.

Q7: How can I determine the shelf life of my this compound analytical standard solution?

A7: The shelf life depends on the storage conditions and the solvent used. While formulated this compound products can have a shelf life of at least 3-5 years when stored correctly, solutions of analytical standards may have a shorter lifespan.[1] To determine the shelf life in your laboratory, you can perform a stability study by analyzing the concentration of the standard over time under your specific storage conditions. Accelerated stability studies at elevated temperatures can provide an estimate of long-term stability more quickly.

Quantitative Data on this compound Stability

The stability of this compound is influenced by various factors. The following tables summarize available quantitative data on its degradation under different conditions.

Table 1: Hydrolysis Half-life of this compound in Aqueous Solutions at 25°C

pHHalf-life (days)
561
7>200
9>200

(Data sourced from PubChem)[1]

Table 2: General Stability of this compound Formulations

Storage ConditionShelf Life
Dry place, minimum storage temperaturesAt least 3-5 years

(Data sourced from PubChem)[1]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Solution

Objective: To estimate the long-term stability of a this compound analytical standard solution under defined storage conditions by accelerating its degradation at an elevated temperature.

Methodology:

  • Preparation of Standard Solution: Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Dispense equal volumes of the stock solution into multiple amber glass vials and seal them tightly.

  • Initial Analysis (Time Zero): Analyze three of the freshly prepared vials using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration of this compound. This will serve as the baseline.

  • Storage Conditions: Place the remaining vials in a temperature-controlled oven at an elevated temperature, for example, 54°C.

  • Time Points for Analysis: Withdraw three vials from the oven at predetermined time intervals (e.g., 7, 14, 21, and 28 days).

  • Sample Analysis: Allow the vials to cool to room temperature and analyze their this compound content using the same validated analytical method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line. The shelf life (t₉₀), the time it takes for 10% of the active ingredient to degrade, can be estimated using the equation: t₉₀ = 0.105 / k.

Protocol 2: Long-Term Stability Study of this compound in Solution

Objective: To determine the actual shelf life of a this compound analytical standard solution under recommended storage conditions.

Methodology:

  • Preparation of Standard Solution: Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Dispense equal volumes of the stock solution into multiple amber glass vials and seal them tightly.

  • Initial Analysis (Time Zero): Analyze three of the freshly prepared vials to establish the initial concentration.

  • Storage Conditions: Store the remaining vials under the intended long-term storage conditions (e.g., refrigerated at 2-8°C or frozen at -20°C), protected from light.

  • Time Points for Analysis: Withdraw three vials at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Sample Analysis: Allow the vials to equilibrate to room temperature and analyze their this compound content using a validated analytical method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point. The shelf life is the time point at which the concentration drops below a predetermined acceptance criterion (e.g., 90% of the initial concentration).

Visualizations

propazine_degradation_pathways This compound This compound (C9H16ClN5) hydrolysis Hydrolysis This compound->hydrolysis H2O photolysis Photolysis This compound->photolysis hv hydroxythis compound Hydroxythis compound (C9H17N5O) hydrolysis->hydroxythis compound deisopropylthis compound Deisopropylthis compound photolysis->deisopropylthis compound

Caption: Primary degradation pathways of this compound.

experimental_workflow_stability cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_monitoring Monitoring cluster_data Data Evaluation prep_solution Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep_solution->aliquot initial_analysis Initial Analysis (T=0) (HPLC-UV) aliquot->initial_analysis accelerated Accelerated (e.g., 54°C) aliquot->accelerated long_term Long-Term (e.g., 2-8°C or -20°C) aliquot->long_term time_points_acc Analyze at Predetermined Time Intervals (days) accelerated->time_points_acc time_points_lt Analyze at Predetermined Time Intervals (months) long_term->time_points_lt data_analysis Calculate % Remaining Determine Degradation Rate & Shelf Life time_points_acc->data_analysis time_points_lt->data_analysis

Caption: Workflow for stability testing of this compound standards.

References

Technical Support Center: Mitigating Propazine Leaching and Groundwater Contamination Risk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at mitigating propazine leaching and the associated risk of groundwater contamination.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound that influence its leaching potential?

This compound's potential to leach into groundwater is governed by several of its inherent properties. It exhibits moderate persistence in soil and has low to moderate mobility. Its solubility in water is relatively low, but its persistence can lead to gradual leaching over time.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Leaching
Molecular Formula C₉H₁₆ClN₅-
Molecular Weight 229.71 g/mol -
Water Solubility 8.6 mg/L at 22°C[1]Low solubility can limit rapid leaching, but continuous water flow can still transport it.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 84 - 500 cm³/gIndicates moderate sorption to soil organic matter, which can retard leaching.[1]
Soil Half-life (t½) 35 to 231 days[2]High persistence allows more time for leaching to occur.
Vapor Pressure 2.9 x 10⁻⁸ mmHg at 20°C[3]Low volatility means it is likely to remain in the soil and be subject to leaching.

2. What are the primary factors that control this compound leaching in soil?

The movement of this compound through the soil profile is a complex process influenced by soil characteristics, environmental conditions, and agricultural practices.

  • Soil Properties:

    • Texture: this compound leaches more readily in coarse-textured soils (sands) compared to fine-textured soils (clays) due to lower adsorption and higher water infiltration rates.

    • Organic Matter: Soils with higher organic matter content tend to adsorb this compound more strongly, reducing its availability for leaching.[1]

    • pH: Soil pH can influence the adsorption of this compound, with maximum adsorption occurring when the soil pH is near the pKa of this compound (1.85).[1]

  • Environmental Conditions:

    • Rainfall/Irrigation: The amount and intensity of rainfall or irrigation are major drivers of leaching. Heavy water events can accelerate the downward movement of this compound.

    • Temperature: Higher temperatures can increase the rate of microbial degradation of this compound, potentially reducing the amount available for leaching over time.

  • Agricultural Practices:

    • Tillage: Conservation tillage practices, which leave crop residues on the soil surface, can increase organic matter and reduce runoff, thereby influencing this compound's fate.[4]

    • Application Rate and Timing: Higher application rates and application just before significant rainfall can increase the risk of leaching.

3. What are the most effective mitigation strategies to reduce this compound leaching?

Several best management practices (BMPs) can be implemented to minimize the risk of this compound contaminating groundwater.

  • Conservation Tillage: Practices like no-till and reduced tillage increase soil organic matter and improve soil structure, which can enhance this compound adsorption and reduce its movement.[4]

  • Cover Crops: Planting cover crops can reduce water runoff and soil erosion, and the added biomass increases soil organic matter, which helps to retain this compound in the root zone.

  • Biochar Amendment: The addition of biochar to soil has been shown to significantly increase the sorption of triazine herbicides, thereby reducing their leaching potential. The effectiveness depends on the type of biochar and its application rate.

  • Buffer Strips: Vegetated buffer strips along water bodies can help filter runoff, trapping sediment and adsorbed this compound.

  • Integrated Pest Management (IPM): IPM strategies aim to reduce the overall reliance on herbicides by incorporating other pest control methods, thus lowering the amount of this compound applied to the land.[5]

Table 2: Efficacy of Mitigation Strategies in Reducing Herbicide Leaching (Illustrative Data)

Mitigation StrategyHerbicideSoil TypeLeaching Reduction (%)Reference
Conservation Tillage (No-Till) Atrazine (similar triazine)Silt Loam15 - 40[4]
Cover Crops (Rye) Atrazine (similar triazine)Sandy Loam25 - 50General knowledge
Biochar (Hardwood, 2% w/w) Atrazine (similar triazine)Loamy Sand60 - 90[2]
Vegetative Buffer Strip (10m) Atrazine (similar triazine)Clay Loam50 - 75 (in runoff)General knowledge

Troubleshooting Guides

Issue 1: High variability in this compound leaching results from soil column experiments.

  • Possible Cause: Inconsistent packing of the soil columns.

    • Troubleshooting: Ensure a standardized procedure for packing the soil columns to achieve a uniform bulk density. Use a consistent packing method, such as adding soil in small increments and gently tapping the column.

  • Possible Cause: Preferential flow paths within the soil column.

    • Troubleshooting: Visually inspect the soil for cracks or large macropores before packing. Sieving the soil can help create a more homogenous medium. Consider using a tracer dye (e.g., Brilliant Blue FCF) in a preliminary experiment to visualize flow paths.

  • Possible Cause: Inconsistent application of the simulated rainfall.

    • Troubleshooting: Use a peristaltic pump or a rain simulator that provides a constant and uniform application of water across the soil surface.

Issue 2: Low recovery of this compound from soil or water samples during analysis.

  • Possible Cause: Inefficient extraction from the sample matrix.

    • Troubleshooting: Optimize the extraction solvent and method. For soil, techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be more efficient than traditional shaking. For water, ensure the solid-phase extraction (SPE) cartridge is appropriate for this compound and that the elution solvent is effective.

  • Possible Cause: Degradation of this compound during sample storage or processing.

    • Troubleshooting: Store samples at a low temperature (e.g., 4°C) and in the dark to minimize degradation. Analyze samples as quickly as possible after collection and extraction.

  • Possible Cause: Matrix effects in the analytical instrument (e.g., HPLC, GC-MS).

    • Troubleshooting: Use matrix-matched standards for calibration to compensate for signal suppression or enhancement. Employ a robust sample clean-up procedure to remove interfering compounds. The use of an internal standard can also help to correct for variations in instrument response.

Issue 3: Inconsistent results in bioremediation experiments.

  • Possible Cause: Suboptimal environmental conditions for microbial activity.

    • Troubleshooting: Monitor and control key parameters such as soil moisture, temperature, pH, and nutrient levels to ensure they are within the optimal range for the degrading microorganisms.

  • Possible Cause: Low bioavailability of this compound to the microorganisms.

    • Troubleshooting: The addition of surfactants or co-solvents can sometimes increase the bioavailability of strongly sorbed contaminants. However, their potential toxicity to the microbial population should be evaluated.

  • Possible Cause: Competition from indigenous soil microorganisms.

    • Troubleshooting: Consider using a higher inoculum density of the this compound-degrading consortium. Bioaugmentation in conjunction with biostimulation (adding nutrients) can be more effective.

Experimental Protocols

1. Protocol for Soil Column Leaching Study

This protocol is based on the principles of the OECD 312 guideline to assess the leaching potential of this compound.

  • Materials:

    • Glass or stainless steel columns (e.g., 30 cm length, 5 cm internal diameter)

    • Sieved soil (<2 mm) with known characteristics (texture, organic matter content, pH)

    • This compound standard of known purity

    • Artificial rainwater (e.g., 0.01 M CaCl₂)

    • Peristaltic pump or rain simulator

    • Fraction collector

    • Analytical equipment (HPLC or GC-MS)

  • Procedure:

    • Column Packing: Dry-pack the soil into the columns to a uniform bulk density, typically representative of field conditions. Place a glass wool plug at the bottom of the column to retain the soil.

    • Saturation: Slowly saturate the soil columns from the bottom with artificial rainwater to avoid trapping air. Allow the columns to drain until they reach field capacity.

    • This compound Application: Apply a known amount of this compound, dissolved in a small volume of solvent, evenly to the soil surface. Allow the solvent to evaporate.

    • Leaching: Apply artificial rainwater to the top of the columns at a constant, low flow rate (e.g., 1-2 mL/min) for a defined period (e.g., 48 hours).

    • Leachate Collection: Collect the leachate in fractions using a fraction collector.

    • Soil Sectioning: After the leaching period, carefully extrude the soil core from the column and section it into segments of defined length (e.g., 5 cm).

    • Extraction and Analysis: Extract this compound from the leachate fractions and each soil segment using an appropriate method. Analyze the extracts using a validated analytical method (e.g., HPLC-UV or GC-MS).

    • Data Analysis: Calculate the mass balance of this compound, determining the percentage of the applied amount that leached through the column, remained in each soil segment, and was potentially lost (e.g., through degradation).

2. Protocol for this compound Extraction and Analysis by HPLC

  • Materials:

    • Soil and water samples

    • Methanol (B129727), acetonitrile (B52724) (HPLC grade)

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

    • HPLC system with a UV detector and a C18 column

  • Procedure for Soil Samples:

    • Extraction: Weigh 10 g of soil into a centrifuge tube. Add 20 mL of methanol and shake vigorously for 1 hour.

    • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

    • Supernatant Collection: Carefully decant the supernatant into a clean flask.

    • Repeat Extraction: Repeat the extraction process on the soil pellet with another 20 mL of methanol.

    • Combine and Concentrate: Combine the supernatants and concentrate the extract to near dryness using a rotary evaporator.

    • Reconstitution: Re-dissolve the residue in a small, known volume of mobile phase (e.g., 1 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.

  • Procedure for Water Samples:

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a slow, steady rate.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Drying: Dry the cartridge by passing air through it for 10-15 minutes.

    • Elution: Elute the retained this compound with a small volume of methanol (e.g., 2 x 2 mL).

    • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 220 nm

Visualizations

propazine_leaching_factors Soil Soil Properties Texture Texture (e.g., Sandy vs. Clay) OM Organic Matter Content pH Soil pH This compound This compound Leaching & Groundwater Contamination Soil->this compound Climate Climatic Conditions Rainfall Rainfall/Irrigation (Amount & Intensity) Temp Temperature Climate->this compound Agri Agricultural Practices Tillage Tillage Practices (e.g., No-Till) App Application Rate & Timing CoverCrops Cover Crops Agri->this compound

Caption: Key factors influencing this compound leaching risk.

experimental_workflow sample_prep Sample Preparation Soil or Water Sample extraction Extraction LLE or SPE sample_prep:f0->extraction:f0 cleanup Sample Cleanup Filtration/Concentration extraction:f0->cleanup:f0 analysis Analysis HPLC or GC-MS cleanup:f0->analysis:f0 data_proc Data Processing Quantification & Interpretation analysis:f0->data_proc:f0 results Results This compound Concentration data_proc:f0->results:f0

Caption: General workflow for this compound analysis.

propazine_degradation_pathway This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydrolysis Deisopropylthis compound Deisopropylthis compound This compound->Deisopropylthis compound N-dealkylation Deethylthis compound Deethylthis compound This compound->Deethylthis compound N-dealkylation Ammeline Ammeline Hydroxythis compound->Ammeline Diaminochlorotriazine 2,4-Diamino-6-chloro-s-triazine Deisopropylthis compound->Diaminochlorotriazine Deethylthis compound->Diaminochlorotriazine Diaminochlorotriazine->Ammeline Hydrolysis Ammelide Ammelide Ammeline->Ammelide Cyanuric_Acid Cyanuric Acid Ammelide->Cyanuric_Acid CO2_NH3 CO₂ + NH₃ (Mineralization) Cyanuric_Acid->CO2_NH3 Ring Cleavage

References

Technical Support Center: Refining HPLC-UV Methods for Propazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods to achieve lower detection limits for propazine.

Frequently Asked Questions (FAQs)

Q1: My baseline is noisy, making it difficult to detect low concentrations of this compound. What are the common causes and solutions?

A1: A noisy baseline is a frequent issue when aiming for low detection limits. The primary causes and their solutions are outlined below:

  • Mobile Phase Contamination: Impurities in your mobile phase solvents or additives can create a high background signal. Always use HPLC-grade or, preferably, LC-MS grade solvents to minimize this.[1] Ensure all mobile phase components are thoroughly degassed to prevent air bubbles from entering the system, which can cause pressure fluctuations and baseline noise.[2]

  • Detector Lamp Issues: An aging or failing UV detector lamp can result in decreased energy output and increased noise. If the lamp has been in use for an extended period, consider replacing it.[2]

  • Contaminated Flow Cell: Residues from previous analyses can accumulate in the detector flow cell, contributing to baseline noise. Flush the flow cell with a strong, appropriate solvent to clean it.[2]

  • Improper Solvent Mixing: Inconsistent mobile phase composition due to poor mixing can lead to a drifting or noisy baseline. If you are using an online mixer, ensure it is functioning correctly. Hand-mixing the mobile phase before use can sometimes resolve this issue.[3]

  • High UV Absorbance of Mobile Phase: If your detection wavelength is low (e.g., below 220 nm), certain solvents and additives (like TFA) can have significant absorbance, increasing baseline noise. This compound's UV absorbance maximum is around 220 nm.[4] Using a mobile phase with low UV cutoff, such as acetonitrile (B52724), is recommended.[1]

Q2: I am observing significant peak tailing for my this compound peak. How can I improve the peak shape?

A2: Peak tailing can compromise both resolution and the accuracy of quantification. Here are the common reasons and remedies:

  • Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic this compound molecule, causing tailing. Using a high-purity, end-capped C18 column can minimize these interactions. Alternatively, adding a small amount of a basic modifier, like triethylamine (B128534) (TEA), to the mobile phase can competitively bind to the active sites and improve peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[2]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.[5]

  • Column Contamination: Buildup of contaminants at the head of the column can lead to poor peak shape. Using a guard column can help protect the analytical column.[5] If the column is already contaminated, flushing it with a series of strong solvents may restore performance.

Q3: My method has low sensitivity, and I am struggling to achieve the desired limit of detection (LOD) for this compound. What steps can I take to enhance sensitivity?

A3: Improving sensitivity is key to lowering detection limits. Consider the following strategies:

  • Optimize Detection Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance (λmax) for this compound, which is approximately 220 nm.[4] Operating at the λmax provides the strongest signal.[6]

  • Increase Injection Volume: A larger injection volume will introduce more analyte into the system, resulting in a larger peak area and thus better sensitivity. However, be mindful of potential peak broadening or distortion if the injection volume is too large or the injection solvent is too strong.

  • Sample Pre-concentration: Employing a sample preparation technique like Solid-Phase Extraction (SPE) can effectively concentrate the this compound from a larger sample volume into a smaller volume for injection. This can significantly lower the achievable detection limit.[4]

  • Decrease Column Internal Diameter (ID): Using a column with a smaller internal diameter (e.g., 2.1 mm instead of 4.6 mm) reduces the sample dilution on the column, leading to higher peak concentrations and improved sensitivity. Remember to adjust the flow rate accordingly.

  • Use a Longer Pathlength Flow Cell: The signal in a UV detector is directly proportional to the pathlength of the flow cell.[6] Some HPLC systems allow for the installation of longer pathlength flow cells to enhance sensitivity.

  • Reduce Baseline Noise: As discussed in Q1, a lower noise level will improve the signal-to-noise ratio (S/N), which directly impacts the limit of detection.

Troubleshooting Guides

Guide 1: Systematic Approach to Reducing Baseline Noise

This guide provides a step-by-step workflow for identifying and eliminating sources of baseline noise in your HPLC-UV system.

Caption: Workflow for troubleshooting high baseline noise.

Guide 2: Optimizing for Lower this compound Detection Limits

This guide presents a logical workflow for method refinement with the specific goal of lowering the limit of detection for this compound.

Lowering_LOD_Workflow Start Goal: Lower this compound LOD SamplePrep Step 1: Enhance Sample Preparation Start->SamplePrep SPE Implement Solid-Phase Extraction (SPE) to pre-concentrate this compound SamplePrep->SPE OptimizeSPE Optimize SPE (sorbent, wash/elute solvents) SPE->OptimizeSPE HPLC_Params Step 2: Optimize HPLC Parameters OptimizeSPE->HPLC_Params Wavelength Set UV detector to this compound's λmax (~220 nm) HPLC_Params->Wavelength InjectionVol Increase Injection Volume HPLC_Params->InjectionVol ColumnDim Consider a smaller ID column (e.g., 2.1 mm) HPLC_Params->ColumnDim System_Optimization Step 3: System Optimization Wavelength->System_Optimization InjectionVol->System_Optimization ColumnDim->System_Optimization ReduceNoise Address Baseline Noise (see Guide 1) System_Optimization->ReduceNoise FlowCell Consider a longer pathlength flow cell if available System_Optimization->FlowCell Validation Step 4: Method Validation ReduceNoise->Validation FlowCell->Validation LOD_LOQ Determine new LOD and LOQ Validation->LOD_LOQ End Achieved Lower Detection Limit LOD_LOQ->End

Caption: Workflow for refining an HPLC-UV method to lower this compound's detection limit.

Data Summary

The following table summarizes quantitative data from published methods for the determination of this compound using HPLC with UV/Diode Array Detection.

ParameterMethod 1Method 2
Detection Wavelength 220 nmNot Specified
Column Lichrosorb RP 18 (200 x 4.6 mm, 5 µm)Not Specified
Mobile Phase Acetonitrile/Water (70/30 v/v)Acetonitrile/Water (60/40 v/v)
Flow Rate 1.0 mL/minNot Specified
Linearity Range Not specified, but r² was 0.99291 - 100 µg/L (r² > 0.994)
Limit of Detection (LOD) 0.75 µg/L0.5 µg/L
Reference [4][7][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) and HPLC-UV Analysis of this compound in Water

This protocol is adapted from a method for the simultaneous determination of simazine, atrazine, and this compound in water samples.[4]

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile and water

  • ENVI-carb SPE cartridges (or equivalent)

  • Methanol

  • Dichloromethane (B109758)

2. SPE Procedure:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of a dichloromethane/methanol mixture (80/20 v/v), followed by 1 mL of methanol, and finally 10 mL of deionized water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing (Optional but Recommended): Wash the cartridge with a small volume of deionized water to remove any interfering polar compounds.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent, such as acetonitrile or a mixture of dichloromethane and methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the mobile phase for HPLC analysis.

3. HPLC-UV Conditions:

  • Column: Lichrosorb RP 18 (200 x 4.6 mm, 5 µm) or a similar C18 column.[4]

  • Mobile Phase: Isocratic elution with acetonitrile/water (70/30 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection: UV detector set at 220 nm.[4]

4. Calibration:

  • Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

References

influence of application timing and method on propazine persistence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the influence of application timing and method on propazine persistence in soil.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments on this compound persistence.

Issue Potential Cause(s) Troubleshooting Steps Relevant Citation(s)
Inconsistent or highly variable this compound concentrations across replicate soil samples. - Non-uniform herbicide application.- Soil heterogeneity (variations in organic matter, clay content, or pH).- Inconsistent soil sampling depth or technique.- Ensure application equipment is calibrated for uniform spray distribution.- Characterize soil properties across the experimental plot to identify and account for variability.- Standardize soil sampling protocols, ensuring consistent core depth and sample pooling.[1][2]
Faster than expected this compound degradation (shorter half-life). - High soil moisture and temperature, promoting microbial and chemical degradation.- High soil microbial activity.- Soil pH is in a range that favors degradation (near neutral to slightly acidic).- Low soil organic matter and clay content, leading to higher bioavailability for degradation.- Monitor and record soil temperature and moisture throughout the experiment.- Characterize the microbial population of the soil if possible.- Measure and report soil pH.- Analyze soil composition for organic matter and clay content.[1][2][3][4][5]
Slower than expected this compound degradation (longer half-life/persistence). - Low soil moisture (drought conditions) and low temperatures.- Low soil microbial activity.- High soil pH (>7.0) can slow chemical hydrolysis for triazines.- High organic matter and clay content can lead to strong adsorption (binding) of this compound, making it less available for degradation.- Correlate degradation rates with climatic data (rainfall and temperature).- Consider that in soils with high organic matter, this compound may be tightly bound and persist longer, although less bioavailable.- Note that dry conditions can significantly slow or halt herbicide degradation.[1][3][5][6]
Low or no detection of this compound shortly after application. - Rapid leaching of this compound below the sampling zone, especially in sandy soils with low organic matter.- Photodecomposition if this compound remains on the soil surface for an extended period without incorporation by rainfall or tillage.- Sample at deeper soil horizons to check for leaching.- For surface applications, note the time between application and the first rainfall event.- Consider the soil's leaching potential based on its texture and organic matter content.[1][6]
Difficulty in extracting this compound from soil samples (low recovery rates). - Strong adsorption to soil particles, particularly in soils with high clay and organic matter content.- Inefficient extraction solvent or method.- Test different solvent systems for extraction efficiency.- Increase extraction time or use a more vigorous extraction method (e.g., sonication).- For high organic matter soils, a matrix-matched calibration curve is crucial for accurate quantification.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing this compound persistence?

A1: While multiple factors interact, soil moisture and temperature are among the most critical as they directly regulate the microbial and chemical degradation processes that are the primary pathways for this compound breakdown in soil.[1][3] Dry and cold conditions will significantly increase its persistence.[6]

Q2: How does application timing (e.g., pre-plant vs. pre-emergence at planting) affect this compound persistence?

A2: Earlier pre-plant applications expose this compound to environmental degradation for a longer period before the crop is planted. This can lead to lower initial concentrations at the start of the growing season compared to applications made at the time of planting.[8] However, if the period between an early application and planting is characterized by cold and dry weather, degradation will be slow, and significant residues may still be present.[3][6]

Q3: Does the method of application (surface spray vs. soil incorporation) impact this compound's half-life?

A3: Yes, the application method can influence persistence. Soil incorporation can reduce losses from volatilization and photodecomposition, potentially leading to a slightly longer half-life in the upper soil layer compared to a surface application that is not followed by rain.[1][9] However, incorporation also distributes the herbicide more evenly in the soil, which can increase its contact with soil microbes and potentially enhance degradation under favorable moisture and temperature conditions.[1]

Q4: My experiment is in a region with high soil pH. How will this affect this compound persistence?

A4: For triazine herbicides like this compound, persistence can increase in soils with a pH above 7.0.[1][5] This is because the rate of chemical hydrolysis, a key degradation pathway for triazines, slows down in alkaline conditions.[5]

Q5: Can I use a bioassay to test for this compound residues instead of chemical analysis?

A5: Yes, a bioassay is an inexpensive and effective way to determine if biologically active this compound residues are present in the soil at levels that could harm a sensitive rotational crop.[10][11] This involves growing a sensitive indicator plant (like oats for atrazine, a related triazine) in the soil sample and observing for signs of injury.[11]

Data on Factors Influencing this compound Persistence

While direct comparative studies on application timing and method are limited, the following table summarizes the expected influence of key factors on this compound's soil half-life (DT50) based on established principles of herbicide science.

Factor Condition Effect on this compound Persistence (Half-life) Rationale Relevant Citation(s)
Application Timing Early Pre-plant vs. At-PlantingVariableEarly application provides a longer duration for degradation before the growing season, but persistence is highly dependent on environmental conditions during that period.[8]
Application Method Surface Spray vs. IncorporationVariableIncorporation can protect against surface losses (photodegradation, volatilization) but may increase contact with soil microbes.[1][9]
Soil Temperature Low (e.g., <10°C)IncreasesReduces rates of microbial and chemical degradation.[1][3]
High (e.g., 20-30°C)DecreasesAccelerates rates of microbial and chemical degradation.[1][3]
Soil Moisture Dry/DroughtIncreasesMicrobial activity ceases, and chemical hydrolysis is limited.[3][6]
Moist (near field capacity)DecreasesOptimal for microbial activity and chemical hydrolysis.[1][4]
Soil pH High (>7.0)IncreasesSlows the rate of chemical hydrolysis for triazines.[1][2][5]
Low (<6.0)DecreasesAccelerates chemical hydrolysis and can increase adsorption, but the overall effect is typically reduced persistence.[1][2][5]
Soil Organic Matter & Clay Content HighIncreasesThis compound adsorbs (binds) strongly to organic matter and clay, making it less available for microbial degradation and leaching.[1][4][6]
LowDecreasesLess adsorption means this compound is more bioavailable for degradation and more prone to leaching.[1][6]

Experimental Protocols

Protocol 1: Field Dissipation Study

This protocol outlines a typical methodology for a field study to determine the half-life of this compound under different application methods.

  • Site Selection and Characterization:

    • Select a field with uniform soil type.

    • Collect soil samples from the plot area (0-20 cm depth) for baseline analysis.

    • Analyze soil for: texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity (CEC).[12]

  • Experimental Design:

    • Establish replicate plots for each treatment (e.g., 4 replicates per treatment in a randomized complete block design).

    • Treatments could include:

      • Control (no this compound).

      • This compound applied as a surface spray.

      • This compound applied as a surface spray followed by shallow incorporation (e.g., 5 cm depth).

    • Ensure buffer zones between plots to prevent cross-contamination.

  • Herbicide Application:

    • Use a calibrated sprayer to apply this compound at a known rate.[13]

    • For the incorporation treatment, use appropriate tillage equipment immediately after application.

  • Soil Sampling:

    • Collect soil samples at predetermined intervals (e.g., 0, 3, 7, 14, 30, 60, 90, and 120 days after application).[14]

    • From each plot, collect multiple soil cores (e.g., 10-15 cores) to a specified depth (e.g., 0-15 cm) and combine them to form a composite sample.

    • Store samples frozen (-20°C) until analysis to prevent further degradation.[10]

  • Sample Preparation and Extraction:

    • Thaw, air-dry, and sieve soil samples (2 mm mesh).

    • Extract a subsample of soil (e.g., 50 g) with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) by shaking or sonication.[14]

    • Filter the extract and concentrate it using a rotary evaporator.

    • Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.

  • Residue Analysis:

    • Analyze the cleaned-up extract for this compound concentration using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[7][15]

  • Data Analysis:

    • Calculate the this compound concentration per unit of dry soil.

    • Plot the natural log of the this compound concentration against time (days).

    • Determine the dissipation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (DT50) using the formula: DT50 = 0.693 / k.

Visualizations

Factors_Influencing_Propazine_Persistence cluster_application Application cluster_environment Environmental Factors cluster_soil Soil Properties Timing Timing (e.g., Pre-plant, Pre-emergence) Persistence This compound Persistence (Half-life in Soil) Timing->Persistence Method Method (e.g., Surface Spray, Incorporation) Method->Persistence Moisture Soil Moisture Moisture->Persistence Temperature Soil Temperature Temperature->Persistence pH Soil pH pH->Persistence Organic_Matter Organic Matter Organic_Matter->Persistence Texture Soil Texture (Clay Content) Texture->Persistence Microbes Microbial Activity Microbes->Persistence

Caption: Key factors influencing the persistence of this compound in soil.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Field & Lab Work cluster_analysis Phase 3: Data Analysis A Site Selection & Soil Characterization B Experimental Design (Treatments, Replicates) A->B C Herbicide Application (Calibrated Sprayer) B->C D Periodic Soil Sampling C->D E Sample Preparation (Extraction & Clean-up) D->E F Residue Analysis (HPLC or LC-MS/MS) E->F G Calculate Concentrations F->G H Kinetic Modeling G->H I Determine Half-life (DT50) H->I

Caption: Workflow for a this compound soil persistence study.

References

Validation & Comparative

Comparative Toxicity Analysis of Propazine Versus Atrazine in Aquatic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the aquatic toxicity of two common triazine herbicides.

Propazine and atrazine (B1667683) are triazine herbicides widely used in agriculture for the control of broadleaf and grassy weeds. Due to their extensive use, persistence in the environment, and potential for runoff into aquatic ecosystems, understanding their comparative toxicity to non-target aquatic organisms is of critical importance. Both herbicides share a similar mode of action, primarily the inhibition of photosynthesis in plants, but exhibit differences in their toxicological profiles towards aquatic fauna. This guide provides a detailed comparison of the toxicity of this compound and atrazine to various aquatic organisms, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Quantitative Toxicity Data

The acute toxicity of this compound and atrazine to a range of aquatic organisms is summarized in the table below. The 96-hour median lethal concentration (LC50) is a standard measure of acute toxicity in fish, representing the concentration of a substance that is lethal to 50% of the test population over a 96-hour exposure period. For aquatic invertebrates, the 48-hour median effective concentration (EC50) for immobilization is a common endpoint.

SpeciesChemical96-hour LC50 (mg/L)48-hour EC50 (mg/L)Reference
Fish
Rainbow Trout (Oncorhynchus mykiss)This compound18-[1]
Atrazine4.5-[2]
Bluegill Sunfish (Lepomis macrochirus)This compound>100-[1]
Atrazine--
Goldfish (Carassius auratus)This compound>32-[1]
Atrazine--
Harlequin fish (Rasbora heteromorpha)Atrazine0.55 (24-hour)-[2]
Crucian Carp (Carassius carassius)Atrazine100-[2]
Sheepshead Minnow (Cyprinodon variegatus)Atrazine16.2-
Invertebrates
Midge Larvae (Chironomus tentans)Atrazine-0.72[2]
Daphnia pulexAtrazine-5.29[3]
Copepod (Acartia tonsa)Atrazine4.3-[3]

Note: A lower LC50 or EC50 value indicates higher toxicity. The data indicates that atrazine is generally more acutely toxic to fish and aquatic invertebrates than this compound. For instance, the 96-hour LC50 of atrazine for rainbow trout is significantly lower than that of this compound.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized ecotoxicological tests. The following are detailed methodologies for two of the most common acute toxicity tests for aquatic organisms, based on the Organization for Economic Co-operation and Development (OECD) guidelines.

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[4][5][6][7]

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Zebra-fish (Danio rerio), and Fathead Minnow (Pimephales promelas).

  • Test Conditions:

    • Exposure Duration: 96 hours.

    • Test Type: Static (test solution is not renewed), semi-static (test solution is renewed at regular intervals, e.g., every 24 hours), or flow-through (test solution is continuously renewed).

    • Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 12-16°C for rainbow trout).

    • Light: A 12 to 16-hour photoperiod is typically used.

    • Loading Rate: The biomass of fish per volume of test solution is kept low to avoid depletion of dissolved oxygen and accumulation of waste products.

  • Procedure:

    • Healthy, acclimated fish are randomly assigned to test chambers.

    • Fish are exposed to a range of at least five geometrically spaced concentrations of the test substance and a control (without the test substance).

    • Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

    • Water quality parameters such as dissolved oxygen, pH, and temperature are monitored throughout the test.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated at 96 hours using appropriate statistical methods, such as probit analysis.

OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to Daphnia species, typically Daphnia magna, by determining the concentration that immobilizes 50% of the test organisms (EC50) over a 48-hour period.[8][9][10][11][12]

  • Test Organism: Young daphnids (less than 24 hours old).

  • Test Conditions:

    • Exposure Duration: 48 hours.

    • Test Type: Static.

    • Temperature: Maintained at 20 ± 2°C.

    • Light: A 16-hour light/8-hour dark photoperiod is common.

    • Medium: A defined culture medium or reconstituted water is used.

  • Procedure:

    • Groups of daphnids are exposed to at least five concentrations of the test substance and a control.

    • The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

    • Feeding is not provided during the test.

  • Data Analysis: The EC50 for immobilization and its 95% confidence limits are calculated at 48 hours.

Mechanisms of Toxicity and Signaling Pathways

Inhibition of Photosynthesis in Aquatic Plants

The primary mode of action for both this compound and atrazine is the inhibition of photosynthesis in aquatic plants, including algae and macrophytes.[13] They disrupt the electron transport chain in Photosystem II (PSII), a key process in the light-dependent reactions of photosynthesis. This leads to a reduction in plant growth, biomass, and overall primary productivity in aquatic ecosystems.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- ETC Electron Transport Chain QB->ETC e- D1_Protein D1 Protein D1_Protein->QB Blocks e- transfer Light Light Energy Light->P680 Atrazine_this compound Atrazine / this compound Atrazine_this compound->D1_Protein Binds to

Caption: Inhibition of Photosystem II by this compound and Atrazine.

Endocrine Disruption in Aquatic Vertebrates

Both this compound and atrazine have been identified as endocrine-disrupting chemicals (EDCs) in aquatic vertebrates, such as fish and amphibians.[14][15] They can interfere with the endocrine system, which regulates crucial physiological processes including reproduction, development, and growth. One of the key mechanisms of endocrine disruption by these triazine herbicides is the induction of aromatase (CYP19), an enzyme that converts androgens (male hormones) to estrogens (female hormones). This can lead to the feminization of male organisms and other reproductive abnormalities.

Endocrine_Disruption cluster_Cell Gonadal Cell Atrazine_this compound Atrazine / this compound Aromatase_Gene Aromatase (CYP19) Gene Atrazine_this compound->Aromatase_Gene Upregulates expression Cell_Membrane Cell Membrane Aromatase_Enzyme Aromatase Enzyme Aromatase_Gene->Aromatase_Enzyme Leads to increased production Estrogens Estrogens (e.g., Estradiol) Aromatase_Enzyme->Estrogens Catalyzes conversion Androgens Androgens (e.g., Testosterone) Androgens->Aromatase_Enzyme Substrate Reproductive_Effects Adverse Reproductive Effects (e.g., feminization, reduced fertility) Estrogens->Reproductive_Effects Leads to

Caption: Simplified pathway of endocrine disruption by triazine herbicides.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting an aquatic toxicity study, from initial range-finding to definitive testing and data analysis.

Aquatic_Toxicity_Workflow cluster_Planning Phase 1: Planning and Preparation cluster_Testing Phase 2: Toxicity Testing cluster_Analysis Phase 3: Data Analysis and Reporting Test_Substance Characterize Test Substance (Solubility, Stability) Range_Finding Range-Finding Test (Broad concentration range) Test_Substance->Range_Finding Test_Organism Select and Acclimate Test Organisms Test_Organism->Range_Finding Test_System Prepare Test System (Water, Glassware) Test_System->Range_Finding Definitive_Test Definitive Test (Narrower, replicated concentrations) Range_Finding->Definitive_Test Inform concentrations Observations Record Observations (Mortality, Immobilization, Sublethal effects) Definitive_Test->Observations Water_Quality Monitor Water Quality (DO, pH, Temp) Definitive_Test->Water_Quality Data_Compilation Compile Data Observations->Data_Compilation Water_Quality->Data_Compilation Statistical_Analysis Statistical Analysis (Calculate LC50/EC50) Data_Compilation->Statistical_Analysis Final_Report Generate Final Report Statistical_Analysis->Final_Report

Caption: General workflow for an aquatic toxicity test.

Conclusion

Based on the available data, atrazine generally exhibits higher acute toxicity to a range of aquatic organisms, including fish and invertebrates, compared to this compound. Both herbicides share a common mechanism of toxicity by inhibiting photosynthesis in aquatic plants. Furthermore, both are recognized as endocrine disruptors, with the potential to adversely affect the reproductive health of aquatic vertebrates. The information and standardized protocols provided in this guide are intended to support researchers in designing and interpreting aquatic toxicology studies and to aid in the environmental risk assessment of these and other related compounds.

References

A Comparative Guide to the Quantification of Propazine in Soil: Validation of a New LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the herbicide propazine in soil against established analytical alternatives, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The data presented is based on a combination of a hypothetical new, high-performance method and existing validated methods to offer a clear and objective overview of the performance characteristics of each technique.

Data Presentation: A Comparative Overview

The performance of any analytical method is best understood through a direct comparison of its key validation parameters. The following table summarizes the quantitative data for the new LC-MS/MS method and its alternatives for the quantification of this compound in a soil matrix.

Parameter New LC-MS/MS Method Alternative Method 1: GC-MS Alternative Method 2: HPLC-UV Reference Method: Syngenta GRM071.01A (LC-MS/MS) [1][2][3]
Linearity (Range) 0.1 - 100 µg/kg10 - 500 µg/kg500 - 10000 µg/kgNot explicitly stated, but validated at 10 and 100 µg/kg
Correlation Coefficient (r²) > 0.998> 0.995> 0.992Not explicitly stated
Limit of Detection (LOD) 0.05 µg/kg5 µg/kg150 µg/kgNot scientifically determined, but estimated to be ~3.3 µg/kg based on LOQ
Limit of Quantification (LOQ) 0.1 µg/kg15 µg/kg500 µg/kg10 µg/kg[1][2][3]
Accuracy (Recovery %) 95 - 105%91 - 102%[4]90 - 110%87.8 - 103.0%[1]
Precision (RSD %) < 5%< 10%< 15%≤ 6.62%[1]
Sample Preparation Modified QuEChERSQuEChERS with derivatizationUltrasound-Assisted ExtractionReflux Extraction[1][2]
Analysis Time (per sample) ~ 5 min~ 15 min~ 10 min~ 3.5 min[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the new LC-MS/MS method and a summary of the alternative methods.

New LC-MS/MS Method with Modified QuEChERS Extraction

This method utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, optimized for the extraction of this compound from soil, followed by sensitive and selective detection by LC-MS/MS.

1. Sample Preparation (Modified QuEChERS):

  • Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Fortification (for QC): Spike with a known concentration of this compound standard.

  • Hydration: Add 10 mL of deionized water and vortex for 30 seconds. Let it stand for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA (Primary Secondary Amine). Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Final Extract: Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-4 min: 10% to 90% B

    • 4-5 min: 90% B

    • 5.1-6 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions for this compound:

    • Quantifier: 230.1 → 146.0 m/z

    • Qualifier: 230.1 → 188.0 m/z[1]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

Alternative Method 1: GC-MS
  • Sample Preparation: Typically involves a QuEChERS or solvent extraction followed by a cleanup step. Derivatization may be necessary for some triazine herbicides to improve volatility and thermal stability.

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode. Selected Ion Monitoring (SIM) is often used for quantification.

Alternative Method 2: HPLC-UV
  • Sample Preparation: Methods like Ultrasound-Assisted Extraction (USAE) are employed, followed by a cleanup step such as solid-phase extraction (SPE).[5]

  • High-Performance Liquid Chromatograph: With a UV-Vis detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Typically a mixture of acetonitrile and water or methanol (B129727) and water.[6]

  • Detection: UV detection is commonly performed at a wavelength around 220 nm for triazine herbicides.[5]

Mandatory Visualizations

To further clarify the experimental workflow and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Soil_Sample 10g Soil Sample Hydration Add Water & Hydrate Soil_Sample->Hydration Extraction Acetonitrile Extraction Hydration->Extraction Salting_Out Add MgSO4/NaCl Extraction->Salting_Out Centrifugation1 Centrifuge Salting_Out->Centrifugation1 dSPE d-SPE Cleanup (PSA/MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifuge dSPE->Centrifugation2 Filtration Filter (0.22 µm) Centrifugation2->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 1. Experimental workflow for the new LC-MS/MS method.

Performance_Comparison cluster_sensitivity Sensitivity cluster_accuracy Accuracy cluster_precision Precision (RSD) LC_MS_LOD LC-MS/MS (0.05 µg/kg) GC_MS_LOD GC-MS (5 µg/kg) HPLC_UV_LOD HPLC-UV (150 µg/kg) LC_MS_Acc LC-MS/MS (95-105%) GC_MS_Acc GC-MS (91-102%) HPLC_UV_Acc HPLC-UV (90-110%) LC_MS_Prec LC-MS/MS (< 5%) GC_MS_Prec GC-MS (< 10%) HPLC_UV_Prec HPLC-UV (< 15%)

Figure 2. Comparison of key performance parameters.

Conclusion

The new validated LC-MS/MS method demonstrates superior performance in terms of sensitivity (LOD and LOQ) and precision (RSD) for the quantification of this compound in soil when compared to GC-MS and HPLC-UV. While all three methods can achieve acceptable accuracy, the significantly lower detection limits of the LC-MS/MS method make it the preferred choice for trace-level analysis and regulatory compliance. The use of a modified QuEChERS protocol offers a streamlined and efficient sample preparation workflow, contributing to the overall high-throughput capabilities of the LC-MS/MS approach. For routine monitoring where higher detection limits are acceptable, HPLC-UV can be a cost-effective alternative. GC-MS provides a balance of sensitivity and selectivity but may require more extensive sample preparation. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation.

References

Comparative Efficacy of Propazine and Simazine on Annual Grasses: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-emergent herbicides propazine and simazine (B1681756), focusing on their efficacy in controlling annual grasses. This document synthesizes available experimental data, outlines common methodologies for herbicide evaluation, and illustrates the underlying biochemical pathways.

Introduction

This compound and simazine are selective triazine herbicides primarily used for the pre-emergent control of a wide spectrum of annual broadleaf and grassy weeds.[1][2] Both compounds are absorbed by the roots of emerging seedlings and act by inhibiting photosynthesis, a mechanism they share with other triazine herbicides like atrazine (B1667683).[2] While chemically similar, their effectiveness can vary based on factors such as application rate, soil type, environmental conditions, and the specific weed species being targeted.

Mechanism of Action

This compound and simazine share a common mechanism of action, disrupting the photosynthetic process in susceptible plants. They function by binding to the D1 quinone-binding protein in Photosystem II (PSII) within the chloroplasts. This binding blocks the electron transport chain, halting the production of ATP and NADPH, which are essential for carbon dioxide fixation. The ultimate result is the cessation of growth and death of the seedling.

Photosynthesis Inhibition by Triazine Herbicides cluster_thylakoid Thylakoid Membrane cluster_herbicides cluster_stroma Stroma PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase Proton Gradient Calvin_Cycle Calvin Cycle Cytb6f->Calvin_Cycle NADPH This compound This compound This compound->QB Inhibition Simazine Simazine Simazine->QB Inhibition ATP_Synthase->Calvin_Cycle ATP caption Figure 1: Simplified signaling pathway of photosynthesis inhibition by this compound and simazine.

Caption: Figure 1: Simplified signaling pathway of photosynthesis inhibition by this compound and simazine.

Comparative Efficacy Data

Direct, side-by-side quantitative comparisons of this compound and simazine for annual grass control are limited in recent literature. Much of the available data compares these triazines to atrazine or evaluates them as part of herbicide mixtures. However, based on historical and qualitative data, the following observations can be made.

Generally, atrazine has been reported to be more effective on annual grasses than simazine at equivalent rates.[3] this compound was initially considered inferior to simazine at the same dosage rates but proved to be a valuable tool for weed control in specific crops like grain sorghum.[4]

The following tables summarize available data on the efficacy of simazine on common annual grasses. Data for this compound is less readily available in a comparable format.

Table 1: Efficacy of Simazine on Annual Grass Species

Annual Grass SpeciesCommon NameTypical Control LevelApplication Rate (lbs ai/acre)Notes
Poa annuaAnnual BluegrassGood to Excellent1.0 - 2.0Simazine is commonly used for pre- and early post-emergent control of annual bluegrass in turfgrass.[5]
Digitaria sanguinalisLarge CrabgrassFair to Good1.0 - 2.0Efficacy can be variable; often used in tank mixes for broader spectrum control.
Echinochloa crus-galliBarnyardgrassFair1.0 - 2.0Control can be inconsistent, especially in heavily infested areas.
Setaria spp.FoxtailFair1.0 - 2.0Generally provides suppression rather than complete control.

Note: Efficacy ratings are qualitative and can be influenced by environmental conditions and soil type.

Table 2: Application Rates of this compound and Simazine for Annual Weed Control

HerbicideCrop/Use SiteTypical Application Rate (lbs ai/acre)Weeds Controlled
This compound Grain Sorghum1.0 - 2.0Annual broadleaf and grassy weeds.[4]
Simazine Turfgrass (Warm-Season)1.0 - 2.0Annual bluegrass and other winter annuals.[1][5]
Orchards & Vineyards2.0 - 4.0A broad spectrum of annual weeds.
Corn1.0 - 2.0Used in combination with other herbicides.

Experimental Protocols

To evaluate the efficacy of pre-emergent herbicides like this compound and simazine, a randomized complete block design (RCBD) is a standard experimental approach. This design helps to minimize the effects of field variability.

Generalized Experimental Protocol for Herbicide Efficacy Trial
  • Site Selection: Choose a field with a known and uniform infestation of the target annual grass species. The soil type, pH, and organic matter content should be characterized.

  • Plot Establishment:

    • Demarcate plots of a uniform size (e.g., 3m x 6m).

    • Include buffer zones between plots to prevent spray drift.

    • Arrange plots in a randomized complete block design with 3-4 replications per treatment.

  • Treatments:

    • Untreated Control (weedy check).

    • Weed-free Control (hand-weeded).

    • This compound at multiple rates (e.g., 0.5, 1.0, 1.5, 2.0 lbs ai/acre).

    • Simazine at multiple rates (e.g., 0.5, 1.0, 1.5, 2.0 lbs ai/acre).

    • A commercial standard herbicide for comparison.

  • Herbicide Application:

    • Apply herbicides pre-emergence to the soil surface before weed germination.

    • Use a calibrated backpack or small plot sprayer with flat-fan nozzles to ensure uniform coverage.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection:

    • Weed Control: Visually assess percent weed control at set intervals (e.g., 15, 30, 60, and 90 days after treatment) using a scale of 0% (no control) to 100% (complete control).

    • Weed Density: Count the number of individual weed plants per unit area (e.g., per square meter) in each plot.

    • Weed Biomass: Harvest the above-ground weed biomass from a designated area within each plot at the end of the trial. Dry the biomass to a constant weight.

    • Crop Phytotoxicity (if applicable): If the trial is conducted in a crop, visually assess crop injury on a scale of 0% (no injury) to 100% (crop death).

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine significant differences between treatments.

Experimental_Workflow Site_Selection Site Selection (Uniform Weed Infestation) Plot_Establishment Plot Establishment (Randomized Complete Block Design) Site_Selection->Plot_Establishment Treatments Treatment Groups - Untreated Control - Weed-free Control - this compound (multiple rates) - Simazine (multiple rates) - Commercial Standard Plot_Establishment->Treatments Application Pre-emergence Herbicide Application Treatments->Application Data_Collection Data Collection (15, 30, 60, 90 DAT) - % Weed Control - Weed Density - Weed Biomass Application->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Results Results and Comparison Analysis->Results caption Figure 2: Generalized workflow for a herbicide efficacy field trial.

Caption: Figure 2: Generalized workflow for a herbicide efficacy field trial.

Conclusion

Both this compound and simazine are effective pre-emergent herbicides for the control of annual grasses, operating through the inhibition of photosynthesis. While their efficacy can be comparable, subtle differences in their chemical structure may lead to variations in performance against specific weed species and under different environmental conditions. Simazine has been more extensively studied and is widely used in various cropping and turfgrass systems. This compound, while also effective, has found a more specialized role, particularly in grain sorghum. For researchers and professionals, the choice between these two herbicides will depend on the target weed spectrum, crop tolerance, and local environmental factors. Further direct comparative studies with modern analytical methods would be beneficial to provide a more definitive quantitative assessment of their relative efficacies.

References

Investigating Cross-Resistance of Weeds to Propazine and Other PSII Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of weed cross-resistance patterns between propazine and other photosystem II (PSII) inhibiting herbicides. The information is supported by experimental data and detailed methodologies to aid in research and the development of effective weed management strategies.

Introduction to PSII Inhibitors and Resistance

Photosystem II (PSII) inhibitors are a class of herbicides that block the photosynthetic electron transport chain, leading to plant death. They function by binding to the D1 protein in the PSII complex. This compound belongs to the triazine family of PSII inhibitors. The recurrent use of these herbicides has led to the evolution of resistant weed populations worldwide. Resistance can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). Understanding the type of resistance is crucial for predicting cross-resistance patterns to other herbicides.

Mechanisms of Resistance

Target-Site Resistance (TSR)

The most common mechanism of resistance to triazine herbicides is a point mutation in the chloroplast psbA gene, which codes for the D1 protein.[1] This mutation results in an amino acid substitution, most frequently a change from serine to glycine (B1666218) at position 264 (Ser-264-Gly).[2] This single amino acid change alters the herbicide-binding site, reducing the binding affinity of triazine herbicides, including this compound and atrazine (B1667683), thereby conferring a high level of resistance.[2][3] However, this specific mutation often does not affect the binding of other classes of PSII inhibitors, such as the ureas (e.g., diuron) and nitriles (e.g., bromoxynil), leading to a lack of cross-resistance with these herbicides.[4]

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. The most common form of NTSR is enhanced herbicide metabolism, where resistant plants detoxify the herbicide more rapidly than susceptible plants.[5] This is often mediated by enzyme families such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.[5] Unlike the highly specific nature of TSR, NTSR can confer cross-resistance to a broader range of herbicides with different modes of action, not just other PSII inhibitors.[5]

Quantitative Comparison of Cross-Resistance

Due to the limited availability of specific quantitative data for this compound, atrazine is used here as a representative for the triazine class of herbicides. The following tables summarize experimental data on the cross-resistance of various weed species to different PSII inhibitors. The level of resistance is expressed as a Resistance Factor (RF), which is the ratio of the herbicide concentration required to cause 50% growth reduction (GR50) in the resistant population compared to a susceptible population.

Table 1: Cross-Resistance in Triazine-Resistant Smooth Pigweed (Amaranthus hybridus) with Target-Site Resistance (Ser-264-Gly)

Herbicide ClassHerbicideSusceptible GR50 (g ai/ha)Resistant GR50 (g ai/ha)Resistance Factor (RF)
TriazineAtrazine50> 5000>100
UreaDiuron1001201.2
NitrileBromoxynil80901.1

Data extrapolated from studies on triazine-resistant Amaranthus species.

Table 2: Cross-Resistance in Triazine-Resistant Common Lambsquarters (Chenopodium album) with Target-Site Resistance (Ser-264-Gly)

Herbicide ClassHerbicideSusceptible GR50 (kg ai/ha)Resistant GR50 (kg ai/ha)Resistance Factor (RF)
TriazineAtrazine0.1> 10>100
TriazinoneMetribuzin0.2> 2>10
UreaLinuron0.50.61.2

Data synthesized from studies on triazine-resistant Chenopodium album.[4]

Table 3: Cross-Resistance in a Triazine-Resistant Redroot Pigweed (Amaranthus retroflexus) Biotype to Terbuthylazine

HerbicideSusceptible GR50 (g a.i. ha⁻¹)Resistant GR50 (g a.i. ha⁻¹)Resistance Factor (RF)
Terbuthylazine45.755512.5120.5

This data from a specific study on Amaranthus retroflexus highlights the high level of resistance to another triazine herbicide.[6]

Experimental Protocols

The following is a generalized protocol for assessing weed cross-resistance to herbicides using a whole-plant bioassay.

1. Seed Collection and Plant Propagation:

  • Collect mature seeds from both the suspected resistant weed population in the field and a known susceptible population.

  • Germinate the seeds in a controlled environment (greenhouse or growth chamber) in trays containing a suitable growing medium.

  • Transplant seedlings at the 2-4 leaf stage into individual pots.

2. Herbicide Application:

  • Prepare a range of herbicide concentrations for each of the tested PSII inhibitors (e.g., this compound, atrazine, diuron, terbuthylazine).

  • Apply the herbicides to the plants at a consistent growth stage using a laboratory spray chamber to ensure uniform coverage.

  • Include an untreated control group for both the resistant and susceptible populations.

3. Data Collection and Analysis:

  • After a set period (typically 21 days), visually assess the plants for injury and record the percentage of biomass reduction compared to the untreated controls.

  • Harvest the above-ground biomass for each plant and determine the fresh or dry weight.

  • Calculate the GR50 value (the herbicide dose that causes a 50% reduction in growth) for each herbicide and for both the resistant and susceptible populations using a dose-response curve analysis.

  • Determine the Resistance Factor (RF) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.

PSII_Inhibition_Pathway cluster_resistance Mechanisms of Action & Resistance Sunlight Sunlight PSII Photosystem II (PSII) D1 Protein Sunlight->PSII excites Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone transfers electron to ElectronTransport Electron Transport Chain Plastoquinone->ElectronTransport ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH This compound This compound & other PSII Inhibitors BindingSite Herbicide Binding Site on D1 Protein This compound->BindingSite binds to NTSR Non-Target-Site Resistance (Enhanced Metabolism) This compound->NTSR is detoxified by BindingSite->PSII TSR Target-Site Resistance (e.g., Ser-264-Gly mutation) Alters Binding Site TSR->BindingSite prevents binding Detoxification Herbicide Detoxification NTSR->Detoxification

Caption: PSII herbicide action and resistance mechanisms.

Experimental_Workflow Start Start: Suspected Resistant Weed Population SeedCollection 1. Seed Collection (Resistant & Susceptible Biotypes) Start->SeedCollection PlantGrowth 2. Plant Propagation (Greenhouse) SeedCollection->PlantGrowth HerbicideApplication 3. Herbicide Application (Dose-Response) PlantGrowth->HerbicideApplication DataCollection 4. Data Collection (Biomass Reduction) HerbicideApplication->DataCollection Analysis 5. Data Analysis (GR50 & RF Calculation) DataCollection->Analysis Conclusion End: Determine Cross-Resistance Profile Analysis->Conclusion

Caption: Workflow for assessing herbicide cross-resistance.

Conclusion

The cross-resistance of weeds to this compound and other PSII inhibitors is highly dependent on the underlying resistance mechanism. Weeds with target-site resistance, specifically the Ser-264-Gly mutation in the psbA gene, exhibit high levels of resistance to triazines like this compound and atrazine but remain susceptible to other PSII inhibitor families such as ureas. In contrast, non-target-site resistance through enhanced metabolism can result in broader and less predictable cross-resistance patterns. For accurate assessment and management of resistant weed populations, it is essential to conduct whole-plant bioassays to determine the specific cross-resistance profile. This information is critical for selecting effective alternative herbicides and developing sustainable weed management programs.

References

Propazine Persistence in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Propazine, a triazine herbicide, is utilized for the selective control of broadleaf and grassy weeds in various agricultural settings. Its environmental fate, particularly its persistence in soil, is a critical factor influencing its efficacy and potential for environmental contamination. This guide provides a comparative study of this compound's persistence across different soil types, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.

Comparative Persistence of this compound in Soil

This compound is generally considered to be a persistent herbicide, with reported field half-lives ranging from 35 to 231 days.[1] The primary mechanism of its dissipation from soil is microbial degradation.[1] Consequently, factors that influence microbial populations and their metabolic activity, such as soil moisture, temperature, organic matter content, and pH, play a pivotal role in determining the persistence of this compound.

Table 1: Reported Half-life of this compound in Different Soil Conditions

Soil Type/ConditionpHHalf-life (days)Reference
Hatzenbuhl Soil4.862[2]
Neuhofen Soil6.5127[2]
Soil Surface (under sunlight)Not Specified3.9 (93 hours)[3]
Sandy LoamNot SpecifiedMobile[1]
LoamNot SpecifiedMobile[1]
Clay LoamNot SpecifiedMobile[1]

Note: The mobility of this compound in sandy loam, loam, and clay loam soils suggests a potential for leaching, which is another dissipation pathway from the upper soil layers.

Factors Influencing this compound Persistence

Several key factors interact to determine the persistence of this compound in the soil environment:

  • Soil Texture: The relative proportions of sand, silt, and clay influence this compound's mobility and availability for degradation. While this compound is reported to be mobile in sandy loam, loam, and clay loam soils, finer textured soils with higher clay content may exhibit greater adsorption, potentially reducing its immediate availability for microbial breakdown but also protecting it from leaching.[1]

  • Soil Organic Matter (SOM): Soils with higher organic matter content tend to have a greater capacity for adsorbing herbicides like this compound. This adsorption can decrease the concentration of this compound in the soil solution, making it less available for microbial degradation and plant uptake, which can lead to increased persistence.

  • Soil pH: The pH of the soil can significantly impact the chemical and microbial degradation of this compound. One study demonstrated a shorter half-life of 62 days in a more acidic soil (pH 4.8) compared to a half-life of 127 days in a less acidic soil (pH 6.5), suggesting that chemical hydrolysis may be more significant under acidic conditions.[2]

  • Microbial Activity: As the primary degradation pathway for this compound is microbial, conditions that favor a robust and active microbial community will lead to faster dissipation. These conditions include adequate moisture, warm temperatures, and sufficient nutrient availability.[1]

Experimental Protocols for Assessing this compound Persistence

The determination of herbicide persistence in soil involves controlled laboratory or field experiments. A general methodology for such studies is outlined below.

1. Soil Collection and Characterization:

  • Soils from different geographical locations and with varying physicochemical properties (e.g., sandy loam, clay loam, silt loam) are collected.

  • The soils are sieved to remove large debris and are thoroughly characterized for properties including texture (particle size distribution), organic matter content, pH, cation exchange capacity (CEC), and microbial biomass.

2. This compound Application:

  • A stock solution of this compound is prepared in a suitable solvent.

  • The this compound solution is uniformly applied to the soil samples to achieve a desired concentration, typically expressed in mg/kg of soil.

3. Incubation:

  • The treated soil samples are incubated under controlled conditions of temperature and moisture. Moisture is usually maintained at a certain percentage of the soil's field capacity.

  • Both sterile (autoclaved) and non-sterile soil samples are often included to differentiate between chemical and microbial degradation.

  • Samples are collected at regular intervals over a period of time (e.g., 0, 7, 14, 30, 60, 90 days).

4. Extraction and Analysis:

  • This compound is extracted from the soil samples using an appropriate solvent system.

  • The concentration of this compound in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

5. Data Analysis:

  • The degradation kinetics of this compound are determined by plotting its concentration over time.

  • The half-life (DT50) is calculated from the degradation curve, often assuming first-order kinetics.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection (Different Types) soil_characterization Soil Characterization (pH, OM, Texture) soil_collection->soil_characterization application This compound Application to Soil Samples soil_characterization->application propazine_prep This compound Solution Preparation propazine_prep->application incubation Incubation (Controlled Temp/Moisture) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction quantification HPLC or GC-MS Quantification extraction->quantification data_analysis Data Analysis (Degradation Kinetics, DT50) quantification->data_analysis

Fig. 1: Experimental workflow for studying this compound persistence in soil.

Microbial Degradation Pathway of this compound

The biodegradation of this compound, like other s-triazine herbicides, is a stepwise process carried out by various soil microorganisms. The primary pathway involves the enzymatic removal of the chlorine atom and the isopropylamino side chains.

The degradation is initiated by the hydrolysis of the C-Cl bond, a reaction catalyzed by a triazine hydrolase, often encoded by the trzN or atzA gene. This step is crucial as it detoxifies the molecule. Subsequent steps involve the sequential removal of the N-dealkylation of the isopropylamino groups by other hydrolases, such as those encoded by the atzB and atzC genes. These reactions ultimately lead to the formation of cyanuric acid, which can be further mineralized by some microorganisms into carbon dioxide and ammonia.

Degradation_Pathway This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydrolysis (atzA/trzN) Deisopropyl_Hydroxythis compound N-isopropylammelide Hydroxythis compound->Deisopropyl_Hydroxythis compound Dealkylation (atzB) Cyanuric_Acid Cyanuric Acid Deisopropyl_Hydroxythis compound->Cyanuric_Acid Deamination (atzC) Mineralization CO2 + NH3 Cyanuric_Acid->Mineralization Ring Cleavage

Fig. 2: Microbial degradation pathway of this compound.

References

Shared Neuroendocrine Disruption Mechanisms of Triazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroendocrine-disrupting effects of triazine herbicides, with a focus on atrazine (B1667683), simazine (B1681756), and propazine. We present supporting experimental data from in vitro and in vivo studies, comparing their performance with other herbicide classes like glyphosate (B1671968) and 2,4-D. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings.

Executive Summary

Triazine herbicides, a widely used class of pesticides, have been shown to exert significant neuroendocrine-disrupting effects through several shared mechanisms. The primary modes of action include the induction of aromatase (CYP19A1) , leading to altered estrogen levels; disruption of the hypothalamic-pituitary-gonadal (HPG) axis , affecting reproductive hormone surges; and interference with the dopaminergic system , impacting neurotransmitter levels. This guide synthesizes the quantitative data from key studies, outlines the experimental methodologies, and provides a comparative analysis with other herbicides, offering a comprehensive resource for researchers in toxicology, endocrinology, and drug development.

Data Presentation: Quantitative Effects of Triazines and Alternatives

The following tables summarize the quantitative data from various studies on the neuroendocrine effects of triazines and a selection of alternative herbicides.

Table 1: Induction of Aromatase Activity in H295R Cells

CompoundConcentrationFold Induction of Aromatase ActivityReference
Triazines
Atrazine0.3 µMStatistically significant increase[1][2]
30 µM~2.5-fold[1][2][3]
Simazine1 µMStatistically significant increase[1][2]
30 µM~2.5-fold[1][2][3]
This compound0.3 µMStatistically significant increase[1][2]
30 µM~2.5-fold[1][2][3]
Alternatives
GlyphosateUp to 1/3 of agricultural dilutionInhibition of aromatase activity[4][5]
2,4-DNot specifiedNo effect on aromatase activity[6][7]

Table 2: Effects on the Luteinizing Hormone (LH) Surge in Ovariectomized, Estrogen-Primed Female Rats

CompoundDoseEffect on LH SurgeReference
Triazines
Atrazine50 mg/kg/day for 4 daysSignificant reduction in peak LH and AUC[8][9]
100 mg/kg/day for 4 daysSignificant reduction in peak LH and AUC[8][9]
300 mg/kg (single dose)Suppression of LH surge[10]
100 mg/kg (single dose)Elevation of LH surge[11]
100 mg/kg/day for 4 daysSuppression of LH surge[11]

Table 3: Effects on Dopamine (B1211576) Levels in Zebrafish Larvae

CompoundConcentrationEffect on Dopamine LevelsReference
Triazines
Atrazine0.3 ppbSignificant decrease[12]
30 ppbSignificant decrease[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

H295R Steroidogenesis Assay for Aromatase Activity

This in vitro assay is a primary tool for screening chemicals for their potential to interfere with steroid hormone production. The OECD Test Guideline 456 provides a standardized protocol.[13][14][15][16][17]

  • Cell Line: Human adrenocortical carcinoma cell line H295R (ATCC® CRL-2128™).[1][2] These cells express key enzymes for steroidogenesis, including aromatase (CYP19).[1][2]

  • Culture Conditions: Cells are cultured in a suitable medium, such as DMEM:F12, supplemented with serum. For experiments, cells are plated in multi-well plates and allowed to acclimate for 24 hours.[13]

  • Exposure: Cells are exposed to a range of concentrations of the test substance (e.g., triazines) for 48 hours. A solvent control and a positive control (e.g., forskolin (B1673556) for induction, prochloraz (B1679089) for inhibition) are included.[18]

  • Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of testosterone (B1683101) and 17β-estradiol are measured using methods like ELISA or LC-MS/MS.[13]

  • Aromatase Activity Assay (Tritiated Water-Release Method): Aromatase activity is often directly measured by incubating the cells with a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione) and quantifying the amount of ³H₂O released.[4][18]

  • Data Analysis: Hormone production is expressed as a fold change relative to the solvent control. Aromatase activity is calculated based on the rate of substrate conversion.

In Vivo Assay for LH Surge Suppression in Rats

This in vivo model is used to assess the effects of chemicals on the neuroendocrine regulation of the female reproductive cycle.

  • Animal Model: Ovariectomized (OVX) adult female Sprague-Dawley or Long-Evans rats are commonly used.[8][9][10][11][19] Ovariectomy removes the endogenous source of ovarian hormones, allowing for controlled hormone replacement.

  • Hormone Priming: To induce a predictable LH surge, OVX rats are primed with exogenous estrogen, typically via a Silastic capsule implant containing 17β-estradiol.[11] Progesterone may also be administered to further synchronize the surge.

  • Exposure: The test substance (e.g., atrazine) is administered via gavage or in the diet for a specified period (e.g., 1 to 21 days).[8][10][19]

  • Blood Sampling: On the day of the expected LH surge, serial blood samples are collected, often through an indwelling cannula, at regular intervals (e.g., every 1-2 hours) during the afternoon.

  • Hormone Measurement: Plasma or serum LH concentrations are measured using radioimmunoassay (RIA) or ELISA.

  • Data Analysis: The peak amplitude of the LH surge and the area under the curve (AUC) are calculated and compared between treated and control groups.

Zebrafish Larval Photomotor Response Assay for Neurotoxicity

The zebrafish is a powerful vertebrate model for developmental neurotoxicity studies due to its rapid external development and optical transparency.

  • Animal Model: Zebrafish (Danio rerio) embryos are collected after spawning.

  • Exposure: Embryos are exposed to a range of concentrations of the test substance (e.g., atrazine) in multi-well plates, typically starting from a few hours post-fertilization (hpf) and continuing for several days (e.g., up to 120 hpf).[20][21]

  • Behavioral Assay (Visual Motor Response): At a specific developmental stage (e.g., 120 hpf), larval activity is monitored using an automated video-tracking system. The assay typically involves alternating periods of light and darkness to elicit a startle response.[21][22]

  • Dopamine Measurement: Following the behavioral assay, larvae can be euthanized and pooled for the analysis of dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12]

  • Data Analysis: Locomotor parameters such as total distance moved, velocity, and time spent moving are quantified and compared between treated and control groups. Dopamine levels are normalized to protein content.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Aromatase induction pathway by triazines.

G cluster_1 Disruption of the HPG Axis by Triazines Triazines Triazines (e.g., Atrazine) Hypothalamus Hypothalamus Triazines->Hypothalamus Suppression GnRH GnRH Release Hypothalamus->GnRH Reduced Pulse Frequency Pituitary Anterior Pituitary LH_surge LH Surge Pituitary->LH_surge Suppression Ovary Ovary Ovulation Ovulation Ovary->Ovulation Induction GnRH->Pituitary Stimulation LH_surge->Ovary Stimulation

Caption: Hypothalamic-Pituitary-Gonadal (HPG) axis disruption.

G cluster_2 Triazine Effects on the Dopaminergic System Atrazine Atrazine Dopaminergic_Neurons Dopaminergic Neurons Atrazine->Dopaminergic_Neurons Neurotoxicity Dopamine_Synthesis Dopamine Synthesis Dopaminergic_Neurons->Dopamine_Synthesis Impaired Dopamine_Levels Dopamine Levels Dopamine_Synthesis->Dopamine_Levels Decreased Motor_Activity Motor Activity Dopamine_Levels->Motor_Activity Altered

Caption: Impact of atrazine on the dopaminergic system.

G cluster_3 Experimental Workflow: H295R Steroidogenesis Assay Start Start: H295R Cell Culture Plate_Cells Plate Cells in Multi-well Plates Start->Plate_Cells Acclimate Acclimate for 24h Plate_Cells->Acclimate Expose Expose to Test Compound (e.g., Triazine) for 48h Acclimate->Expose Collect_Medium Collect Culture Medium Expose->Collect_Medium Viability Assess Cell Viability Expose->Viability Measure_Hormones Measure Estradiol & Testosterone (ELISA/LC-MS) Collect_Medium->Measure_Hormones End End: Data Analysis Measure_Hormones->End Viability->End

Caption: Workflow for the H295R steroidogenesis assay.

Conclusion

The evidence presented in this guide strongly supports the classification of triazine herbicides as neuroendocrine disruptors with shared mechanisms of action. Their ability to induce aromatase, disrupt the HPG axis, and interfere with the dopaminergic system highlights their potential to adversely affect human and wildlife health. While atrazine is the most studied, simazine and this compound exhibit similar effects, particularly on aromatase induction. In comparison, other herbicides like glyphosate and 2,4-D appear to have different, and in some cases less potent, effects on these specific neuroendocrine pathways. Further research is warranted to fully understand the comparative risks of these widely used pesticides. The experimental protocols and quantitative data provided herein serve as a valuable resource for researchers working to elucidate the mechanisms of endocrine disruption and to develop safer alternatives.

References

A Comparative Analysis of the Environmental Impact and Fate of Propazine and Atrazine

Author: BenchChem Technical Support Team. Date: December 2025

Propazine and atrazine (B1667683) are closely related s-triazine herbicides used to control broadleaf and grassy weeds.[1][2] Due to their structural similarities, they share a common mechanism of toxicity and similar environmental characteristics.[3] However, subtle differences in their chemical structure lead to variations in their environmental behavior and impact. This guide provides a detailed comparison of this compound and atrazine, focusing on their physicochemical properties, environmental fate, and ecotoxicity, supported by experimental data and methodologies.

Physicochemical Properties

The environmental transport and fate of a pesticide are significantly influenced by its physical and chemical properties. This compound and atrazine, while structurally similar, exhibit slight differences in these key characteristics.

PropertyThis compoundAtrazineReference(s)
Molecular Formula C₉H₁₆ClN₅C₈H₁₄ClN₅[4]
Molecular Weight ( g/mol ) 229.71215.68[4]
Water Solubility (mg/L at 20-22°C) 8.633[4][5][6]
Vapor Pressure (mm Hg at 20°C) 1.31 x 10⁻⁷3.0 x 10⁻⁷[4]
Log K_ow_ (Octanol-Water Partition Coefficient) 2.92.61[4]
K_oc_ (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) 84 - 500 (Avg. ~160)~147-173[4][5]

Environmental Fate and Persistence

The fate of this compound and atrazine in the environment is governed by a combination of sorption, mobility, and degradation processes.

Sorption and Mobility

The soil organic carbon-water partitioning coefficient (K_oc_) is a key indicator of a pesticide's tendency to adsorb to soil particles versus remaining in the soil solution. Both this compound and atrazine have K_oc_ values that classify them as having moderate mobility in soil.[4][5] this compound's average K_oc_ is reported to be around 160, while atrazine's is in a similar range of 147-173.[4][5] Pesticides with lower K_oc_ values are less strongly adsorbed to soil and have a higher potential to leach into groundwater.[5] While both are mobile, atrazine's slightly higher water solubility and comparable K_oc_ contribute to its frequent detection in ground and surface water.[7]

Persistence and Degradation

Both herbicides are considered moderately persistent in the environment.[3] The half-life, or the time it takes for half of the applied amount to dissipate, varies depending on environmental conditions like soil type, pH, temperature, and microbial activity.

  • This compound: The half-life in soil can range from 62 days in acidic soil (pH 4.8) to 127 days in more neutral soil (pH 6.5).[4] It is generally more persistent under dry and cold conditions.[4]

  • Atrazine: The half-life of atrazine in soil is reported to be between 13 and 261 days, with an average of around 60-75 days.[7][8] In water, its half-life can be as long as 578 days in the absence of oxygen.[7]

Degradation occurs through both microbial and chemical pathways. Microbial degradation is a primary route of dissipation for both compounds in soil.[8][9] Chemical hydrolysis also contributes to their breakdown, particularly in acidic soils.[4]

Degradation Pathways

The primary degradation pathways for both atrazine and this compound involve N-dealkylation and hydrolysis of the chlorine atom on the triazine ring.[10][11] In plants and microorganisms, N-dealkylation involves the removal of the ethyl and isopropyl side chains.[10] Hydrolysis replaces the chlorine atom with a hydroxyl group, forming hydroxyatrazine or hydroxythis compound.[10] These initial degradation products can be further metabolized, eventually leading to the cleavage of the triazine ring and the formation of cyanuric acid, which can then be mineralized to ammonia (B1221849) and carbon dioxide.[8][10]

G cluster_atrazine Atrazine Degradation cluster_this compound This compound Degradation Atrazine Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) DEA Deethylatrazine (DEA) (2-chloro-4-amino-6-isopropylamino-s-triazine) Atrazine->DEA N-deethylation DIA Deisopropylatrazine (DIA) (2-chloro-4-ethylamino-6-amino-s-triazine) Atrazine->DIA N-deisopropylation Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis DACT Diaminochlorotriazine (DACT) DEA->DACT DIA->DACT Cyanuric_Acid_A Cyanuric Acid DACT->Cyanuric_Acid_A Hydrolysis Hydroxyatrazine->Cyanuric_Acid_A Mineralization_A NH₃ + CO₂ Cyanuric_Acid_A->Mineralization_A Ring Cleavage This compound This compound (2-chloro-4,6-bis(isopropylamino)-s-triazine) Deisopropylthis compound Deisopropylthis compound (2-chloro-4-amino-6-isopropylamino-s-triazine) This compound->Deisopropylthis compound N-deisopropylation Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydrolysis Cyanuric_Acid_P Cyanuric Acid Deisopropylthis compound->Cyanuric_Acid_P Further Degradation & Hydrolysis Hydroxythis compound->Cyanuric_Acid_P Mineralization_P NH₃ + CO₂ Cyanuric_Acid_P->Mineralization_P Ring Cleavage

Figure 1. Simplified degradation pathways for atrazine and this compound.

Ecotoxicity Comparison

Both this compound and atrazine pose risks to non-target organisms, including plants, aquatic invertebrates, fish, and amphibians.[9][12] The U.S. Environmental Protection Agency (EPA) has conducted extensive ecological risk assessments for these chemicals.[1][9]

Organism GroupThis compound Toxicity DataAtrazine Toxicity DataReference(s)
Mammals (Rat, oral LD₅₀) >3,840 - >7,000 mg/kg (Slightly toxic)3,000 mg/kg (Slightly toxic)[13][14][15]
Birds (Bobwhite quail, 8-day dietary LC₅₀) >10,000 ppm (Practically non-toxic)>5,000 ppm (Slightly toxic)[12][13]
Fish (Rainbow trout, 96-hour LC₅₀) 18 mg/L (Slightly toxic)4.5 - 13 mg/L (Moderately toxic)[12][13]
Aquatic Invertebrates (Daphnia magna, 48-hour EC₅₀) Data not specified, but chronic effects notedChronic effects on survival, growth, or reproduction noted[12]
Terrestrial Plants Highly toxicHighly toxic[12]
Honey Bees (Acute contact) Practically non-toxicPractically non-toxic[12][13]

Overall, both herbicides are highly toxic to terrestrial and aquatic plants.[12] For fauna, atrazine generally shows slightly higher acute toxicity to fish and birds compared to this compound. Chronic exposure to atrazine has been shown to cause significant effects on the survival, growth, and reproduction of freshwater fish and aquatic invertebrates.[9][12]

Shared Mechanism of Toxicity: Endocrine Disruption

A significant concern for both this compound and atrazine is their shared mechanism of neuroendocrine toxicity.[3][4] These triazines and their chlorinated metabolites can disrupt the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproductive and developmental processes.[4] This disruption can lead to altered hormone levels, changes in estrous cycles, and developmental delays.[4] Due to this common mechanism, toxicological data for atrazine, which is more robust, is often used as bridging data to assess the risks of this compound.[3][4]

G Triazines Triazine Herbicides (Atrazine, this compound, Simazine) and Chlorinated Metabolites HPG_Axis Disruption of Hypothalamic-Pituitary-Gonadal (HPG) Axis Triazines->HPG_Axis Common Mechanism of Toxicity Hormone Altered Hormone Levels (e.g., Luteinizing Hormone Surge Suppression) HPG_Axis->Hormone Reproductive Reproductive Effects (e.g., Estrous Cycle Alterations) Hormone->Reproductive Developmental Developmental Delays Hormone->Developmental

Figure 2. Shared neuroendocrine disruption mechanism of triazine herbicides.

Regulatory Status

Due to concerns about its environmental and health impacts, the regulatory status of these herbicides has been under review. In 2021, the U.S. EPA reached an agreement to phase out and cancel all uses of this compound.[16] Atrazine remains one of the most widely used herbicides in the United States, particularly on corn and sorghum, but is subject to ongoing registration review and mitigation measures to protect human health and the environment.[1][12]

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies.

Soil Sorption Coefficient (K_oc_) Determination

The K_oc_ is typically determined using a batch equilibrium method.

  • Preparation: A series of soil samples are weighed into centrifuge tubes.

  • Spiking: A solution of the herbicide (this compound or atrazine) in a calcium chloride solution (to mimic soil water) is added to the tubes at varying concentrations.

  • Equilibration: The tubes are shaken for a set period (e.g., 24 hours) to allow the herbicide to partition between the soil and the solution.

  • Separation: The samples are centrifuged to separate the soil from the supernatant.

  • Analysis: The concentration of the herbicide remaining in the supernatant is measured using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The amount of herbicide sorbed to the soil is calculated by subtracting the solution concentration from the initial concentration. The sorption coefficient (K_d_) is calculated, and then normalized to the organic carbon content of the soil to determine K_oc_.

Environmental Half-Life Studies

These studies are conducted under controlled laboratory or field conditions.

  • Application: The herbicide is applied to soil or water samples.

  • Incubation: The samples are incubated under specific conditions (e.g., temperature, moisture, light).

  • Sampling: Subsamples are collected at various time intervals.

  • Extraction & Analysis: The herbicide is extracted from the subsamples and its concentration is quantified using chromatographic methods.

  • Calculation: The degradation rate and half-life are calculated by plotting the herbicide concentration over time.

G cluster_workflow General Experimental Workflow for Environmental Fate Studies start Prepare Environmental Matrix (Soil or Water Sample) spike Apply/Spike with Test Compound (this compound or Atrazine) start->spike incubate Incubate under Controlled Conditions (Time, Temp, Moisture) spike->incubate sampling Collect Samples at Time Intervals incubate->sampling extraction Solvent Extraction of Analyte sampling->extraction analysis Quantify Concentration (e.g., LC-MS/MS) extraction->analysis data Data Analysis: Calculate Half-life, Koc, etc. analysis->data end Report Findings data->end

Figure 3. Generalized workflow for environmental fate experiments.
Analytical Methods

The quantitative analysis of this compound, atrazine, and their metabolites in environmental samples like soil and water is crucial for monitoring and risk assessment. The standard analytical approach involves extraction followed by chromatographic separation and detection.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction is used to isolate and preconcentrate the analytes from the sample matrix.[17][18]

  • Analysis: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for the quantitative determination of these compounds.[17][19] Gas Chromatography (GC) coupled with various detectors (NPD, ECD, MS) is also widely used.[20] These methods allow for the detection of residues at low parts-per-billion (ppb) levels.[19]

Conclusion

This compound and atrazine share many similarities in their environmental fate and toxicological profiles due to their common s-triazine structure. Both are moderately mobile and persistent herbicides that can pose risks to non-target plant communities and aquatic ecosystems. Atrazine's higher water solubility and slightly greater toxicity to some aquatic organisms have made it a particular focus of environmental monitoring. Their shared mechanism of endocrine disruption is a key toxicological concern. The cancellation of this compound reflects a regulatory trend towards reducing the environmental load of persistent herbicides with endocrine-disrupting potential. For researchers, understanding these comparative aspects is vital for assessing the risks of existing triazine herbicides and for the development of safer alternatives.

References

Field Trial Validation of Propazine in Combination with Glyphosate on Cotton: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of a Key Herbicide Combination for Effective Weed Management in Cotton Cultivation

In the ongoing effort to optimize weed control strategies in cotton production, the combination of propazine and glyphosate (B1671968) as a tank mix has been a subject of field trial validations. This guide provides a detailed comparison of this herbicide program with other alternatives, supported by experimental data, to assist researchers, scientists, and crop protection professionals in making informed decisions.

Comparative Efficacy in Weed Control

Field studies have demonstrated that the tank mix of this compound and glyphosate can provide effective broad-spectrum weed control in cotton. The combination leverages the systemic, non-selective action of glyphosate, which inhibits the EPSPS enzyme in the shikimate pathway, with the residual, pre-emergent, and post-emergent activity of this compound, a photosystem II inhibitor.

A key study evaluated post-emergence (POST) applications of glyphosate alone and in combination with three different rates of this compound (0.5, 0.75, and 1.0 lb ai/A) at early and mid-POST timings. The results indicated excellent control of Palmer amaranth, with all treatments including glyphosate showing 100% control. For ivyleaf morningglory, there was no significant difference in end-of-season control between glyphosate applied alone and the glyphosate/propazine tank mixes.[1]

Table 1: Efficacy of this compound and Glyphosate Tank Mix on Key Weed Species

Weed SpeciesGlyphosate AloneGlyphosate + this compound (0.5 lb ai/A)Glyphosate + this compound (0.75 lb ai/A)Glyphosate + this compound (1.0 lb ai/A)
Palmer amaranth 100%100%100%100%
Ivyleaf morningglory No significant differenceNo significant differenceNo significant differenceNo significant difference

Source: Adapted from field trial data where all treatments including glyphosate provided 100% control of Palmer amaranth, and no significant differences were observed for ivyleaf morningglory control at the end of the season.[1]

Crop Safety and Tolerance

A critical aspect of any herbicide program is its safety on the crop. Field studies conducted in 2007 and 2008 evaluated cotton tolerance to this compound applied alone and in combination with glyphosate at various rates and application timings (PRE, early POST, and mid-POST).

The studies observed minimal and transient cotton injury. Up to 11% injury was noted after early and mid-POST applications in one of the two years of the study, and up to 13% injury was seen across all application timings in the other year.[2] Importantly, this initial injury did not translate to long-term negative effects.

Table 2: Cotton Injury Following Application of this compound and Glyphosate

Application TimingThis compound Rate (kg ai/ha)Maximum Observed Injury
Early POST & Mid-POST0.56, 0.84, 1.12Up to 11%
All Timings (PRE, Early POST, Mid-POST)0.56, 0.84, 1.12Up to 13%

Source: Field studies conducted near Lubbock and Lamesa, TX, in 2007 and 2008.[2]

Crucially, the research concluded that cotton yield, lint values, and gross revenues were not affected by any of the this compound or this compound plus glyphosate treatments.[2]

Comparison with Alternative Herbicide Programs

While direct comparative field trials testing this compound plus glyphosate against a wide range of other commercial herbicide programs are limited in the public literature, we can infer its potential positioning based on the efficacy of its components and data from other cotton weed management studies.

Alternative post-emergence strategies in cotton often involve tank mixes of glyphosate with other herbicides to broaden the weed control spectrum and manage herbicide resistance. Common tank-mix partners for glyphosate include:

  • Pyrithiobac (B56207) (Staple®): A mixture of glyphosate and pyrithiobac can improve the control of morningglory species and hemp sesbania compared to glyphosate alone.[3][4]

  • Diuron or Prometryn: These herbicides, when mixed with glyphosate, can enhance the control of larger morningglory and provide some residual control of small-seeded broadleaf weeds like pigweed.[3]

  • S-metolachlor (Dual Magnum®): Often used as a pre-emergence herbicide, it can also be tank-mixed with glyphosate for post-emergence applications to provide residual control of annual grasses and pigweed species.[5]

The this compound-glyphosate combination offers a distinct advantage by providing both post-emergence broadleaf and grass control from glyphosate and residual control of many annual broadleaf weeds and some grasses from this compound. This dual-action can reduce the need for subsequent herbicide applications.

Table 3: General Weed Control Spectrum of Different Glyphosate Tank Mixes in Cotton

Weed TypeGlyphosate + this compoundGlyphosate + PyrithiobacGlyphosate + Diuron/PrometrynGlyphosate + S-metolachlor
Annual Grasses Good to ExcellentGood to ExcellentGood to ExcellentExcellent (with residual)
Palmer Amaranth Excellent (POST)Good to Excellent (POST)Good to Excellent (with residual)Good to Excellent (residual)
Morningglory Species GoodExcellentGood to ExcellentFair to Good
Broadleaf Weeds (general) Excellent (with residual)Good to ExcellentExcellent (with residual)Good (residual)

Note: This table provides a generalized comparison based on available literature. Efficacy can vary based on weed size, environmental conditions, and application rates.

Experimental Protocols

The data presented in this guide are based on standardized field trial methodologies designed to ensure the accuracy and statistical validity of the results.

General Field Trial Protocol for Herbicide Efficacy in Cotton:

  • Experimental Design: Trials are typically conducted using a randomized complete block design with multiple replications (commonly four) for each treatment.

  • Plot Size: Minimum net plot sizes are generally around 25 m².

  • Treatments:

    • Untreated control (weedy check).

    • Standard commercial herbicide programs for comparison.

    • The experimental herbicide(s) at various rates and application timings (e.g., pre-plant incorporated, pre-emergence, early post-emergence, mid-post-emergence, and late post-emergence directed).

  • Application: Herbicides are applied using calibrated sprayers to ensure accurate and uniform application rates. Application details such as spray volume, pressure, and nozzle type are meticulously recorded.

  • Data Collection:

    • Weed Control: Visual ratings of percent weed control are taken at regular intervals (e.g., 7, 14, and 28 days after treatment) and at the end of the season.

    • Crop Injury: Visual ratings of percent crop injury are recorded at the same intervals as weed control ratings.

    • Yield: Seed cotton yield is determined by harvesting the center rows of each plot.

    • Fiber Quality: Lint samples are often analyzed for key quality parameters.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Herbicide Signaling Pathways cluster_glyphosate Glyphosate Mode of Action cluster_this compound This compound Mode of Action Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits Aromatic_Amino_Acids Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) EPSPS->Aromatic_Amino_Acids Blocks Production Shikimate_Pathway Shikimate Pathway Protein_Synthesis Protein Synthesis & Plant Growth Aromatic_Amino_Acids->Protein_Synthesis This compound This compound Photosystem_II Photosystem II (PSII) in Chloroplast This compound->Photosystem_II Inhibits Electron_Transport Electron Transport Chain ATP_NADPH ATP & NADPH Production Photosystem_II->ATP_NADPH Blocks Electron Flow Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Stops

Caption: Modes of action for glyphosate and this compound.

Experimental Workflow

Experimental Workflow start Field Trial Design (Randomized Complete Block) plot_prep Plot Preparation & Planting start->plot_prep treatments Herbicide Application (this compound + Glyphosate & Alternatives) plot_prep->treatments data_collection Data Collection (Weed Control, Crop Injury, Yield) treatments->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis conclusion Conclusion & Comparison analysis->conclusion

Caption: Standard workflow for a cotton herbicide field trial.

References

Atrazine as a Toxicological Proxy for Propazine: A Comparative Guide for Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data supports the use of atrazine's toxicological profile as a surrogate for propazine in human health risk assessments, primarily due to their structural similarity and shared mechanism of toxicity. This guide provides a detailed comparison of the two chlorotriazine herbicides, presenting key toxicological data, experimental methodologies, and the rationale behind the proxy approach.

Atrazine (B1667683) and this compound, both belonging to the triazine class of herbicides, are used to control broadleaf and grassy weeds.[1][2] Due to their similar chemical structures and a common mechanism of action, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established a common mechanism group for atrazine, this compound, and simazine.[3][4] This grouping allows for the use of atrazine's more extensive toxicological database as "bridging data" for this compound, particularly for neuroendocrine effects, which are the primary concern for this class of chemicals.[3][4]

Shared Mechanism of Toxicity: Neuroendocrine Disruption

The primary mechanism of toxicity for both atrazine and this compound involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis.[2][4] This disruption can lead to alterations in hormone levels, such as the suppression of the luteinizing hormone (LH) surge, which is critical for ovulation.[2][4] Consequently, exposure to these triazines can result in reproductive and developmental effects.[4] The EPA has determined that atrazine, this compound, simazine, and their chlorinated metabolites share a common neuroendocrine mode of action, leading to these effects.[3][5]

Comparative Toxicological Data

While the toxicological database for atrazine is more robust, studies on this compound have demonstrated comparable effects. The following tables summarize key quantitative toxicological data for both compounds.

Acute Toxicity Atrazine This compound Reference
Oral LD50 (rat)672 - 3090 mg/kg3840 - >7000 mg/kg[2][6][7]
Dermal LD50 (rat)>3000 mg/kg>10,200 mg/kg[7][8]
Inhalation LC50 (rat, 4-hour)5.2 mg/LNo data available[7]
Key Toxicological Endpoints Atrazine This compound Reference
Neuroendocrine Effects
NOAEL (LH surge attenuation, rat)6.25 mg/kg/dayAssumed equal to atrazine[3]
LOAEL (LH surge attenuation, rat)12.5 mg/kg/dayAssumed equal to atrazine[3]
Developmental Toxicity
NOAEL (Delayed ossification, rat)10 mg/kg/dayEndpoint identified[3][4]
LOAEL (Delayed ossification, rat)50 mg/kg/dayEndpoint identified[3][4]
Reproductive Toxicity
NOAEL (Female reproductive effects, rat)3.5 mg/kg/day (decreased body weight gain)Data less robust, atrazine used as proxy[9]
LOAEL (Female reproductive effects, rat)Not specifiedData less robust, atrazine used as proxy
Chronic Toxicity/Carcinogenicity
Chronic Oral RfD (EPA)0.035 mg/kg/dayNot established, atrazine data used[7][9]
Carcinogenicity Classification (EPA)Not likely to be carcinogenic to humansNot classified, atrazine data used[10]

Metabolism and Pharmacokinetics

Atrazine and this compound share similar pharmacokinetic profiles, including ready absorption via the oral route.[3] Their metabolism involves N-dealkylation and glutathione (B108866) conjugation.[1] The detection of common dealkylated metabolites can serve as a biomarker for exposure to triazine herbicides, including both atrazine and this compound.[1][6]

Experimental Protocols

The determination of the toxicological endpoints listed above is based on standardized studies conducted in laboratory animals, primarily rats. A key experimental protocol for assessing the neuroendocrine effects of triazines is the Luteinizing Hormone (LH) Surge Attenuation Assay .

Objective: To determine the dose at which a substance interferes with the pre-ovulatory LH surge in female rats.

Methodology:

  • Animal Model: Sexually mature female Sprague-Dawley rats are typically used.

  • Dosing: Animals are administered the test substance (e.g., atrazine) via oral gavage for a specified number of days leading up to the expected day of proestrus. A range of doses is tested, along with a control group receiving the vehicle only.

  • Estrous Cycle Monitoring: Vaginal smears are taken daily to monitor the stage of the estrous cycle.

  • Blood Sampling: On the afternoon of proestrus, sequential blood samples are collected via indwelling cannulas.

  • Hormone Analysis: Blood plasma is analyzed for LH concentrations using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Endpoint Evaluation: The peak level, timing, and overall magnitude of the LH surge are compared between the treated and control groups. The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are determined based on statistically significant attenuation of the LH surge.

Rationale for Using Atrazine as a Proxy

The use of atrazine's toxicological data for this compound's risk assessment is a scientifically accepted practice based on the following logical relationship:

G cluster_0 Basis for Proxy Approach cluster_1 Toxicological Data & Risk Assessment Atrazine Atrazine Structural_Similarity Structural Similarity (Chlorotriazines) Atrazine->Structural_Similarity This compound This compound This compound->Structural_Similarity Common_Metabolites Shared Chlorinated Metabolites Structural_Similarity->Common_Metabolites Common_MOA Common Mechanism of Action (Neuroendocrine Disruption) Structural_Similarity->Common_MOA Atrazine_Data Robust Toxicological Database for Atrazine Proxy_Use Use of Atrazine Data as a Proxy for this compound Common_MOA->Proxy_Use Atrazine_Data->Proxy_Use Propazine_RA This compound Risk Assessment Proxy_Use->Propazine_RA

Figure 1. Logical workflow for using atrazine as a proxy for this compound risk assessment.

Conclusion

The available scientific evidence and regulatory precedent strongly support the use of atrazine's toxicological data as a proxy for this compound in risk assessments, particularly for endpoints related to their shared neuroendocrine mechanism of action.[3][4] This approach is justified by their structural similarity, common metabolic pathways, and a consistent pattern of toxicity.[3] By leveraging the more extensive dataset for atrazine, a robust and protective risk assessment for this compound can be conducted.

References

A Comparative Analysis of the Toxicokinetics and Metabolism of Propazine and Simazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicokinetics and metabolism of two structurally related triazine herbicides, propazine and simazine (B1681756). The information presented is supported by experimental data to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their shared mechanism of endocrine disruption.

Toxicokinetic Parameters

While comprehensive, directly comparative in-vivo toxicokinetic data for this compound and simazine in the same study is limited, the available information indicates that both compounds are rapidly absorbed after oral administration in rats. However, blood concentrations of the parent compounds are generally low compared to their metabolites, suggesting a significant first-pass metabolism.[1][2]

A study in pregnant rats receiving repeated oral doses of 10 mg/kg of either this compound or simazine showed that the blood exposure to the parent compounds was negligible (less than 5%) compared to the total metabolite exposure.[1] The primary metabolite found in the blood for both compounds was diamino-s-chlorotriazine (DACT), accounting for 60% to 90% of the total exposure.[1]

For simazine, oral absorption in rats has been quantified to be at least 49.3%, based on the percentage of the administered radiolabel excreted in the urine over 96 hours.[3] Following absorption, simazine is extensively distributed throughout the tissues, including the brain.[3]

Table 1: Summary of Toxicokinetic Properties of this compound and Simazine in Rats

ParameterThis compoundSimazine
Oral Absorption Rapidly absorbed.[2]At least 49.3% absorbed.[3]
Distribution Assumed to be extensive, similar to other triazines. A more pronounced distribution in fetal brain was observed for this compound compared to simazine in pregnant rats.[1]Extensive tissue distribution, including the brain.[3]
Metabolism Primarily metabolized to deisopropylatrazine (B29266) (DIA), deethylatrazine (B13485) (DEA), and diamino-s-chlorotriazine (DACT).[4]Metabolized via N-dealkylation to deisopropylatrazine and didealkylatrazine (DACT), and through glutathione (B108866) conjugation.[3]
Key Metabolites Deisopropylatrazine (DIA), Deethylatrazine (DEA), Diamino-s-chlorotriazine (DACT)Deisopropylatrazine, Diamino-s-chlorotriazine (DACT)
Primary Excretion Primarily through urine and feces.49.3% of radiolabel excreted in urine within 96 hours.[3]

Metabolism of this compound and Simazine

The metabolism of both this compound and simazine is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, with CYP1A1/2 being specifically implicated in the N-dealkylation of simazine.[3] The principal metabolic pathways for both herbicides involve N-dealkylation and, to a lesser extent, hydroxylation.[5]

For simazine, the metabolic process involves successive N-dealkylation to form deisopropylatrazine and ultimately diaminochlorotriazine (B1259301) (DACT). Glutathione conjugation of the parent compound and its metabolites also occurs.[3]

This compound undergoes similar metabolic transformations, sharing the chlorinated metabolites deisopropylatrazine (DIA) and deethylatrazine (DEA) with atrazine (B1667683), which are further metabolized to DACT.[4]

An in-vitro study using liver microsomes from rats, mice, and guinea pigs demonstrated that N-monodealkylation and isopropylhydroxylation are the main reactions for both this compound and simazine catalyzed by the P450 system.[5]

cluster_this compound This compound Metabolism cluster_simazine Simazine Metabolism This compound This compound DIA Deisopropylatrazine (DIA) This compound->DIA N-deisopropylation (CYP450) DACT_P Diamino-s-chlorotriazine (DACT) DIA->DACT_P N-deisopropylation Simazine Simazine Deisopropylatrazine Deisopropylatrazine Simazine->Deisopropylatrazine N-deethylation (CYP1A1/2) Glutathione_Conj Glutathione Conjugates Simazine->Glutathione_Conj Glutathione Conjugation DACT_S Diamino-s-chlorotriazine (DACT) Deisopropylatrazine->DACT_S N-deethylation

Figure 1. Simplified metabolic pathways of this compound and simazine.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, a general methodology for a toxicokinetic study in rats involving oral gavage administration can be outlined based on standard practices and OECD guidelines.

General Protocol for Oral Gavage Toxicokinetic Study in Rats:

  • Animal Model: Male and female Sprague-Dawley or Wistar rats, typically 8-10 weeks old, are used. Animals are acclimatized to laboratory conditions for at least one week prior to the study.

  • Housing: Animals are housed in controlled conditions (temperature, humidity, and light-dark cycle) with ad libitum access to standard chow and water, except for a pre-dose fasting period.

  • Dose Formulation and Administration: this compound or simazine is suspended in a suitable vehicle, such as 0.5% carboxymethyl cellulose, and administered as a single dose via oral gavage using a stomach tube. Dose volumes are calculated based on the most recent body weight.[6]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose) via a cannulated vessel or from the retro-orbital sinus. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the parent compound and its major metabolites are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8]

  • Toxicokinetic Analysis: Plasma concentration-time data are used to calculate key toxicokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.

start Start: Acclimatized Rats fasting Overnight Fasting start->fasting dosing Oral Gavage Administration (this compound or Simazine) fasting->dosing blood_sampling Serial Blood Sampling (multiple time points) dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage analysis LC-MS/MS Analysis of Parent & Metabolites storage->analysis tk_analysis Toxicokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->tk_analysis end End: Toxicokinetic Profile tk_analysis->end

Figure 2. General experimental workflow for a rodent oral toxicokinetic study.

Shared Mechanism of Toxicity: LH Surge Suppression

This compound and simazine, along with atrazine, are recognized as a "Common Mechanism Group" due to their shared ability to disrupt the neuroendocrine system, specifically by suppressing the luteinizing hormone (LH) surge.[4] This effect is considered a key toxicological endpoint. The primary site of action is believed to be the hypothalamus.[9][10]

The proposed mechanism involves the disruption of normal hypothalamic signaling that controls the pituitary gland's release of LH. One suggested molecular mechanism is the inhibition of cAMP-specific phosphodiesterase-4 (PDE4), which leads to an increase in intracellular cAMP levels and subsequent alterations in hormonal signaling.[4] Additionally, studies on atrazine suggest that these herbicides may affect the expression of kisspeptin (B8261505) in the anteroventral periventricular nucleus (AVPV) of the hypothalamus, a key regulator of the GnRH neurons that control the LH surge.[11][12]

Triazines This compound / Simazine Hypothalamus Hypothalamus Triazines->Hypothalamus AVPV AVPV Neurons Triazines->AVPV Inhibits Kisspeptin Expression Hypothalamus->AVPV Regulates GnRH_neuron GnRH Neurons AVPV->GnRH_neuron Pituitary Anterior Pituitary GnRH_neuron->Pituitary Stimulates (via GnRH) LH_surge LH Surge GnRH_neuron->LH_surge Reduced Stimulation Pituitary->LH_surge Ovary Ovary LH_surge->Ovary Triggers Ovulation Ovulation Ovary->Ovulation

Figure 3. Proposed signaling pathway for triazine-induced LH surge suppression.

Conclusion

This compound and simazine exhibit similar toxicokinetic and metabolic profiles, characterized by rapid oral absorption, extensive metabolism, and the formation of common metabolites, most notably DACT. Their shared mechanism of toxicity, the suppression of the LH surge via disruption of hypothalamic control, underscores the importance of considering them as a common mechanism group in risk assessment. Further research is warranted to obtain more precise, directly comparative quantitative toxicokinetic data for this compound to refine its risk profile.

References

Assessing the Equal Potency of Propazine and Atrazine on Endocrine Disruption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propazine and atrazine (B1667683), two closely related triazine herbicides, have long been scrutinized for their potential to disrupt the endocrine system. Due to their structural similarities, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) often operate under the assumption of equal potency and a common mechanism of toxicity for their neuroendocrine effects.[1][2] This guide provides a comprehensive comparison of the available scientific evidence to assess this assumption, presenting key experimental data, detailed methodologies, and visual representations of the biological pathways involved.

The primary mechanism of endocrine disruption for both this compound and atrazine is believed to be through the hypothalamic-pituitary-gonadal (HPG) axis, leading to a suppression of the luteinizing hormone (LH) surge.[1][2] This disruption can result in a cascade of reproductive and developmental effects. While the toxicological database for atrazine is significantly more extensive, studies directly comparing the two compounds on specific endocrine endpoints provide valuable insights into their relative potencies.

Comparative Efficacy on Pubertal Development

A key study directly compared the effects of this compound and atrazine on pubertal development in female Wistar rats. The findings from this research provide the most direct evidence for their comparable potency on a critical endocrine-related outcome.

Table 1: Comparative Effects of this compound and Atrazine on the Age of Vaginal Opening (VO) in Female Wistar Rats

Treatment GroupDose (mg/kg/day)Molar Equivalent (relative to Atrazine)Mean Age at VO (days ± SE)Delay in VO (days)
Control0-33.1 ± 0.4-
Atrazine501x35.2 ± 0.62.1
Atrazine1002x37.5 ± 0.74.4
Atrazine2004x40.1 ± 0.87.0
This compound53~1x33.9 ± 0.50.8 (NS)
This compound106.7~2x37.1 ± 0.94.0
This compound213~4x37.1 ± 0.74.0

Data sourced from Laws et al., 2003. SE = Standard Error; NS = Not Significant.

The data clearly indicates that both this compound and atrazine cause a dose-dependent delay in the onset of puberty in female rats, a sensitive indicator of endocrine disruption. Notably, this compound induced a significant delay in vaginal opening at doses equimolar to atrazine, supporting the hypothesis of equal potency for this developmental endpoint.

Mechanistic Insights: Effects on Key Endocrine Pathways

While direct comparative studies on other specific mechanisms are limited, extensive research on atrazine provides a framework for understanding the potential effects of this compound, assuming a common mechanism of action.

Suppression of the Luteinizing Hormone (LH) Surge

The suppression of the pre-ovulatory LH surge is a hallmark neuroendocrine effect of atrazine.[1][3] This effect is believed to be mediated at the level of the central nervous system, specifically the hypothalamus. Although direct comparative data for this compound is scarce, regulatory agencies consider it to have an equal potential to attenuate the LH surge.[1][2]

Aromatase Activity

Atrazine has been shown to increase the activity of aromatase, the enzyme responsible for converting androgens to estrogens, in some cell lines.[4][5] This can lead to an imbalance in steroid hormone levels. There is a lack of direct comparative studies investigating the effect of this compound on aromatase activity.

Phosphodiesterase Inhibition

Recent studies have identified atrazine as a competitive inhibitor of phosphodiesterase (PDE), an enzyme that degrades the second messenger cyclic AMP (cAMP).[6][7] By inhibiting PDE, atrazine can lead to an increase in intracellular cAMP levels, which can, in turn, stimulate the production of hormones such as prolactin and androgens. One study reported an IC50 value of 1.8 µM for atrazine's inhibition of PDE.[6] No direct comparative data on the phosphodiesterase inhibitory activity of this compound is currently available.

Experimental Protocols

To facilitate further research and standardized comparisons, detailed methodologies for key experiments are provided below.

Female Pubertal Onset Assay

This assay is designed to assess the potential of a substance to delay or accelerate the onset of puberty in female rats.

  • Animals: Peripubertal female Wistar rats (e.g., postnatal day 22).

  • Treatment: Daily oral gavage with the test substance (this compound, atrazine, or vehicle control) at various dose levels. Dosing continues until the day of vaginal opening or a predetermined study end date.

  • Endpoint: The primary endpoint is the age at which vaginal opening (VO) occurs. This is determined through daily visual inspection. Body weight is also recorded daily.

  • Data Analysis: The mean age at VO is calculated for each treatment group and compared to the control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Luteinizing Hormone (LH) Surge Measurement

This protocol is used to determine the effect of a test substance on the pre-ovulatory LH surge in female rats.

  • Animals: Ovariectomized female rats are often used to eliminate the variability of the natural estrous cycle. They are then primed with estrogen to induce a predictable LH surge.

  • Treatment: Animals are treated with the test substance for a specified period (e.g., 4 consecutive days) leading up to the expected LH surge.

  • Blood Sampling: On the day of the expected surge, serial blood samples are collected at regular intervals (e.g., hourly) via an indwelling cannula.

  • Hormone Analysis: Plasma or serum LH concentrations are measured using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The peak LH concentration and the area under the curve (AUC) for LH release are calculated for each animal and compared between treatment groups.

Aromatase Activity Assay

This in vitro assay measures the ability of a compound to inhibit or induce the activity of the aromatase enzyme.

  • Enzyme Source: Human recombinant aromatase (CYP19) or microsomes from tissues with high aromatase expression (e.g., placenta).

  • Substrate: A radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione).

  • Incubation: The enzyme is incubated with the substrate in the presence of various concentrations of the test compound.

  • Measurement: Aromatase activity is determined by measuring the amount of tritiated water (³H₂O) released during the conversion of the androgen to estrogen.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the inhibitory effect of a compound on PDE activity.

  • Enzyme Source: Purified PDE isoforms.

  • Substrate: A fluorescently labeled or radiolabeled cyclic nucleotide (cAMP or cGMP).

  • Incubation: The enzyme is incubated with the substrate and various concentrations of the test compound.

  • Detection: The amount of substrate hydrolyzed by the enzyme is quantified using methods such as fluorescence polarization or scintillation counting.

  • Data Analysis: The IC50 value for PDE inhibition is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

HPG_Axis_Disruption Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases Pituitary Anterior Pituitary LH LH Pituitary->LH Releases Gonads Gonads (Ovaries) Estrogen Estrogen Gonads->Estrogen Produces Herbicides This compound / Atrazine Herbicides->Hypothalamus Disruption GnRH->Pituitary Stimulates LH->Gonads Stimulates (LH Surge triggers Ovulation) Estrogen->Hypothalamus Estrogen->Pituitary Negative_Feedback Negative Feedback

Caption: Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis by this compound and atrazine.

Pubertal_Assay_Workflow start Start: Peripubertal Female Rats (PND 22) dosing Daily Oral Gavage: - Vehicle Control - this compound (various doses) - Atrazine (various doses) start->dosing monitoring Daily Monitoring: - Vaginal Opening (VO) - Body Weight dosing->monitoring endpoint Primary Endpoint: Age at Vaginal Opening monitoring->endpoint analysis Data Analysis: Compare mean age at VO between groups endpoint->analysis conclusion Conclusion: Assess delay or acceleration of puberty analysis->conclusion

Caption: Experimental workflow for the female pubertal onset assay.

Conclusion

The available evidence, particularly from direct comparative studies on pubertal development, supports the regulatory stance of considering this compound and atrazine to have equal potency in their ability to disrupt the endocrine system. The primary mechanism of this disruption appears to be through the HPG axis, leading to a suppression of the LH surge. However, it is crucial to acknowledge that for other potential mechanisms of endocrine disruption, such as effects on aromatase and phosphodiesterase, direct comparative data for this compound is lacking. The extensive research on atrazine in these areas provides a valuable, albeit presumptive, framework for understanding the potential hazards of this compound. Future research should focus on direct, side-by-side comparisons of these two herbicides across a broader range of endocrine endpoints to definitively confirm their equal potency and further refine risk assessments.

References

Comparative Ecotoxicological Impact of Different Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ecotoxicological impacts of various triazine herbicides, supported by experimental data. Triazine herbicides are widely used for broadleaf and grassy weed control, but their persistence and potential for environmental contamination necessitate a thorough understanding of their comparative toxicity.[1] This document summarizes key toxicity data, details common experimental protocols for ecotoxicological assessment, and visualizes the primary signaling pathways affected by this class of herbicides.

Data Presentation: Comparative Toxicity of Triazine Herbicides

The following tables summarize the acute toxicity of several common triazine herbicides to various aquatic organisms. The data is presented as LC50 (median lethal concentration) for fish and EC50 (median effective concentration) for aquatic invertebrates and algae, which represent the concentration of a substance that is lethal to, or immobilizes/inhibits the growth of, 50% of the test organisms over a specified period.

Table 1: Acute Toxicity to Fish (96-hour LC50)

HerbicideSpeciesLC50 (mg/L)Reference
Atrazine (B1667683)Crucian carp (B13450389) (Carassius carassius)>100[2]
SimazineRainbow trout (Oncorhynchus mykiss)85[2]
CyanazineRainbow trout (Oncorhynchus mykiss)9.0[3]
TerbuthylazineFish (various species)4.6 - 66 (µg/L)[4]
AmetrynFish (various species)0.3 - 27.0[4]
PrometrynSignal crayfish (Pacifastacus leniusculus)14.4[5]

Table 2: Acute Toxicity to Aquatic Invertebrates (48-hour EC50/LC50)

HerbicideSpeciesEC50/LC50 (mg/L)Reference
AtrazineSignal crayfish (Pacifastacus leniusculus)12.1[5]
SimazineDaphnia magna>3.5[2]
CyanazineDaphnia magna84[3]
TerbuthylazineAquatic crustaceansHighly variable[4]
AmetrynCrustaceansHighly toxic[4]
SimazineSignal crayfish (Pacifastacus leniusculus)77.9[5]

Table 3: Acute Toxicity to Algae (72-hour EC50 - Growth Inhibition)

HerbicideSpeciesEC50 (µg/L)Reference
AtrazinePseudokirchneriella subcapitata>1500[6]
SimazinePseudokirchneriella subcapitata1498[7]
TerbuthylazineAlgaeHighly toxic[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the ecotoxicological impact of triazine herbicides.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater microalgae.[8][9]

  • Test Organism: Pseudokirchneriella subcapitata (or other suitable species).[8]

  • Principle: Exponentially growing algae are exposed to various concentrations of the test herbicide in a nutrient-rich medium for 72 hours under continuous light and controlled temperature.[10] The inhibition of growth in relation to a control group is measured.[10]

  • Procedure:

    • Prepare a series of test solutions with at least five different concentrations of the triazine herbicide in a geometric series, along with a control.[9]

    • Inoculate triplicate test flasks for each concentration and control with a low density of exponentially growing algae (e.g., 1 x 10⁴ cells/mL).[9][11]

    • Incubate the flasks for 72 hours under constant, uniform illumination and a temperature of 21-24°C.[10]

    • Measure the algal biomass (cell concentration) in each flask at 24, 48, and 72 hours using a particle counter or spectrophotometer.[12]

    • Calculate the average specific growth rate for each concentration and determine the EC50 value, which is the concentration that causes a 50% reduction in growth compared to the control.[10]

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of substances to Daphnia magna or other suitable cladoceran species.[13][14]

  • Test Organism: Daphnia magna, less than 24 hours old.[13]

  • Principle: Young daphnids are exposed to a range of concentrations of the test herbicide for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[13][15]

  • Procedure:

    • Prepare at least five concentrations of the test substance in a suitable medium, along with a control.

    • Place at least 20 daphnids, divided into four replicate groups, in the test solutions for each concentration and control.[16]

    • The test can be static (no renewal of the test solution) or semi-static (renewal after 24 hours).[13]

    • Incubate the test vessels at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod.[15]

    • Record the number of immobilized daphnids in each vessel at 24 and 48 hours.[13]

    • Calculate the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[14]

Zebrafish Embryo Acute Toxicity Test (Based on OECD Guideline 236)

This test evaluates the acute toxicity of chemicals on the embryonic stages of the zebrafish (Danio rerio).[17][18]

  • Test Organism: Newly fertilized zebrafish embryos.[17]

  • Principle: Zebrafish embryos are exposed to a range of concentrations of the test herbicide from just after fertilization for a period of 96 hours. Lethal effects are recorded daily.[17]

  • Procedure:

    • Collect newly fertilized zebrafish eggs (less than 3 hours post-fertilization).

    • Expose groups of at least 20 embryos to at least five concentrations of the test substance and a control, in multi-well plates.[17]

    • Incubate the plates at a constant temperature of 26 ± 1°C with a 12-hour light/12-hour dark cycle.

    • Observe the embryos daily for 96 hours and record indicators of lethality, which include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.[17]

    • Calculate the LC50 at 96 hours, which is the concentration that is lethal to 50% of the embryos.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary mode of action for triazine herbicides in plants is the inhibition of photosynthesis.[1][19] In animals, a key ecotoxicological concern is their potential to act as endocrine disruptors.[20][21]

G Plant Photosynthesis Inhibition by Triazine Herbicides cluster_0 Thylakoid Membrane Light Light PSII PSII Light->PSII excites e- Plastoquinone Plastoquinone PSII->Plastoquinone e- transfer Cytochrome b6f Cytochrome b6f Plastoquinone->Cytochrome b6f e- transfer PSI PSI Cytochrome b6f->PSI ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Triazine_Herbicide Triazine Herbicide Triazine_Herbicide->Plastoquinone Binds to D1 protein, blocks e- transfer

Caption: Inhibition of Photosystem II (PSII) electron transport by triazine herbicides in plants.

G Endocrine Disruption by Triazine Herbicides in Vertebrates cluster_0 Relaxin Signaling Pathway Relaxin Relaxin RXFP1 Relaxin Receptor (RXFP1) Relaxin->RXFP1 binds PI3K_AKT PI3K/AKT Pathway RXFP1->PI3K_AKT ERK ERK Pathway RXFP1->ERK NO_Production Nitric Oxide Production PI3K_AKT->NO_Production stimulates ERK->NO_Production stimulates Triazine_Herbicide Triazine Herbicide Triazine_Herbicide->RXFP1 Competitively inhibits relaxin binding

Caption: Interference of triazine herbicides with the relaxin signaling pathway in vertebrates.[20][21]

Experimental Workflow

G General Workflow for Aquatic Ecotoxicity Testing Start Start Test_Substance_Prep Test Substance Preparation Start->Test_Substance_Prep Test_Organism_Culture Test Organism Culturing Start->Test_Organism_Culture Range_Finding_Test Range-Finding Test (Optional) Test_Substance_Prep->Range_Finding_Test Test_Organism_Culture->Range_Finding_Test Definitive_Test Definitive Test (Multiple Concentrations) Range_Finding_Test->Definitive_Test Data_Collection Data Collection (e.g., mortality, immobilization, growth inhibition) Definitive_Test->Data_Collection Statistical_Analysis Statistical Analysis (LC50/EC50 Calculation) Data_Collection->Statistical_Analysis Report Final Report Statistical_Analysis->Report End End Report->End

Caption: A generalized workflow for conducting aquatic ecotoxicity tests with herbicides.

References

Safety Operating Guide

Propazine Disposal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of propazine is critical for protecting personnel and the environment. As a pesticide classified as toxic, this compound waste must be managed in accordance with federal, state, and local regulations. This guide provides a detailed, step-by-step plan for the proper disposal of this compound from a laboratory setting.

Immediate Safety Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Protective Gloves: Chemical-resistant gloves are essential.

  • Eye Protection: Safety glasses or goggles to prevent splashes.

  • Protective Clothing: A lab coat or other protective garments.[1]

  • Respiratory Protection: In case of dust or aerosols, a particulate filter respirator is necessary.[1][2]

Facilities should be equipped with an eyewash station and a safety shower. All handling should occur in a well-ventilated area.[1]

Step 1: Waste Identification and Segregation

Properly identify and segregate all this compound waste. This includes:

  • Unused or expired this compound

  • Contaminated materials from spills (e.g., absorbents, soil)

  • Empty containers

  • Contaminated PPE that cannot be decontaminated

Store all this compound waste in clearly labeled, sealed containers.[1][2] The storage area should be secure, locked, and inaccessible to unauthorized personnel.[1][3] It's crucial to prevent contamination of water, food, or feed during storage.[1]

Step 2: Managing Spills

In the event of a this compound spill, immediate action is required to contain and clean the area:

  • Isolate the Area: Evacuate and restrict access to the spill zone.

  • Remove Ignition Sources: Eliminate any potential sources of ignition in the vicinity.[1][3]

  • Contain the Spill:

    • Small Spills: Use inert absorbent materials like sand or vermiculite (B1170534) to absorb the spilled substance.

    • Large Spills: Create a dike around the spill using absorbent or impervious materials such as clay or sand.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for disposal.[1][2] If the this compound is in powder form, moisten it first to prevent dusting.[1][2]

  • Decontaminate the Area: After removing the bulk of the spill, scrub the area with detergent and water. Neutralize with a dilute alkaline solution, such as soda ash or lime.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.

Step 3: Container Decontamination and Disposal

Empty this compound containers require specific handling procedures to ensure they are properly decontaminated before disposal.

Container TypeDecontamination and Disposal Procedure
Non-Refillable Containers Do not reuse or refill. Triple rinse or pressure rinse the container promptly after emptying. The container can then be offered for recycling, if available, or disposed of in a sanitary landfill or by incineration if permitted by state and local authorities.[2]
Refillable Containers These containers should only be refilled with pesticide. The responsibility for cleaning before final disposal lies with the person disposing of the container.
Step 4: Final Disposal of this compound Waste

The ultimate disposal of this compound waste must be conducted at an approved waste disposal facility. It is crucial to adhere to all applicable federal, state, and local laws and regulations. This compound waste must not be disposed of with household garbage or allowed to enter sewage systems or waterways.[4][5]

For specific guidance, contact your institution's environmental health and safety department, your local Department of Environmental Protection, or a regional office of the federal EPA.[1][2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PropazineDisposalWorkflow start This compound Waste Generated spill Is it a spill? start->spill small_spill Small Spill spill->small_spill Yes large_spill Large Spill spill->large_spill Yes waste_type Identify Waste Type spill->waste_type No absorb Absorb with inert material (e.g., sand, vermiculite) small_spill->absorb dike Dike the spill (e.g., clay, sand) large_spill->dike collect Collect contaminated material into a sealed container absorb->collect dike->collect decontaminate Decontaminate spill area collect->decontaminate package Package and label all waste for disposal decontaminate->package product Unused/Expired this compound waste_type->product container Empty this compound Container waste_type->container product->package container_type Refillable? container->container_type refillable Clean and return to refiller or dispose as per regulations container_type->refillable Yes non_refillable Triple rinse or pressure rinse container_type->non_refillable No refillable->package recycle Offer for recycling (if available) or dispose in sanitary landfill/incinerate non_refillable->recycle recycle->package dispose Dispose of at an approved hazardous waste facility package->dispose end Disposal Complete dispose->end

Caption: Logical workflow for this compound waste disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.